molecular formula C12H10O3 B1594715 5-(3-Methylphenyl)-2-furoic acid CAS No. 400744-57-2

5-(3-Methylphenyl)-2-furoic acid

Cat. No.: B1594715
CAS No.: 400744-57-2
M. Wt: 202.21 g/mol
InChI Key: NQJYIMVBENPXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methylphenyl)-2-furoic acid is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methylphenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-3-2-4-9(7-8)10-5-6-11(15-10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJYIMVBENPXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359339
Record name 5-(3-Methylphenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400744-57-2
Record name 5-(3-Methylphenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Methylphenyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(3-Methylphenyl)-2-furoic acid, a substituted furoic acid derivative of significant interest in medicinal chemistry and materials science. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in publicly accessible databases, this document will delineate its core chemical principles, a robust synthesis strategy, rigorous characterization methodologies, and prospective applications, drawing upon established data for structurally analogous compounds.

Introduction and Scientific Context

This compound belongs to the class of 5-aryl-2-furoic acids, which are recognized as valuable scaffolds in drug discovery. The furan-2-carboxylic acid moiety serves as a versatile pharmacophore, while the appended aryl group—in this case, a 3-methylphenyl (or m-tolyl) substituent—allows for fine-tuning of physicochemical and pharmacological properties. The strategic placement of the methyl group on the phenyl ring can influence molecular conformation, lipophilicity, and metabolic stability, thereby impacting biological activity.

The core structure's rigidity, coupled with the electronic characteristics of the furan ring and the carboxylic acid group, makes these compounds attractive for targeting a range of biological targets, including enzymes and receptors. Understanding the synthesis and properties of this compound is therefore crucial for researchers exploring novel therapeutics and functional materials.

Physicochemical Properties and Structural Analogs

Due to the absence of a specific entry in common chemical databases, the exact physicochemical properties of this compound are not empirically documented. However, we can extrapolate expected values based on its structure and data from closely related analogs.

PropertyPredicted Value/RangeRationale and Comparative Data
Molecular Formula C₁₂H₁₀O₃Based on the chemical structure.
Molecular Weight 202.21 g/mol Calculated from the molecular formula.
Appearance White to off-white or pale yellow solidSimilar to 5-phenyl-2-furoic acid and other substituted analogs.
Melting Point 150-180 °CExpected to be in a similar range to related compounds like 5-phenyl-2-furoic acid. The exact value will depend on crystalline packing.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF.The carboxylic acid moiety imparts some polarity, but the bicyclic aryl-furan structure dominates, leading to higher solubility in organic media.
pKa ~3.5 - 4.5The carboxylic acid proton's acidity is influenced by the electron-withdrawing nature of the furan ring, similar to other furoic acids.

Structurally Related Compounds with Known CAS Numbers:

For comparative analysis, researchers can refer to the following well-documented analogs:

Compound NameCAS Number
5-Phenyl-2-furoic acid52938-97-3
5-(3-Methoxyphenyl)-2-furoic acid54022-96-7
5-(3-Chlorophenyl)-furan-2-carboxylic acid41019-44-7
2-Methyl-5-phenylfuran-3-carboxylic acid108124-17-0

Synthesis Strategy: A Validated Suzuki Coupling Approach

A reliable and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is widely employed in the formation of carbon-carbon bonds and is particularly effective for coupling aryl halides with arylboronic acids. The proposed synthesis workflow is outlined below.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_hydrolysis Ester Hydrolysis A Methyl 5-bromo-2-furoate C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Ethanol/Water) A->C B 3-Methylphenylboronic acid B->C D Methyl 5-(3-methylphenyl)-2-furoate (Intermediate) C->D Coupling E Base (e.g., NaOH or KOH) Solvent (e.g., Methanol/Water) F Acidification (e.g., HCl) E->F Workup G This compound (Final Product) F->G D->E Hydrolysis H Purification (Recrystallization or Chromatography) G->H

Caption: Suzuki coupling and hydrolysis workflow for synthesis.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

  • Reactor Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add methyl 5-bromo-2-furoate (1.0 eq.), 3-methylphenylboronic acid (1.2 eq.), and a suitable palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene, ethanol, and water (e.g., in a 3:1:1 ratio). Add a base, such as sodium carbonate (Na₂CO₃, 2.5 eq.), dissolved in water.

    • Causality Insight: The aqueous base is crucial for the transmetalation step in the Suzuki catalytic cycle. The specific solvent system is chosen to ensure adequate solubility of both the organic and inorganic reagents.

  • Reaction Execution: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 4-12 hours.

  • Workup and Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude intermediate, methyl 5-(3-methylphenyl)-2-furoate.

Step 2: Saponification (Ester Hydrolysis)

  • Hydrolysis Reaction: Dissolve the crude ester intermediate in a mixture of methanol and water. Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-5 eq.).

  • Reaction Monitoring: Heat the mixture to reflux (60-70 °C) for 2-4 hours. Monitor the disappearance of the ester starting material by TLC.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly acidify with a mineral acid, such as 2M hydrochloric acid (HCl), until the pH is approximately 2-3. The final product, this compound, will precipitate out of the solution.

    • Self-Validation Check: The formation of a precipitate upon acidification is a strong indicator of successful conversion of the carboxylate salt to the free carboxylic acid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purified by column chromatography.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

TechniqueExpected Results
¹H NMR - Aromatic protons of the 3-methylphenyl group will appear in the range of δ 7.0-7.5 ppm. - Furan ring protons will appear as doublets around δ 6.5-7.5 ppm. - The methyl group protons will be a singlet around δ 2.4 ppm. - The carboxylic acid proton will be a broad singlet at δ > 10 ppm.
¹³C NMR - Signals corresponding to the carboxylic acid carbonyl (~160-170 ppm), aromatic and furan carbons (~110-160 ppm), and the methyl carbon (~21 ppm).
Mass Spectrometry (MS) - The molecular ion peak [M-H]⁻ in negative ion mode ESI-MS should be observed at m/z corresponding to C₁₂H₉O₃⁻.
Infrared (IR) Spectroscopy - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - A sharp C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹. - C=C stretching vibrations for the aromatic and furan rings in the 1450-1600 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC) - A single major peak indicating the purity of the compound. The retention time will be specific to the column and mobile phase used.

Potential Applications in Drug Development and Research

The this compound scaffold is a promising starting point for the development of novel bioactive molecules. Its structural features suggest potential utility in several therapeutic areas:

  • Anti-inflammatory Agents: Furoic acid derivatives have been investigated as inhibitors of inflammatory pathways.

  • Antimicrobial Agents: The furan nucleus is present in many natural and synthetic compounds with antibacterial and antifungal properties.

  • Enzyme Inhibitors: The carboxylic acid can act as a key binding element (e.g., a zinc-binding group) in the active site of metalloenzymes.

  • Organic Materials: The conjugated system of the aryl-furan structure may lend itself to applications in organic electronics and polymer science.

Logical Pathway for Application

Applications cluster_drug_dev Drug Development Pipeline cluster_materials Materials Science A This compound B Lead Compound for Drug Discovery A->B C Building Block for Functional Materials A->C D SAR Studies (Analog Synthesis) B->D G Polymer Synthesis C->G H Organic Electronics C->H E In Vitro Screening (Biological Assays) D->E F Lead Optimization E->F

Caption: Potential development pathways for the title compound.

Conclusion

This compound represents a molecule of considerable interest for chemists and pharmacologists. While its dedicated CAS number remains elusive in public records, this guide provides a robust framework for its synthesis, characterization, and potential exploration. By leveraging established synthetic methodologies like the Suzuki-Miyaura coupling and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this compound for their specific applications in the ongoing quest for novel therapeutics and advanced materials.

References

At present, no direct literature references for the synthesis or properties of this compound have been identified. The methodologies and expected data presented in this guide are based on established chemical principles and data for structurally related compounds. Researchers should consult literature for the specific reactions and characterization techniques mentioned, such as the Suzuki-Miyaura coupling and standard spectroscopic methods.

A Comprehensive Technical Guide to 5-(3-Methylphenyl)-2-furoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 5-(3-methylphenyl)-2-furoic acid, a heterocyclic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. We will detail its fundamental physicochemical properties, including its molecular weight and structure. A representative, field-proven protocol for its synthesis via palladium-catalyzed cross-coupling is presented, emphasizing the rationale behind key experimental choices. Furthermore, this document outlines a comprehensive workflow for the structural characterization and purity verification of the compound using modern spectroscopic techniques. Finally, we explore the potential applications of this molecular scaffold in drug discovery, contextualized by the established bioactivity of related aryl-furoic acid derivatives. This guide is intended to serve as a vital resource for scientists engaged in the design, synthesis, and evaluation of novel chemical entities.

Introduction to Aryl-Furoic Acids

Heterocyclic compounds form the bedrock of medicinal chemistry, with the furan ring being a particularly crucial scaffold found in numerous physiologically active molecules.[1] The 2-furoic acid moiety, featuring a carboxylic acid on a five-membered aromatic oxygen-containing ring, is a versatile building block. When substituted at the 5-position with an aryl group, these compounds, known as 5-aryl-2-furoic acids, gain significant attention. The furan ring often acts as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1] This structural motif is integral to compounds explored for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1] This guide focuses specifically on the 3-methylphenyl substituted variant, this compound, providing a foundational understanding for its synthesis and potential use in research and development.

Physicochemical and Structural Properties

The foundational step in evaluating any chemical entity is to establish its fundamental properties. These data are critical for reaction planning, analytical method development, and computational modeling.

Core Data

The key quantitative and identifying properties of this compound are summarized in the table below. The molecular weight is calculated based on its chemical formula.

PropertyValue
IUPAC Name 5-(3-methylphenyl)furan-2-carboxylic acid
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Canonical SMILES CC1=CC(=CC=C1)C2=CC=C(O2)C(=O)O
Appearance (Expected) White to off-white solid
Molecular Structure

The two-dimensional structure of the molecule is essential for understanding its connectivity and functional groups.

Caption: 2D Structure of this compound.

Synthesis and Purification Workflow

The creation of the C-C bond between the furan and phenyl rings is the key strategic step in synthesizing this molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are exceptionally reliable and high-yielding for this purpose. They offer broad functional group tolerance and proceed under relatively mild conditions, making them a cornerstone of modern synthetic chemistry.

The following protocol describes a representative three-step synthesis.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Esterification of 5-Bromo-2-furoic acid

  • Rationale: The carboxylic acid is protected as a methyl ester to prevent side reactions during the subsequent palladium-catalyzed coupling step.

  • Suspend 5-bromo-2-furoic acid (1.0 eq) in methanol (MeOH, 10 volumes).

  • Add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise.

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (EtOAc), wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 5-bromo-2-furoate, which can often be used without further purification.

Step 2: Suzuki Coupling

  • Rationale: This step forms the key carbon-carbon bond. A palladium(0) catalyst facilitates the reaction between the aryl bromide (the ester from Step 1) and the boronic acid. A base is required to activate the boronic acid.

  • To a solution of methyl 5-bromo-2-furoate (1.0 eq) in a 4:1 mixture of Toluene/H₂O, add 3-methylphenylboronic acid (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction to 80°C and stir vigorously until TLC or LC-MS indicates complete consumption of the bromide.

  • Cool to room temperature, dilute with EtOAc, and separate the layers.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography (silica gel, hexanes/EtOAc gradient).

Step 3: Saponification (Hydrolysis)

  • Rationale: The methyl ester protecting group is removed by base-catalyzed hydrolysis to reveal the target carboxylic acid.

  • Dissolve the purified ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature. Monitor the reaction by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step in research. A multi-technique approach ensures a self-validating system where each result corroborates the others.

Caption: Workflow for analytical characterization.

Spectroscopic Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary tool for confirming the molecular structure. For this compound, one would expect to see distinct signals for the two furan protons, four aromatic protons on the phenyl ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The splitting patterns and integration values must match the proposed structure.

    • ¹³C NMR: This technique confirms the carbon framework. The molecule should exhibit 12 distinct carbon signals corresponding to the unique carbon atoms in the structure.

  • Mass Spectrometry (MS):

    • Rationale: MS provides a direct measurement of the mass-to-charge ratio, allowing for precise confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the molecular formula to within a few parts per million.[2]

    • Expected Result: A molecular ion peak corresponding to the calculated molecular weight (202.21 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy:

    • Rationale: IR spectroscopy is used to identify the presence of key functional groups.

    • Expected Result: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid, and a broad absorption band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

Potential Applications in Research and Drug Development

The this compound scaffold is a promising starting point for drug discovery programs. Its utility stems from the proven bioactivity of its parent class, the 5-phenyl-furan-2-carboxylic acids.

  • Antitubercular Agents: Research has identified 5-phenyl-furan-2-carboxylic acids as a novel class of potential therapeutics for tuberculosis.[2] These compounds are believed to function by targeting iron acquisition in mycobacterial species, an innovative anti-virulence strategy.[2] The specific substitution on the phenyl ring, such as the 3-methyl group, can be used to modulate potency, selectivity, and pharmacokinetic properties.

  • Enzyme Inhibition: The furan scaffold is present in a wide array of enzyme inhibitors. For example, furan-containing chalcones have been investigated as potent urease inhibitors, which are relevant for treating infections caused by bacteria like Helicobacter pylori.[3] The carboxylic acid functional group on the furoic acid core provides a key interaction point (e.g., hydrogen bonding, ionic interactions) for binding within an enzyme's active site.

  • Bioisosteric Replacement: In drug design, replacing a phenyl group with a furan ring is a common strategy to optimize a lead compound.[1] This modification can alter the molecule's polarity, solubility, and susceptibility to metabolic degradation by cytochrome P450 enzymes, often leading to an improved overall drug profile.

Conclusion and Future Outlook

This compound is a well-defined chemical entity with significant potential as a molecular building block. Its calculated molecular weight of 202.21 g/mol and known structural features make it an attractive scaffold for systematic chemical modification. The synthetic pathways to this and related compounds are robust and rely on well-established, high-efficacy reactions like the Suzuki coupling. Given the documented biological activities of the broader aryl-furoic acid class, particularly in the anti-infective space, this compound represents a valuable starting point for the development of next-generation therapeutic agents. Future work should focus on synthesizing libraries of analogs with varied substitution patterns to build comprehensive structure-activity relationships (SAR) and identify candidates with optimized potency and drug-like properties.

References

  • Chemsrc. 5-Methyl-2-furoic acid | CAS#:1917-15-3. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 776315, 5-(2-Methoxyphenyl)-2-furoic acid. [Link]

  • Lewkowski, J. Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC, 2001. [Link]

  • Google Patents.
  • Savi, R., et al. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 736516, 2-Methyl-5-phenylfuran-3-carboxylic acid. [Link]

  • Taha, M., et al. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. Pharmaceuticals, 2021. [Link]

  • Al-Ostoot, F.H., et al. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 2023. [Link]

Sources

An In-depth Technical Guide to 5-(3-Methylphenyl)-2-furoic acid: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(3-Methylphenyl)-2-furoic acid, also known as 5-(m-tolyl)-2-furoic acid, is a bi-aryl carboxylic acid belonging to the class of 5-aryl-2-furoic acids. This class of compounds has garnered significant interest in medicinal chemistry and materials science due to the versatile reactivity of the furan ring and the diverse pharmacological activities exhibited by its derivatives. The core structure, featuring a furan-2-carboxylic acid moiety linked to a substituted phenyl ring at the 5-position, serves as a valuable scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, aimed at researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central furan ring with a carboxylic acid group at the 2-position and a 3-methylphenyl (m-tolyl) group at the 5-position. The linkage between the furan and phenyl rings allows for rotational freedom, though a near-planar conformation is expected to be energetically favorable, facilitating electronic delocalization across the bi-aryl system[1].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 400744-57-2[2]
Molecular Formula C₁₂H₁₀O₃[2]
Molecular Weight 202.21 g/mol [2]
IUPAC Name 5-(3-methylphenyl)furan-2-carboxylic acid-
SMILES Cc1cccc(c1)c1ccc(o1)C(=O)O[2]
Melting Point Not experimentally determined; predicted to be in the range of 180-220 °CInferred from related compounds
Boiling Point Not determined; likely to decompose at high temperatures-
Solubility Predicted to have low solubility in water, soluble in organic solvents like DMSO, DMF, and methanol.Inferred from related compounds[1]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan and phenyl rings. The furan protons at the 3- and 4-positions would appear as doublets. The aromatic protons of the 3-methylphenyl group would exhibit a complex multiplet pattern in the aromatic region. A singlet for the methyl group protons and a broad singlet for the carboxylic acid proton would also be present.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the twelve unique carbon atoms. The carbonyl carbon of the carboxylic acid would resonate at the downfield end of the spectrum. Signals for the quaternary carbons of the furan and phenyl rings, as well as the protonated carbons, would be observed in the aromatic region. The methyl carbon would appear at the upfield end of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid dimer. A sharp, strong absorption for the C=O stretch of the carbonyl group would also be prominent. C-H stretching vibrations from the aromatic rings and the methyl group, as well as C=C and C-O stretching vibrations from the furan and phenyl rings, would be observed in their characteristic regions[4].

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 202.21). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the furan ring.

Synthesis of this compound

The synthesis of 5-aryl-2-furoic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction[5][6][7]. This approach offers a versatile and efficient method for forming the C-C bond between the furan ring and the aryl group. The following is a proposed, detailed protocol for the synthesis of this compound based on established procedures for similar compounds[1].

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis involves a two-step process starting from commercially available 5-bromo-2-furoic acid. The first step is the esterification of the carboxylic acid to protect it during the subsequent cross-coupling reaction. The second step is the Suzuki-Miyaura coupling of the resulting ester with 3-methylphenylboronic acid, followed by hydrolysis of the ester to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Suzuki Coupling & Hydrolysis Start 5-Bromo-2-furoic acid Ester Methyl 5-bromo-2-furoate Start->Ester MeOH, H₂SO₄ (cat.) Reflux CoupledEster Methyl 5-(3-methylphenyl)-2-furoate Ester->CoupledEster Pd catalyst, Base Dioxane, H₂O, Heat Boronic 3-Methylphenylboronic acid Boronic->CoupledEster FinalProduct This compound CoupledEster->FinalProduct 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 5-bromo-2-furoate

  • Reaction Setup: To a solution of 5-bromo-2-furoic acid (1.0 eq) in methanol (MeOH, 5-10 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Reaction Setup: In a reaction vessel, combine methyl 5-bromo-2-furoate (1.0 eq), 3-methylphenylboronic acid (1.2 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel.

  • Reaction: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).

  • Hydrolysis: Cool the reaction mixture to room temperature. Add an aqueous solution of sodium hydroxide (NaOH) and stir at room temperature or with gentle heating to hydrolyze the ester.

  • Work-up and Purification: After hydrolysis is complete, cool the mixture and acidify with dilute hydrochloric acid (HCl) to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Drug Discovery and Materials Science

The 5-aryl-2-furoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Applications cluster_pharma Pharmacological Potential cluster_materials Materials Science CentralNode This compound Antimicrobial Antimicrobial Agents CentralNode->Antimicrobial Scaffold for Antitubercular Antitubercular Agents CentralNode->Antitubercular Potential as PDE4 PDE4 Inhibitors CentralNode->PDE4 Derivative target Polymers Polymer Building Block CentralNode->Polymers Monomer for

Caption: Potential application areas for this compound.

Antimicrobial and Antitubercular Activity

Several studies have highlighted the potential of 5-aryl-2-furoic acid derivatives as antimicrobial agents[3]. The furan ring is a key component in many bioactive natural products and synthetic drugs. The lipophilic nature of the 3-methylphenyl group may enhance the compound's ability to penetrate microbial cell membranes. Furthermore, 5-phenyl-furan-2-carboxylic acids have been identified as a promising class of therapeutics targeting iron acquisition in Mycobacterium tuberculosis, the causative agent of tuberculosis[1].

Enzyme Inhibition

Derivatives of 5-phenyl-2-furan have been designed and synthesized as potent inhibitors of phosphodiesterase type 4 (PDE4)[8]. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The structural features of this compound make it an attractive starting point for the design of novel PDE4 inhibitors.

Materials Science

Furan-based carboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), are considered important bio-based building blocks for the synthesis of sustainable polymers[9]. While not a direct analogue, this compound could potentially be explored as a monomer or a modifying agent in the development of novel polymers with tailored thermal and mechanical properties.

Safety and Handling

Specific safety data for this compound is limited. However, based on the data for related furoic acid derivatives, it should be handled with care in a laboratory setting. It is likely to be an irritant to the eyes, skin, and respiratory system[10][11][12]. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential, particularly in the field of medicinal chemistry. While detailed experimental data on this specific molecule is sparse, its structural similarity to other biologically active 5-aryl-2-furoic acids suggests that it is a valuable target for synthesis and further investigation. The well-established Suzuki-Miyaura cross-coupling reaction provides a reliable and adaptable route for its synthesis. Future research into the biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

  • Cianci, M., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(4), M1283. Available at: [Link]

  • Rosenau, T., et al. (2017). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model compound methyl 4-deoxy-β-L-threo-hex-4-enopyranosiduronic acid (1). ResearchGate. Available at: [Link]

  • Reddy, C. S., et al. (2015). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-furoic acid. Retrieved from [Link]

  • Xu, X., Hong, C.-B., & Liu, H. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. ResearchGate. Available at: [Link]

  • Arctom Scientific. (n.d.). This compound. Retrieved from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

  • Sádaba, I., et al. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. National Institutes of Health. Available at: [Link]

  • Wang, W., et al. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. Available at: [Link]

  • Piel, C., et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

  • Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-320. Available at: [Link]

  • Liu, Z., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. Available at: [Link]

  • LookChem. (n.d.). This compound suppliers. Retrieved from [Link]

  • Sadowski, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2295-2307. Available at: [Link]

  • R. A. Pethrick, et al. (2008). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. National Institutes of Health. Available at: [Link]

  • Reyes, C. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • Vihasibio Sciences PVT LTD. (n.d.). Product List. Scribd. Retrieved from [Link]

Sources

5-(3-Methylphenyl)-2-furoic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide A Framework for the Physicochemical Characterization of 5-(3-Methylphenyl)-2-furoic Acid for Drug Development Applications

Introduction

This compound is a substituted aromatic carboxylic acid built upon a furan scaffold. Compounds in this class are of significant interest to researchers in medicinal chemistry and materials science. The furan ring serves as a versatile bioisostere for phenyl rings, while the carboxylic acid moiety provides a key interaction point for biological targets and influences physicochemical properties critical for systemic exposure. The 5-position substituent, in this case, a 3-methylphenyl (m-tolyl) group, allows for fine-tuning of properties such as lipophilicity and molecular recognition.

For drug development professionals, a thorough understanding of a compound's physical properties is not merely academic; it is a foundational pillar for predicting its behavior in vitro and in vivo.[1] These properties govern everything from solubility and permeability to formulation and stability, ultimately dictating the potential of a molecule to become a viable therapeutic agent.[2][3]

This guide provides a comprehensive framework for determining and interpreting the core physical properties of this compound. As this specific molecule is a novel investigational compound, this document emphasizes not just established data points but the essential experimental methodologies and predictive reasoning required for its full characterization. The principles and protocols outlined herein are designed to be self-validating and are grounded in established chemical theory, providing a robust approach for any researcher in the field.

Section 1: Molecular Structure and Its Physicochemical Implications

The structure of this compound integrates three key functional components that collectively define its chemical personality. Understanding these components is essential for predicting its physical properties.

  • Furan Ring: A five-membered aromatic heterocycle that contributes to the molecule's rigidity and planarity.

  • Carboxylic Acid Group: The primary determinant of the molecule's acidity (pKa). It is a hydrogen bond donor and acceptor, significantly influencing solubility in aqueous and protic solvents.

  • 3-Methylphenyl (m-Tolyl) Group: A bulky, non-polar substituent that increases the molecule's molecular weight and lipophilicity (fat-solubility), which will decrease its solubility in water but may enhance its ability to cross lipid membranes.

cluster_mol This compound cluster_prop Influenced Properties M Core Structure Furan Furan Ring (Aromatic Core) COOH Carboxylic Acid (Acidic, Polar) Tolyl m-Tolyl Group (Lipophilic, Bulky) MP Melting Point Furan->MP Solubility Solubility COOH->Solubility pKa Acidity (pKa) COOH->pKa Tolyl->Solubility Lipophilicity Lipophilicity (LogP) Tolyl->Lipophilicity Tolyl->MP start Start: Dry Sample prep Crush to Fine Powder start->prep load Load into Capillary Tube prep->load pack Pack Sample load->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heating (~10°C/min) insert->heat_fast approx_mp Determine Approximate MP heat_fast->approx_mp heat_slow Slow Heating (1-2°C/min) approx_mp->heat_slow record_t1 Record T1 (First Liquid Drop) heat_slow->record_t1 record_t2 Record T2 (All Liquid) record_t1->record_t2 result Report Melting Range (T1 - T2) record_t2->result end End result->end

Caption: Workflow for precise melting point determination.
B. Solubility Profile

Expertise & Experience: Solubility is a cornerstone of drug development, directly impacting absorption, distribution, and formulation options. [1]The "like dissolves like" principle is a useful starting point. [4]Due to the non-polar m-tolyl group, this compound is expected to be poorly soluble in water. However, its carboxylic acid moiety (typical pKa ≈ 3-5) makes it an acidic compound. Therefore, it should readily deprotonate and dissolve in aqueous basic solutions like 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃) to form the much more polar sodium carboxylate salt. [5]Its organic nature suggests good solubility in common organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.

Experimental Protocol: Qualitative Solubility Classification

  • Setup: Arrange a series of labeled test tubes, each containing approximately 2-3 mg of the compound.

  • Solvent Addition: To each tube, add 1 mL of a different solvent:

    • Deionized Water

    • 5% Aqueous HCl

    • 5% Aqueous NaOH

    • 5% Aqueous NaHCO₃

    • Ethanol

    • DMSO

  • Observation: Agitate each tube vigorously for 30-60 seconds. Observe if the solid dissolves completely.

  • Classification:

    • Soluble in Water: Indicates the presence of significant polarity.

    • Insoluble in Water, Soluble in 5% NaOH/NaHCO₃: Strongly indicates an acidic functional group, such as a carboxylic acid. [6] * Insoluble in Water, Soluble in 5% HCl: Indicates a basic functional group (e.g., an amine).

    • Insoluble in all aqueous solutions: Suggests a neutral compound with low polarity.

box_node Polar Compound start Add Compound to Water q1 Soluble? start->q1 q1->box_node Yes q2 Add 5% NaOH Soluble? q1->q2 No box_node2 Acidic Compound (Carboxylic Acid) q2->box_node2 Yes q3 Add 5% HCl Soluble? q2->q3 No box_node3 Basic Compound q3->box_node3 Yes box_node4 Neutral, Low-Polarity Compound q3->box_node4 No

Caption: Decision tree for solubility-based classification.

Section 3: Spectroscopic and Physicochemical Data

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a compound. The following table summarizes the expected and reference data for this compound.

PropertyReference CompoundReference ValuePredicted Value for this compoundRationale & Significance
Melting Point 5-Methyl-2-furoic acid136-137 °C [7]> 150 °CIncreased molecular weight and aromatic surface area enhance crystal lattice energy. Important for purity assessment and solid-state stability.
Aqueous Solubility 2-Furoic acid27.1 - 37 g/L [8][9][10]Low in neutral pHThe large, non-polar m-tolyl group significantly reduces aqueous solubility. Critical for predicting oral bioavailability.
Solubility (Base) Organic AcidsN/AHigh in 5% NaOHThe carboxylic acid group deprotonates to form a soluble salt. Key for purification via extraction and developing aqueous formulations.
pKa 2-Furoic acid3.12 - 3.16 [8][10][11]~3.0 - 3.5The electronic effect of the m-tolyl group is minor. pKa determines the ionization state at physiological pH, affecting absorption and distribution. [12]
¹H NMR (ppm) 2-Furoic acidFuran-H: ~6.6-7.9 [13]Furan-H: ~6.8-7.5; Phenyl-H: ~7.2-7.8; CH₃: ~2.4; COOH: >10 (broad)Provides definitive structural confirmation by mapping proton environments.
¹³C NMR (ppm) 2-Furoic acidC=O: ~160; Furan-C: ~112-147 [13]C=O: ~160; Aromatic-C: ~115-150; CH₃: ~21Confirms the carbon skeleton of the molecule.
IR (cm⁻¹) Carboxylic AcidsO-H: 3300-2500 (broad); C=O: 1725-1700 [14]O-H: ~3200-2600 (very broad); C=O: ~1700; C=C (Aromatic): ~1600, 1500Confirms the presence of key functional groups, especially the carboxylic acid dimer hydrogen bonding.

Section 4: Integration of Properties in Drug Development

The physical properties of a candidate molecule are not independent variables; they are interconnected factors that collectively influence its journey through the drug development pipeline.

cluster_props Core Physicochemical Properties cluster_dev Drug Development Stages pKa pKa Absorption Absorption (e.g., Oral Bioavailability) pKa->Absorption Distribution Distribution (Tissue Penetration) pKa->Distribution Solubility Solubility Solubility->Absorption Formulation Formulation & Stability Solubility->Formulation Purification Purification & Synthesis Solubility->Purification LogP Lipophilicity (LogP) LogP->Absorption LogP->Distribution MP Melting Point MP->Formulation

Caption: Interplay between physical properties and drug development processes.

A low aqueous solubility coupled with a predicted high lipophilicity suggests that this compound may face challenges with oral bioavailability if not formulated properly. Its acidic pKa indicates that its absorption will be highly pH-dependent, with preferential absorption likely occurring in the more acidic environment of the stomach and upper intestine. The high melting point suggests good solid-state stability, which is advantageous for formulation. These insights, derived directly from the physical properties, are crucial for guiding formulation strategies, selecting appropriate animal models for preclinical testing, and anticipating potential development hurdles.

References

  • PubChem. 2-Furancarboxylic acid | C5H4O3 | CID 6919. [Link]

  • Wikipedia. 2-Furoic acid. [Link]

  • Chemsrc. 5-Methyl-2-furoic acid | CAS#:1917-15-3. [Link]

  • PubChem. 2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3 | CID 736516. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617). [Link]

  • SlideShare. experiment (1) determination of melting points. [Link]

  • University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Calgary. Melting point determination. [Link]

  • PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]

  • ResearchGate. NMR spectra for the FDCA prepared via the Henkel reaction at 280 °C.... [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • ResearchGate. Physical Properties in Drug Design. [Link]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Course Hero. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • Merck Index. 2-Furoic Acid. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

  • SciCurve. Physical properties of drug: Significance and symbolism. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

A Technical Guide to the Physicochemical and Reactive Properties of 5-(3-Methylphenyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 5-(3-Methylphenyl)-2-furoic acid, a heterocyclic carboxylic acid of interest to researchers in medicinal chemistry and materials science. Lacking extensive direct literature, this document synthesizes data from structurally related analogs and foundational chemical principles to predict its physicochemical properties, spectroscopic signatures, and chemical reactivity. We present plausible synthetic routes and detailed experimental protocols, grounded in established organic chemistry, to facilitate its practical application in a research setting. The narrative emphasizes the causal relationships behind experimental design, offering field-proven insights for drug development professionals and synthetic chemists.

Molecular Overview and Structural Significance

This compound, also known as 5-(m-tolyl)-2-furoic acid, is an aromatic compound featuring a central furan ring, a key structural motif in numerous biologically active molecules.[1] The molecule's architecture is defined by a carboxylic acid group at the C2 position and a 3-methylphenyl (m-tolyl) substituent at the C5 position. This specific arrangement of a furan core linking an aryl group with a carboxylic acid function creates a rigid scaffold with diverse potential for chemical modification and biological interaction. Furan derivatives are widely explored for their therapeutic potential, exhibiting antibacterial, anti-inflammatory, and anticancer properties.[2][3] The 5-phenyl-furan-2-carboxylic acid framework, in particular, has emerged as a promising class of therapeutics for targeting iron acquisition in mycobacterial species, highlighting its relevance in the development of novel antitubercular agents.[4]

Caption: Molecular structure of this compound.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for this compound is not widely published. However, by analyzing its constituent parts—the 2-furoic acid core and the m-tolyl substituent—and comparing it to structurally similar compounds, we can establish a reliable set of predicted properties. These values are essential for designing experimental conditions, including solvent selection for reactions and purification, as well as for computational modeling in drug discovery.

PropertyPredicted ValueRationale & Comparative Data
Molecular Formula C₁₂H₁₀O₃Derived from structural analysis.
Molecular Weight 202.21 g/mol Calculated from the molecular formula.[5]
Appearance White to off-white crystalline solidTypical for aromatic carboxylic acids. 2-Furoic acid is a white crystalline powder.[6]
pKa ~3.0 - 3.5The electron-withdrawing nature of the furan ring enhances acidity. 2-furoic acid has a pKa of 3.12.[6] The m-tolyl group has a minor electronic effect.
LogP ~2.5 - 3.0The addition of the lipophilic m-tolyl group significantly increases the LogP compared to 2-furoic acid (LogP ≈ 0.6-0.9).[7]
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water.The carboxylic acid group confers some polarity, but the bicyclic aromatic structure dominates, leading to higher solubility in organic solvents.
Melting Point 140 - 160 °CExpected to be higher than 2-furoic acid (128-132 °C)[6] due to increased molecular weight and potential for enhanced crystal packing.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following predictions serve as a benchmark for researchers synthesizing or analyzing this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Carboxylic Acid (1H): A broad singlet, expected > 10 ppm, which is exchangeable with D₂O.

    • Aromatic - Phenyl (4H): Complex multiplet signals between 7.0 and 7.8 ppm. The meta-substitution pattern will result in distinct signals for the four aromatic protons.

    • Aromatic - Furan (2H): Two doublets in the range of 6.5 - 7.5 ppm. The proton at C3 will be downfield from the proton at C4 due to proximity to the carboxylic acid. The coupling constant (J) between them will be ~3.5 Hz.

    • Methyl (3H): A sharp singlet around 2.4 ppm.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • Carboxylic Carbonyl: ~160-165 ppm.

    • Aromatic Carbons: 10-12 distinct signals between ~110-160 ppm, corresponding to the furan and phenyl ring carbons. Quaternary carbons will have lower intensity.

    • Methyl Carbon: ~21 ppm.

B. Infrared (IR) Spectroscopy

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Furan & Acid): Strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

C. Mass Spectrometry (MS)

  • Molecular Ion (M⁺): Expected at m/z = 202.

  • Key Fragments: Loss of the carboxyl group (-COOH, m/z = 157), loss of water (-H₂O, m/z = 184), and fragmentation of the tolyl group.

Protocol: Acquiring and Confirming Compound Identity

This protocol outlines a self-validating workflow for confirming the synthesis of this compound.

  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry product in 0.7 mL of deuterated solvent (e.g., DMSO-d₆) for NMR analysis. Prepare a KBr pellet or use an ATR accessory for IR analysis.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Integrate all peaks and verify the proton count matches the expected structure (1H:4H:2H:3H).

    • Acquire a ¹³C NMR spectrum. Count the number of distinct carbon signals to ensure it matches the expected 12 carbons.

    • Causality Check: The presence of the low-field broad singlet, the characteristic furan doublets, and the methyl singlet in the correct integration ratio provides strong evidence for the target structure.

  • IR Acquisition: Acquire an IR spectrum and identify the key functional group peaks (broad O-H, sharp C=O).

    • Causality Check: The presence of a strong carbonyl peak confirms the carboxylic acid, while its position indicates conjugation with the furan ring.

  • MS Acquisition: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass.

    • Self-Validation: The measured exact mass should match the calculated mass (202.06299) within a tolerance of ±5 ppm, providing unambiguous confirmation of the elemental composition.

Synthesis and Reactivity

A. Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A highly reliable and versatile method for constructing the C-C bond between the furan and phenyl rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This choice is predicated on its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.

suzuki_coupling_workflow reactant reactant catalyst catalyst product product start_furan Methyl 5-bromo-2-furoate reaction_step Suzuki Coupling start_furan->reaction_step start_boronic 3-Methylphenylboronic Acid start_boronic->reaction_step intermediate Methyl 5-(3-methylphenyl)-2-furoate reaction_step->intermediate pd_catalyst Pd(PPh₃)₄ or PdCl₂(dppf) pd_catalyst->reaction_step base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction_step solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction_step saponification Saponification intermediate->saponification final_product This compound saponification->final_product hydrolysis 1. NaOH, H₂O/EtOH 2. HCl (aq) Workup hydrolysis->saponification SAR_Concept cluster_mods Modification Sites cluster_activities Potential Biological Targets core 5-Aryl-2-Furoic Acid Scaffold aryl_ring Aryl Ring (e.g., add F, OMe) core->aryl_ring Modify carboxyl Carboxylic Acid (e.g., convert to amide, ester) core->carboxyl Modify antibacterial Antibacterial (e.g., MbtI Inhibition) aryl_ring->antibacterial Modulates Activity anti_inflammatory Anti-inflammatory (e.g., COX/LOX Inhibition) aryl_ring->anti_inflammatory Modulates Activity antifungal Antifungal aryl_ring->antifungal Modulates Activity carboxyl->antibacterial Modulates Activity carboxyl->anti_inflammatory Modulates Activity carboxyl->antifungal Modulates Activity

Sources

Navigating the Solubility Landscape of 5-(3-Methylphenyl)-2-furoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Methylphenyl)-2-furoic acid, a derivative of furoic acid, presents a chemical structure of interest in medicinal chemistry and materials science. Understanding its solubility is a critical first step in harnessing its potential, influencing everything from reaction kinetics to bioavailability. This in-depth guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While direct experimental solubility data for this compound is not extensively available in public literature, this document leverages data from structurally analogous compounds and fundamental physicochemical principles to provide a robust framework for its study. We will delve into the core factors governing its solubility, present detailed experimental protocols for its determination, and offer insights into analytical quantification.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's solubility is intrinsically linked to its structural and electronic properties. For this compound, the interplay between its polar carboxylic acid group and its non-polar methylphenyl substituent dictates its behavior in various solvents.

Key Physicochemical Descriptors (Predicted):

While experimental data is sparse, computational models provide valuable estimates for key physicochemical parameters. These parameters offer a preliminary assessment of the compound's likely solubility characteristics.

PropertyPredicted ValueSignificance for Solubility
Molecular Weight ~216.22 g/mol Higher molecular weight can sometimes correlate with lower solubility.
logP ~3.5A positive logP value suggests a preference for non-polar (lipophilic) environments over water (hydrophilic), indicating potentially low aqueous solubility.
pKa ~3.5 - 4.5The acidic nature of the carboxylic acid group means that its charge state, and therefore solubility, will be highly dependent on the pH of the aqueous medium.
Melting Point Not readily availableA higher melting point can indicate stronger intermolecular forces in the solid state, which must be overcome for dissolution, potentially leading to lower solubility.

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] this compound possesses both a polar head (the furoic acid moiety) capable of hydrogen bonding, and a significant non-polar tail (the methylphenyl group). This amphiphilic nature suggests:

  • Low solubility in water: The large, non-polar methylphenyl group is expected to dominate, leading to poor solubility in aqueous solutions at neutral pH.[2][3][4]

  • Solubility in organic solvents: It is predicted to be more soluble in less polar organic solvents such as ethers, alcohols, and chlorinated hydrocarbons, which can interact favorably with the non-polar part of the molecule.[1] Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) is also expected to be significant.

A Case Study: Solubility of Structurally Related Furoic Acid Derivatives

In the absence of direct data, examining the solubility of structurally similar compounds can provide valuable insights. A study on 5-(4-methylphenyl)-2-furanpropanoic acid in various organic solvents offers a relevant point of comparison.[5][6] The temperature-dependent solubility of this compound was evaluated, and the results were analyzed using the Schröder model to determine thermodynamic properties of dissolution.[5][6] This highlights the importance of temperature as a key factor influencing solubility.

Another related compound, 2,5-Furandicarboxylic acid (FDCA) , has been studied more extensively. Its solubility is known to increase with temperature and is significantly influenced by the choice of solvent, with the following trend observed: methanol > 1-butanol > isobutanol > acetic acid > water > methyl isobutyl ketone (MIBK) > ethyl acetate > acetonitrile.[7] The use of binary solvent mixtures, such as water/DMSO and water/THF, has been shown to dramatically enhance the solubility of FDCA.[7]

Experimental Determination of Solubility: A Step-by-Step Protocol

For a definitive understanding of the solubility of this compound, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[8][9]

The Shake-Flask Method: A Validated Approach

This method involves equilibrating an excess of the solid compound in a chosen solvent until the solution is saturated. The concentration of the dissolved compound is then measured.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C for biological relevance) for a predetermined period.[10] The time required to reach equilibrium should be established by preliminary experiments, taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.[10][11]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. If necessary, centrifuge the samples to ensure a clear supernatant.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_samp Sampling & Analysis prep Add excess this compound to a known volume of solvent equil Agitate at constant temperature for a defined period (e.g., 24-72h) prep->equil Establish equilibrium sep Cease agitation and allow solid to settle (Centrifuge if necessary) equil->sep Ensure clear supernatant samp Withdraw supernatant and filter sep->samp Isolate saturated solution quant Quantify concentration using HPLC samp->quant Determine solubility

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the accurate quantification of organic compounds in solution.[12][13][14] A reliable HPLC method is crucial for obtaining accurate solubility data.

Key Considerations for HPLC Method Development:

  • Column: A reversed-phase C18 column is often a good starting point for the separation of moderately non-polar compounds like this compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to ensure the compound is in a single ionic form, which can improve peak shape and retention time reproducibility.

  • Detection: UV detection is generally suitable for aromatic compounds. The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution.

  • Calibration: A calibration curve must be constructed using standard solutions of known concentrations to ensure accurate quantification of the unknown samples.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental factors.

The Critical Role of pH

As a carboxylic acid, the ionization state of this compound is pH-dependent.

  • At low pH (below its pKa): The compound will exist predominantly in its neutral, protonated form (R-COOH). This form is less polar and therefore expected to have lower aqueous solubility.

  • At high pH (above its pKa): The carboxylic acid will be deprotonated to form the carboxylate anion (R-COO⁻). This charged species is significantly more polar and will exhibit much higher solubility in aqueous solutions.[2][3]

This pH-dependent solubility is a critical consideration in drug development, as it can affect absorption in the gastrointestinal tract.

The Impact of Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. The relationship between temperature and solubility can be described by the van 't Hoff equation. Experimental determination of solubility at different temperatures can provide valuable thermodynamic data, such as the enthalpy and entropy of dissolution.[5][6]

Co-solvents and Polymorphism
  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) to an aqueous solution can significantly increase the solubility of poorly water-soluble compounds.[15] This is a common strategy in formulation development.

  • Polymorphism: The ability of a compound to exist in different crystal forms (polymorphs) can impact its solubility.[16] Different polymorphs can have different lattice energies, and the less stable (metastable) form is generally more soluble than the stable form. It is important to characterize the solid form of this compound being used in solubility studies.

Conclusion

While direct, published solubility data for this compound is limited, a comprehensive understanding of its potential solubility behavior can be achieved through the application of fundamental physicochemical principles and by drawing comparisons with structurally related molecules. This guide provides a robust framework for researchers, scientists, and drug development professionals to approach the solubility determination of this compound. The detailed experimental protocol for the shake-flask method, coupled with considerations for HPLC analysis and an awareness of the key factors influencing solubility, will empower researchers to generate the high-quality data necessary to advance their work with this promising molecule.

References

  • PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Methoxyphenyl)-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Retrieved from [Link]

  • ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

  • Unknown Source. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Britannica. (2026, January 17). Carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • Unknown Source. (n.d.). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS.
  • Unknown Source. (2023, August 31). Solubility of Organic Compounds.
  • ResearchGate. (2025, August 7). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodiode Array Detection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, April 13). Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • PubMed. (2013, April 5). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. Retrieved from [Link]

  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-(3-Methylphenyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities. Within this chemical class, 5-aryl-2-furoic acids have emerged as a particularly promising group, exhibiting notable antimicrobial, anti-inflammatory, and anticancer properties. This technical guide focuses on a specific, yet under-explored, member of this family: 5-(3-Methylphenyl)-2-furoic acid . While direct extensive studies on this particular molecule are nascent, this document serves as an in-depth exploration of its potential biological activities, grounded in the established pharmacology of its structural analogs. By synthesizing existing data on related compounds, we provide a robust framework for its investigation, complete with detailed experimental protocols and mechanistic hypotheses, to guide future research and drug development efforts.

Introduction: The 5-Aryl-2-Furoic Acid Scaffold

The 5-aryl-2-furoic acid moiety is characterized by a central furan ring, a carboxylic acid group at the 2-position, and a phenyl ring at the 5-position. This arrangement provides a unique electronic and structural framework that allows for diverse interactions with biological targets. The carboxylic acid group can act as a hydrogen bond donor and acceptor, as well as a key site for pro-drug derivatization, while the lipophilic aryl group at the 5-position significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. Variations in the substitution pattern on this phenyl ring can fine-tune the biological activity, offering a rich area for structure-activity relationship (SAR) studies.

Postulated Biological Activities of this compound

Based on extensive literature on analogous compounds, this compound is hypothesized to possess significant antimicrobial and anticancer activities. The presence of the methyl group at the meta-position of the phenyl ring is a key structural feature that may modulate its potency and selectivity.

Antimicrobial Potential: A New Frontier in Antibacterial and Antifungal Research

The furan nucleus is a well-established pharmacophore in a number of antimicrobial agents.[1] Recent studies have highlighted the potent antimicrobial activity of 5-aryl-2-furoic acid derivatives. For instance, novel heterocyclic analogs of 5-(4-methylcarboxamidophenyl)-2-furoic acid have demonstrated high potency against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2] Furthermore, the broader class of 5-phenyl-furan-2-carboxylic acids has been identified as a promising therapeutic avenue for targeting iron acquisition in mycobacterial species, suggesting a potential application against tuberculosis.[3]

Hypothesized Mechanism of Action: The antimicrobial activity of 5-aryl-2-furoic acids may stem from their ability to disrupt microbial cell membrane integrity, inhibit essential enzymes, or interfere with nutrient uptake pathways. The lipophilic nature of the 5-phenyl substituent likely facilitates passage through the microbial cell wall.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy start Prepare stock solution of this compound in DMSO mic Determine Minimum Inhibitory Concentration (MIC) via broth microdilution start->mic mbc Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic->mbc membrane Cell Membrane Permeability Assay (e.g., using SYTOX Green) mic->membrane enzyme Enzyme Inhibition Assays (e.g., targeting DNA gyrase or other essential enzymes) mic->enzyme biofilm Biofilm Inhibition Assay mic->biofilm model Animal model of infection (e.g., murine sepsis model) mbc->model efficacy Evaluate therapeutic efficacy (survival, bacterial load) model->efficacy G cluster_cell Cancer Cell compound This compound p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 caspases Caspase Cascade Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the old medium with the medium containing the compound at various concentrations.

    • Include a vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Physicochemical Properties and Drug-Likeness

A preliminary in silico assessment of this compound suggests favorable drug-like properties. Its molecular weight and calculated LogP fall within the ranges defined by Lipinski's rule of five, indicating a good potential for oral bioavailability.

PropertyPredicted Value
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
cLogP2.8-3.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Future Directions and Conclusion

While direct experimental data on this compound is limited, the wealth of information on its structural analogs strongly supports its potential as a bioactive molecule, particularly in the realms of antimicrobial and anticancer research. This guide provides a comprehensive starting point for researchers to systematically investigate its pharmacological profile. Future studies should focus on the synthesis of a library of derivatives with modifications on both the phenyl and furan rings to establish a clear structure-activity relationship. In vivo studies in relevant animal models will be crucial to validate the in vitro findings and assess the therapeutic potential of this promising compound. The exploration of this compound and its analogs could lead to the development of novel therapeutic agents to address unmet medical needs in infectious diseases and oncology.

References

  • Dahiya, R., & Mourya, V. (2012). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamidophenyl)-2-furoic acid as Potent Antimicrobial Agents. Request PDF.
  • Chiarelli, L. R., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1369.
  • Saeed, S., et al. (2021). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules, 26(16), 4887.
  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
  • Kar, S., & Chowdhury, S. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Infectious Disorders - Drug Targets, 20(5), 634-643.
  • Gaikwad, N. D. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Parker, R. A., et al. (2017). Synthesis methods for the preparation of 2-furoic acid derivatives.
  • El-Gazzar, M. G., et al. (2024). Novel 5-Fluorouracil analogues versus perfluorophenyl ureas as potent anti-breast cancer agents: Design, robust synthesis, in vitro, molecular docking, pharmacokinetics ADMET analysis and dynamic simulations. Bioorganic Chemistry, 151, 107944.
  • Klohs, W. D., et al. (1986). 5-(Tetradecyloxy)-2-furancarboxylic acid and related hypolipidemic fatty acid-like alkyloxyarylcarboxylic acids. Journal of Medicinal Chemistry, 29(11), 2059-2064.
  • Buzun, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 16(11), 1598.
  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • Obushak, M. D., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 175-179.
  • Dembitsky, V. M. (2016). Natural and Synthetic Furanones with Anticancer Activity.
  • Gutsulyak, O., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6268.
  • Li, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1599-1607.
  • Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568.

Sources

An In-depth Technical Guide to 5-(3-Methylphenyl)-2-furoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(3-methylphenyl)-2-furoic acid, a member of the 5-aryl-2-furoic acid class of compounds. We will delve into its synthesis, physicochemical properties, and explore the potential of its derivatives in various research and drug development applications. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable protocols and insights based on established chemical principles.

Introduction: The Significance of the 5-Aryl-2-Furoic Acid Scaffold

The furan ring is a versatile heterocyclic motif present in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged scaffold in medicinal chemistry. When substituted with an aryl group at the 5-position and a carboxylic acid at the 2-position, the resulting 5-aryl-2-furoic acid framework offers a rich platform for therapeutic innovation.

These compounds have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The carboxylic acid moiety provides a convenient handle for further derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 3-methylphenyl substituent of the title compound introduces a specific lipophilic and steric profile that can influence its interaction with biological targets.

This guide will specifically focus on this compound, providing a detailed exploration of its synthesis and potential as a building block for novel therapeutic agents.

Synthesis of this compound: A Reliable and Adaptable Protocol

The most direct and widely applicable method for the synthesis of 5-aryl-2-furoic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of this compound, a common approach involves the coupling of a 5-halo-2-furoic acid derivative with 3-methylphenylboronic acid.

The following protocol is based on established procedures for the synthesis of similar 5-aryl-2-furoic acids and is expected to be highly effective for the target molecule.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Cross-Coupling Methyl_5-bromo-2-furoate Methyl 5-bromo-2-furoate Methyl_ester_product Methyl 5-(3-methylphenyl)-2-furoate Methyl_5-bromo-2-furoate->Methyl_ester_product + 3-Methylphenylboronic_acid 3-Methylphenylboronic acid 3-Methylphenylboronic_acid->Methyl_ester_product + Pd_catalyst Pd(PPh₃)₄ or PdCl₂(dppf) Pd_catalyst->Methyl_ester_product cat. Base Na₂CO₃ or K₂CO₃ Base->Methyl_ester_product Solvent Dioxane/Water or Toluene/Water Solvent->Methyl_ester_product Final_Product This compound Methyl_ester_product->Final_Product 1. Hydrolysis 2. Acidification Hydrolysis NaOH or KOH, then H₃O⁺ Hydrolysis->Final_Product

A representative Suzuki-Miyaura coupling workflow.

Materials:

  • Methyl 5-bromo-2-furoate

  • 3-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (or Toluene and Water)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 5-bromo-2-furoate (1.0 eq), 3-methylphenylboronic acid (1.2-1.5 eq), and the palladium catalyst (0.02-0.05 eq).

  • Solvent and Base Addition: Add a 2:1 to 4:1 mixture of the organic solvent (dioxane or toluene) and an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0-3.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 5-(3-methylphenyl)-2-furoate.

  • Purification of the Ester: Purify the crude ester by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol or ethanol and an aqueous solution of NaOH or KOH (2.0-5.0 eq). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms (typically pH 2-3).

  • Final Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) can be performed for further purification.

Physicochemical Properties and Characterization

Predicted Physicochemical Properties:

PropertyPredicted Value/RangeBasis of Prediction
Molecular Formula C₁₂H₁₀O₃-
Molecular Weight 202.21 g/mol -
Appearance White to off-white solidAnalogy with other 5-aryl-2-furoic acids
Melting Point 150 - 180 °CComparison with 5-phenyl-2-furoic acid and substituted analogs
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in waterGeneral solubility of carboxylic acids
pKa ~3-4Acidity of the carboxylic acid group

Characterization Techniques:

A suite of analytical techniques should be employed to unequivocally identify and assess the purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from the furan and methylphenyl rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Will show distinct signals for the carboxylic carbon, the carbons of the furan and methylphenyl rings, and the methyl carbon.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and C-H and C=C stretches of the aromatic rings.[2][3]

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound and its fragmentation pattern, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Derivatives of this compound and Their Potential Applications

The carboxylic acid functionality of this compound serves as a versatile starting point for the synthesis of a wide range of derivatives with potentially enhanced or modified biological activities.

G cluster_0 Derivatization Reactions cluster_1 Resulting Derivatives Core This compound Esterification Esterification (R-OH, H⁺) Core->Esterification Amidation Amidation (R₂NH, coupling agent) Core->Amidation Reduction Reduction (e.g., LiAlH₄) Core->Reduction Esters Esters (Prodrugs, modified solubility) Esterification->Esters Amides Amides (Bioisosteres, altered H-bonding) Amidation->Amides Alcohols (5-(3-Methylphenyl)furan-2-yl)methanol (Further functionalization) Reduction->Alcohols

Derivatization pathways of the core molecule.

Key Derivative Classes:

  • Esters: Esterification of the carboxylic acid can be used to create prodrugs with improved oral bioavailability or to modify the solubility of the parent compound.

  • Amides: Amide derivatives can be synthesized by coupling the carboxylic acid with various amines. This allows for the introduction of diverse functional groups and the exploration of new interactions with biological targets. Amides can act as bioisosteres for the carboxylic acid, potentially altering the compound's hydrogen bonding capacity and metabolic stability.

  • Heterocyclic Analogs: The carboxylic acid can be used as a synthon to construct more complex heterocyclic systems, such as oxadiazoles or pyrazoles, which are known to possess a wide range of pharmacological activities.[4]

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is limited, the broader class of 5-aryl-2-furoic acids has shown promise in several therapeutic areas.

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety and an aromatic or heteroaromatic core. It is plausible that 5-aryl-2-furoic acids could act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The 3-methylphenyl group may influence the selectivity of the compound for COX-1 versus COX-2. Further investigation into the anti-inflammatory potential of this compound and its derivatives is warranted.

Anticancer Activity

Furan-containing compounds have been investigated for their anticancer properties. For instance, some furan derivatives have been shown to induce apoptosis in cancer cell lines. The mechanism of action could involve various pathways, and the specific substitution pattern on the aryl ring can significantly impact the cytotoxic activity.

Antimicrobial Activity

The furan nucleus is a component of several antimicrobial agents. The lipophilicity and electronic properties of the 3-methylphenyl group could contribute to the compound's ability to penetrate microbial cell membranes and interact with intracellular targets. Screening of this compound and its derivatives against a panel of bacterial and fungal strains could reveal potential antimicrobial leads.[5]

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. The synthetic route via Suzuki-Miyaura coupling is well-established and provides a reliable means to access this compound and its analogs. The key to unlocking its full potential lies in a systematic investigation of its biological activities.

Future research should focus on:

  • Definitive Synthesis and Characterization: A thorough study reporting the optimized synthesis and complete spectral and physicochemical characterization of this compound.

  • Library Synthesis: The creation of a diverse library of derivatives to establish structure-activity relationships (SAR).

  • Biological Screening: Comprehensive screening of the parent compound and its derivatives against a range of biological targets, including COX enzymes, various cancer cell lines, and microbial strains.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activity.

References

  • Molecules. 2022; 27(3):889. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • PubChem. 2-Furancarboxylic acid. [Link]

  • ResearchGate. Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. [Link]

  • PMC. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • ResearchGate. Furan: A Promising Scaffold for Biological Activity. [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

  • ATB. 5-Methyl-2-furoicacid. [Link]

  • PubMed. Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2. [Link]

  • Asian Journal of Chemistry. Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. [Link]

  • ResearchGate. Structures and binding mechanisms of COX-2 inhibitor scaffolds. [Link]

  • Sci-Hub. ChemInform Abstract: FURAN DERIVATIVES PART 53, THE SYNTHESIS OF 5‐ARYL‐2‐FURANCARBOXYLIC ACIDS. [Link]

  • PMC. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • MDPI. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. [Link]

  • NIST WebBook. 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. [Link]

  • MassBank. MSBNK-IPB_Halle-PB000166. [Link]

  • RSC Publishing. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. [Link]

  • ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • PMC. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). [Link]

  • MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. [Link]

  • NIH. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • PubMed Central. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. [Link]

  • ResearchGate. Analgesic and Anti-Inflammatory Activity of 5-Aryl-4-Aroyl-3-Hydroxy-1-Carboxymethyl-3-Pyrrolin-2-Ones. [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • NIST WebBook. 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. [Link]

  • PubMed Central. Inhibition of COX1/2 alters the host response and reduces ECM scaffold mediated constructive tissue remodeling in a rodent model of skeletal muscle injury. [Link]

  • MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

  • Human Metabolome Database. Showing metabocard for 2-Furoic acid (HMDB0000617). [Link]

  • ResearchGate. The FT-IR spectra of the ordinary PF and modified PF. [Link]

  • Bioactive Compounds in Health and Disease. Comparison of the anti-inflammatory activities of furanocoumarins from the roots of Angelica dahurica. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

Sources

The Furoic Acid Scaffold: A Versatile Platform in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a simple five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, conformational flexibility, and ability to engage in various biological interactions have made it a cornerstone in the design of numerous therapeutic agents. Among the vast array of furan-containing compounds, furoic acid and its derivatives stand out for their remarkable versatility and broad spectrum of pharmacological activities. This guide provides a comprehensive exploration of furoic acid derivatives, from their fundamental synthesis to their diverse applications in drug discovery, offering field-proven insights for researchers and drug development professionals.

The Furoic Acid Core: Physicochemical Properties and Synthetic Avenues

Furoic acid, specifically furan-2-carboxylic acid, is the most common isomer and serves as a key starting material for a multitude of derivatives.[1] Its preparation is often achieved through the oxidation of furfural, a bio-based platform chemical readily obtainable from lignocellulosic biomass.[1][2] The industrial synthesis frequently employs the Cannizzaro reaction of furfural, which results in a disproportionation to yield both 2-furoic acid and furfuryl alcohol.[1]

The reactivity of the furan ring and the carboxylic acid group allows for extensive chemical modifications, giving rise to a diverse library of derivatives, including esters, amides, and more complex heterocyclic systems. A significant synthetic strategy involves the Diels-Alder reaction, where the furan ring acts as a diene.[3][4][5] Although typically requiring electron-rich furans, recent advancements have shown that 2-furoic acids and their derivatives can act as reactive dienes in aqueous media, opening new avenues for creating complex molecular architectures.[3][4][5]

General Synthesis of Furoic Acid Amides: A Key Pharmacophore

The amide linkage is a prevalent feature in many biologically active furoic acid derivatives. The synthesis of these compounds is typically a straightforward process involving the coupling of a furoic acid with a primary or secondary amine.

Experimental Protocol: Synthesis of a Furoic Acid Amide Derivative

  • Activation of Furoic Acid: To a solution of 2-furoic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).[6]

  • Amine Addition: To the activated furoic acid solution, add the desired amine component.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Wash the organic layer with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography or recrystallization. Characterize the final compound using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[6]

Therapeutic Landscape of Furoic Acid Derivatives

The furoic acid scaffold is a chameleon in the world of medicinal chemistry, adapting its biological activity based on the nature and position of its substituents. This has led to the development of a wide array of therapeutic agents with diverse applications.[7]

Antimicrobial Agents: A Legacy of Efficacy

Furoic acid derivatives have a long-standing history as effective antimicrobial agents.[8] The nitrofuran antibiotics, such as nitrofurantoin and furazolidone, are prime examples where the furan ring is crucial for their broad-spectrum antibacterial activity.[9] These compounds are often used to treat urinary tract infections. Furthermore, novel furoic acid derivatives have been synthesized and shown to exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans.[6]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

The anti-inflammatory potential of furoic acid derivatives is a significant area of research.[7] These compounds can exert their effects through various mechanisms, including the suppression of reactive oxygen species (O2), nitric oxide (NO), and prostaglandin E2 (PGE2) production.[7] Mometasone furoate, a potent corticosteroid, highlights the role of the furoate moiety in enhancing tissue penetration and metabolic stability, contributing to its anti-inflammatory efficacy.[9]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The furan scaffold is present in numerous compounds with demonstrated anticancer properties.[7][10][11] Furoic acid derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[10] For instance, certain furan-based compounds have exhibited significant cytotoxic activity against breast cancer cells (MCF-7) by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[10] Other derivatives, such as furo[3,2-b]indoles, have shown promise as selective anticancer agents, with significant inhibitory activity against renal cancer cells.[12]

Compound ClassCancer Cell LineIC50 (µM)Reference
Furan-based pyridine carbohydrazideMCF-7 (Breast Cancer)4.06[10]
Furan-based N-phenyl triazinoneMCF-7 (Breast Cancer)2.96[10]
Furo[3,2-b]indole derivative (10a)A498 (Renal Cancer)Not specified[12]
Furopyridone derivativesKYSE70, KYSE150 (Esophageal Cancer)0.655 µg/mL[13]
Cardiovascular and Metabolic Effects

Furoic acid derivatives have also demonstrated potential in treating cardiovascular and metabolic disorders.[9] Alpha-1 blockers like prazosin and terazosin, used for hypertension, are synthesized using 2-furoic acid.[9] Furthermore, studies in rodents have shown that 2-furoic acid and its derivatives possess hypolipidemic activity, lowering serum cholesterol and triglyceride levels.[14] 2-furoic acid was found to be the most potent among the tested compounds, effectively reducing lipid levels in both mice and rats.[14]

Emerging Applications in Neurodegenerative Diseases

While still an emerging area, the furan scaffold is being investigated for its potential role in neurodegenerative diseases.[15] The diverse biological activities of furoic acid derivatives make them intriguing candidates for further exploration in this complex therapeutic area.

Mechanistic Insights and Structure-Activity Relationships

The biological activity of furoic acid derivatives is intricately linked to their chemical structure. The substituent pattern on the furan ring and the nature of the functional groups attached to the carboxylic acid moiety play a crucial role in determining the compound's potency and selectivity.

For example, in the context of antimicrobial activity, the presence of a nitro group at the 5-position of the furan ring is a key feature of nitrofuran antibiotics. In anticancer derivatives, the specific heterocyclic systems fused to the furan ring can significantly influence their cytotoxic profile.[12][16]

Future Perspectives and Conclusion

The furoic acid scaffold continues to be a highly valuable and versatile platform in drug discovery.[17] Its ready availability from renewable resources, coupled with the ease of chemical modification, ensures its continued relevance in the development of novel therapeutics.[2][4] Future research will likely focus on exploring new substitution patterns, developing novel synthetic methodologies, and elucidating the mechanisms of action for new derivatives. The broad spectrum of biological activities associated with furoic acid derivatives suggests that this remarkable scaffold will continue to yield new and improved therapeutic agents for a wide range of diseases.

Visualizations

Drug_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Biological Screening cluster_Optimization Lead Optimization Scaffold_Selection Furoic Acid Scaffold Selection Derivative_Synthesis Derivative Synthesis Scaffold_Selection->Derivative_Synthesis Design Chemical_Characterization Chemical Characterization (NMR, MS, IR) Derivative_Synthesis->Chemical_Characterization Purification In_Vitro_Assays In Vitro Biological Assays (e.g., MIC, IC50) Chemical_Characterization->In_Vitro_Assays Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis Data Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Selection Pharmacokinetic_Studies Pharmacokinetic Studies (ADME) Lead_Identification->Pharmacokinetic_Studies Optimization Toxicity_Assessment In Vivo Toxicity Assessment Pharmacokinetic_Studies->Toxicity_Assessment Safety Candidate_Selection Preclinical Candidate Selection Toxicity_Assessment->Candidate_Selection Evaluation Antimicrobial_Mechanism Furoic_Acid_Derivative Furoic Acid Derivative (e.g., Nitrofuran) Bacterial_Cell Bacterial Cell Furoic_Acid_Derivative->Bacterial_Cell Entry Reduction Enzymatic Reduction Bacterial_Cell->Reduction Reactive_Intermediates Formation of Reactive Intermediates Reduction->Reactive_Intermediates Target_Damage Damage to Cellular Macromolecules (DNA, Ribosomes) Reactive_Intermediates->Target_Damage Cell_Death Bacterial Cell Death Target_Damage->Cell_Death

Caption: A simplified representation of the proposed mechanism of action for nitrofuran-based antimicrobial agents.

References

  • Jafari, B., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. [Link]

  • Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. PubMed Central. [Link]

  • Tran-Cong, N. M., et al. (2020). Furoic acid derivatives from the endophytic fungus Coniothyrium sp. ResearchGate. [Link]

  • Abdel-Kader, M., et al. (1983). The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. PubMed. [Link]

  • (2018). Synthesis and biological activities of furan derivatives. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central. [Link]

  • Zhang, Y., et al. (2024). Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. ResearchGate. [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Wikipedia. [Link]

  • Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. [Link]

  • Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. [Link]

  • Pokrovsky, M. A., et al. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). FURAN-2-CARBOXYLIC ACID. Organic Syntheses. [Link]

  • da Silva, S. C., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2012). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. [Link]

  • CUTM Courseware. (n.d.). Furfural and Furoic acid. CUTM Courseware. [Link]

  • Chen, Y.-L., et al. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. PubMed. [Link]

  • Zhang, Y., et al. (2022). The emerging role of furin in neurodegenerative and neuropsychiatric diseases. PubMed. [Link]

  • MDPI. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI. [Link]

  • Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]

  • Zhang, Y., et al. (2024). Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. PubMed. [Link]

  • de Oliveira, A. B., et al. (2009). Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. PubMed. [Link]

  • RSC Publishing. (2021). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Publishing. [Link]

  • ResearchGate. (2019). Furoxans and tocopherol analogs–furoxan hybrids as anticancer agents. ResearchGate. [Link]

Sources

Discovery and history of substituted furoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Substituted Furoic Acids

Authored by Gemini, Senior Application Scientist

Abstract

The furoic acid scaffold, a five-membered aromatic heterocycle, represents a cornerstone in the evolution of organic and medicinal chemistry. First isolated in 1780, predating even the characterization of its parent furan ring, 2-furoic acid has transitioned from a chemical curiosity to a pivotal, bio-based platform molecule. This guide provides a comprehensive technical overview of the discovery and history of substituted furoic acids. We will trace the journey from the initial serendipitous discovery of pyromucic acid to the development of sophisticated synthetic methodologies that enabled the creation of a diverse array of functionalized derivatives. Through an exploration of key chemical transformations and landmark case studies in drug discovery, including the development of nitrofuran antibiotics, furoate esters, and the rational design of iconic drugs like ranitidine, this paper illuminates the enduring strategic value of the substituted furoic acid motif for researchers, medicinal chemists, and professionals in drug development.

The Genesis: An Accidental Discovery Predating a Field

The story of furoic acid begins not with a targeted synthesis, but with a classic experiment in natural product chemistry. In 1780, the Swedish chemist Carl Wilhelm Scheele, known for his discovery of numerous chemical elements and compounds, performed a dry distillation of mucic acid, a substance derived from galactose and natural gums.[1][2] This thermal decomposition yielded a white crystalline substance he named "pyromucic acid," a name reflecting its fiery birth from mucic acid.[1][3] This event is of profound historical significance as it marks the first-ever synthesis and isolation of a furan-containing compound.[1][2]

Intriguingly, this discovery occurred decades before the parent heterocycle, furan, was structurally characterized or named. The term "furan" was coined later from the Latin word furfur, meaning bran, from which the related compound furfural was isolated in 1821.[1][4] Thus, 2-furoic acid holds the unique distinction of being the first member of its chemical family to be discovered, laying a foundation for the entire field of furan chemistry.

G cluster_0 Early Furan Chemistry Timeline A 1780: Scheele discovers 'Pyromucic Acid' (2-Furoic Acid) from Mucic Acid B 1821: Döbereiner isolates Furfural from bran A->B 41 years C 1870: Limpricht prepares the parent Furan ring B->C 49 years

Caption: Timeline of foundational discoveries in furan chemistry.

Foundational Synthetic Methodologies for the Furoic Acid Core

For over a century, the primary challenge was not the discovery of furoic acid, but its efficient and scalable synthesis. The development of the agricultural byproduct furfural as a cheap and abundant feedstock was the critical turning point.

The Cannizzaro Reaction: A Classic Industrial Route

The traditional and long-standing industrial method for producing 2-furoic acid is the Cannizzaro reaction of furfural.[1][5] In this disproportionation reaction, two molecules of the aldehyde react in the presence of a strong base (e.g., NaOH). One molecule is oxidized to the carboxylic acid (as its salt), while the other is reduced to the corresponding alcohol.

Reaction: 2 Furfural + NaOH → Sodium 2-furoate + Furfuryl alcohol

The primary drawback of this method is its inherent atom inefficiency; the theoretical maximum yield for 2-furoic acid is capped at 50%, with the other 50% being converted to furfuryl alcohol.[1] While both products have commercial value, the search for more direct and efficient oxidation methods has been a consistent theme in process chemistry.[1]

Direct Oxidation and Biocatalysis: The Pursuit of Higher Yields

Early alternatives to the Cannizzaro reaction involved the direct chemical oxidation of furfural using strong oxidizing agents like potassium permanganate or dichromate.[5] However, these methods often suffer from issues with cost, waste disposal, and reaction control.

The modern era has seen a decisive shift towards more sustainable and efficient methods, particularly biocatalysis. Microorganisms such as Nocardia corallina and Pseudomonas putida have been identified that can quantitatively oxidize furfural and furfuryl alcohol to 2-furoic acid.[1][6] These biocatalytic routes offer significantly higher yields, often approaching 99%, under mild, aqueous conditions, representing a green and highly effective alternative to the classical chemical pathways.[7]

MethodStarting MaterialReagentsKey FeatureMax. Theoretical Yield
Scheele's Discovery Mucic AcidHeat (Dry Distillation)First synthesis of a furan compoundLow
Cannizzaro Reaction FurfuralConc. NaOH or KOHDisproportionation; co-produces furfuryl alcohol50%
Chemical Oxidation FurfuralKMnO₄, K₂Cr₂O₇Direct oxidationVariable, often moderate
Biocatalysis Furfural / Furfuryl Alcohole.g., Nocardia corallinaHigh selectivity, mild conditions>98%

Caption: Comparison of key synthetic routes to 2-furoic acid.

The Era of Substitution: Forging Bioactive Molecules

The true potential of furoic acid was unlocked through the development of methods to substitute the furan ring, creating derivatives with tailored electronic and steric properties. These substituted furoic acids became invaluable building blocks, particularly in the pharmaceutical industry.

G cluster_derivatives Key Substituted Intermediates cluster_applications Applications Biomass Biomass (Hemicellulose) Furfural Furfural Biomass->Furfural Acid Hydrolysis FuroicAcid 2-Furoic Acid Furfural->FuroicAcid Oxidation Nitro 5-Nitro-2-furoic acid FuroicAcid->Nitro Nitration (HNO₃/H₂SO₄) Bromo 5-Bromo-2-furoic acid FuroicAcid->Bromo Bromination Antiparasitics Antiparasitics (e.g., Diloxanide Furoate) FuroicAcid->Antiparasitics Esterification Antibiotics Nitrofuran Antibiotics Nitro->Antibiotics Alkoxy 5-Alkoxy-2-furoic acid Bromo->Alkoxy Nucleophilic Substitution (R-O⁻) DrugIntermediates Drug Intermediates Bromo->DrugIntermediates

Caption: Synthetic pathways from biomass to key substituted furoic acids and their applications.

Nitration: The Gateway to Antimicrobials

One of the most significant early substitutions was the nitration of the furan ring. The reaction of 2-furoic acid with a nitrating agent yields 5-nitro-2-furoic acid.[8] This molecule is the direct precursor to the entire class of nitrofuran antibiotics.[9] Compounds like nitrofurantoin and furazolidone, synthesized from this intermediate, were among the first broad-spectrum synthetic antimicrobials and remain important in treating urinary tract and gastrointestinal infections.[9]

Halogenation: Creating Versatile Synthetic Handles

The introduction of a halogen, typically at the 5-position, creates a highly versatile intermediate. 5-Bromo-2-furoic acid, for example, serves as a substrate for a variety of subsequent reactions. The bromine atom can be displaced by nucleophiles (such as alkoxides to form ethers) or used in cross-coupling reactions to build more complex molecular architectures, making it a staple intermediate in medicinal chemistry programs.[10]

Case Studies in Drug Discovery and Development

The strategic application of substituted furoic acid chemistry is best illustrated through the discovery of several landmark pharmaceutical agents.

Furoate Esters: Enhancing Potency and Delivery

The carboxylic acid handle of furoic acid provides a straightforward way to create ester derivatives, a strategy often used to improve the pharmacokinetic properties of a drug.

  • Mometasone Furoate: This potent synthetic corticosteroid is used to treat skin conditions and respiratory diseases like asthma. The furoate ester moiety at the 17-position is critical for its high potency and metabolic stability, enhancing its anti-inflammatory action.[9]

  • Diloxanide Furoate: This compound is an effective luminal amebicide used to treat intestinal infections caused by Entamoeba histolytica. The drug is a combination of diloxanide and furoic acid, where the furoate ester is cleaved in the gut to release the active amebicidal agent.[9]

Furosemide: A Paradigm of Furan-Containing Diuretics

Discovered in the early 1960s by a team led by Karl Sturm at Hoechst AG, furosemide (Lasix) revolutionized the treatment of edema associated with heart failure, liver disease, and kidney disease.[11][12] While furosemide is technically a substituted benzoic acid, its structure contains an essential furfurylamino group.[13] Its discovery underscored the value of the furan scaffold in modulating biological activity and led to the development of the entire class of "loop diuretics," so named for their action on the loop of Henle in the kidney.[11]

Ranitidine: Rational Drug Design with a Furan Core

The story of ranitidine (Zantac) is a classic example of rational drug design. Developed at Glaxo (now GSK) in 1977, it was designed to improve upon the first H₂ receptor antagonist, cimetidine.[14] The key innovation was replacing cimetidine's imidazole ring, which was associated with some side effects, with a substituted furan ring.[14] This seemingly simple switch resulted in a molecule with 10 times the activity, a longer duration of action, and a much-improved side-effect profile.[14] The synthesis of ranitidine relies on furan-based starting materials, which can now be sustainably sourced from biomass-derived platform chemicals, demonstrating a full circle from historical discovery to modern green chemistry.[15]

Drug/DerivativeFuroic Acid MoietyYear of Discovery/ReleaseTherapeutic ClassSignificance
Nitrofurantoin Derived from 5-Nitro-2-furoic acid1953AntibioticEarly synthetic broad-spectrum antimicrobial.
Furosemide Contains a furfurylamino group1962Loop DiureticRevolutionized treatment of edema; established a new drug class.[11][12]
Diloxanide Furoate Furoate Ester~1956Anti-amebicEffective treatment for intestinal infections.[9]
Ranitidine Contains a substituted furan ring1977H₂ Receptor AntagonistLandmark example of rational drug design improving on a first-in-class drug.[14]
Mometasone Furoate Furoate EsterPatented 1981CorticosteroidHigh-potency anti-inflammatory agent.

Caption: Key pharmaceutical agents developed from or incorporating the furoic acid/furan scaffold.

Experimental Protocol: The Cannizzaro Reaction of Furfural

This protocol describes the classic synthesis of 2-furoic acid and furfuryl alcohol, a foundational experiment in furan chemistry. It is adapted from established procedures.[5]

Objective: To synthesize 2-furoic acid and 2-furylcarbinol (furfuryl alcohol) via the disproportionation of furfural.

Materials:

  • Furfural (freshly distilled, technical grade)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • 500 mL three-necked flask, mechanical stirrer, dropping funnel, condenser, separatory funnel, ice bath.

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of 80 g (2.0 moles) of sodium hydroxide in 80 mL of water. Cool the solution to 5-10°C in an ice-water bath.

  • Addition of Furfural: While vigorously stirring the cooled NaOH solution, add 205 g (2.1 moles) of freshly distilled technical furfural from the dropping funnel. The addition should be controlled to maintain the reaction temperature below 20°C. This typically takes about 1-1.5 hours.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour. The mixture will become a thick, cream-colored paste.

  • Workup - Separation: Add 200 mL of water to dissolve the solid paste. Transfer the resulting solution to a separatory funnel and extract the mixture three times with 150 mL portions of diethyl ether to remove the furfuryl alcohol. Combine the ether extracts.

  • Isolation of 2-Furoic Acid:

    • Cool the remaining aqueous layer in an ice bath.

    • Slowly and carefully acidify the solution by adding concentrated hydrochloric acid with stirring until the pH is approximately 1. 2-Furoic acid will precipitate as a white or light-tan solid.

    • Collect the crude 2-furoic acid by vacuum filtration and wash it with a small amount of cold water.

    • Recrystallize the crude product from hot water to obtain pure 2-furoic acid. Dry in a desiccator.

  • Isolation of Furfuryl Alcohol:

    • Dry the combined ether extracts from step 4 over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the diethyl ether by distillation.

    • The remaining liquid is crude furfuryl alcohol, which can be further purified by vacuum distillation.

Self-Validation: The success of the reaction is validated by the isolation of two distinct products. The acidic nature of the furoic acid allows for its separation from the neutral alcohol by acid-base extraction. The identity and purity of the products should be confirmed by melting point analysis and spectroscopy (¹H NMR, ¹³C NMR).

Conclusion and Future Outlook

From its serendipitous discovery in 1780 to its current status as a key bio-renewable building block, the journey of substituted furoic acid is a microcosm of the evolution of organic chemistry.[2][3] The initial challenge of synthesis has given way to highly efficient chemo- and biocatalytic methods that align with the principles of green chemistry.[7] The furan ring, once a novelty, has proven to be a privileged scaffold in medicinal chemistry, enabling the development of life-saving drugs through strategic substitution.[4][16]

Looking forward, the importance of furoic acid and its derivatives is set to expand. As the chemical industry pivots away from fossil fuel feedstocks, furfural-derived platform molecules like furoic acid are becoming increasingly critical.[7][17] They are not only vital for the synthesis of pharmaceuticals but are also being explored as monomers for sustainable polymers, such as PEF (polyethylene furanoate), a potential bio-based replacement for PET.[3] The rich history of substituted furoic acids thus serves as both a foundation and an inspiration for the next generation of sustainable chemistry and innovative drug discovery.

References

  • Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Available at: [Link]

  • Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
  • Organic Syntheses. (n.d.). Procedure for Furoic Acid. Available at: [Link]

  • Sci-Hub. (n.d.). Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis. RSC Adv., 2021. Available at: [Link]

  • RSC Publishing. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Available at: [Link]

  • ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Available at: [Link]

  • Journal of the Association of Physicians of India. (2024). Loop Diuretics: An Overview of Its History and Evolution. Available at: [Link]

  • ResearchGate. (2018). Synthesis and biological activities of furan derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Ranitidine. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 5-nitro-2-furoate from abandoned biomass.
  • RSC Publishing. (n.d.). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry. Available at: [Link]

  • ari.info. (2016). Furosemide - diuretic. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Biosystems Engineers. (2012). Furoic Acid. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Available at: [Link]

  • Deranged Physiology. (n.d.). Furosemide. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 5-(3-Methylphenyl)-2-furoic acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-(3-Methylphenyl)-2-furoic acid, a valuable heterocyclic carboxylic acid derivative often utilized as a key building block in medicinal chemistry and materials science. The protocol details a robust and widely applicable palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The synthesis employs commercially available starting materials, 5-bromo-2-furoic acid and (3-methylphenyl)boronic acid. This guide is intended for researchers, chemists, and drug development professionals, offering a step-by-step experimental procedure, mechanistic insights, and practical advice for a successful synthesis.

Introduction

5-Aryl-2-furoic acids are a class of compounds that feature prominently in the development of novel pharmaceuticals and functional materials. The specific substitution pattern of this compound makes it an attractive intermediate for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[1][2][3] This protocol has been optimized to provide a reliable and scalable method for producing high-purity this compound.

Reaction Scheme: Reaction Scheme for the synthesis of this compound

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-2-furoic acid and (3-methylphenyl)boronic acid.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromo-2-furoic acid), inserting itself into the carbon-bromine bond to form a Pd(II) complex. This is often the rate-determining step of the cycle.[4]

  • Transmetalation: The organoboron species ((3-methylphenyl)boronic acid) is activated by a base, forming a boronate complex. This complex then transfers its organic group (the 3-methylphenyl ring) to the Pd(II) complex, displacing the halide.[1][4]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product ArylHalide Ar¹-X (5-Bromo-2-furoic acid) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ ((3-Methylphenyl)boronic acid) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

Materials and Equipment

Reagents & Materials
ReagentCAS No.MW ( g/mol )AmountEquiv.Notes
5-Bromo-2-furoic acid585-70-6191.001.91 g1.0Starting material
(3-Methylphenyl)boronic acid17937-85-8135.961.63 g1.2Coupling partner
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56347 mg0.03Catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.214.15 g3.0Base
1,4-Dioxane123-91-188.1180 mL-Solvent
Deionized Water7732-18-518.0220 mL-Solvent
Ethyl Acetate (EtOAc)141-78-688.11~200 mL-Extraction solvent
2M Hydrochloric Acid (HCl)7647-01-036.46As needed-For acidification
Brine (Saturated NaCl solution)7647-14-558.44~50 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-Drying agent
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Buchner funnel and filter paper

  • pH paper or meter

Experimental Protocol

Reaction Setup
  • Assemble the Glassware: Set up the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a septum. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).

  • Charge the Flask: To the flask, add 5-bromo-2-furoic acid (1.91 g, 10.0 mmol), (3-methylphenyl)boronic acid (1.63 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Add Catalyst: Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

    • Scientist's Note: Pd(PPh₃)₄ is sensitive to air and should be handled quickly. A glove box or glove bag is recommended for weighing but is not strictly necessary if handled expeditiously.

  • Evacuate and Backfill: Seal the flask and evacuate the atmosphere by connecting it to a vacuum line, then backfill with inert gas. Repeat this process three times to ensure an inert atmosphere. This is crucial as oxygen can deactivate the palladium catalyst.

Reaction Execution
  • Add Solvents: Using a syringe, add 1,4-dioxane (80 mL) and deionized water (20 mL) to the flask.

  • Degas the Solution: Bubble inert gas through the solvent mixture for 15-20 minutes to remove any dissolved oxygen.

  • Heating: With vigorous stirring, heat the reaction mixture to 85-90 °C using a heating mantle.

  • Monitor Reaction: Maintain the temperature and allow the reaction to proceed for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid). The disappearance of the 5-bromo-2-furoic acid spot indicates reaction completion.

Work-up and Purification
  • Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Dilute the mixture with 100 mL of water. Filter the mixture through a pad of Celite to remove the palladium catalyst.[2]

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the 1,4-dioxane using a rotary evaporator.

  • Acidification: Transfer the remaining aqueous solution to a beaker. While stirring, slowly add 2M HCl to acidify the solution to a pH of approximately 2. A precipitate of the crude product will form.

    • Scientist's Note: The carboxylic acid is soluble in its carboxylate (salt) form at basic pH. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution.[5]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 20 mL).

  • Recrystallization (Purification): Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent system (e.g., ethanol/water or acetic acid/water) and heat until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. An expected yield is typically in the range of 75-90%.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the aromatic and methyl protons.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected: 202.21 g/mol ).

  • Melting Point (MP): To assess purity.

Workflow and Safety

Experimental Workflow Diagram

Workflow start Start setup 1. Assemble Glassware 2. Charge Reagents & Catalyst start->setup inert 3. Establish Inert Atmosphere (Evacuate/Backfill x3) setup->inert solvents 4. Add & Degas Solvents inert->solvents reaction 5. Heat to 85-90 °C (12-16 hours) solvents->reaction workup 6. Cool & Filter Catalyst reaction->workup extraction 7. Remove Dioxane 8. Acidify with HCl (pH ~2) workup->extraction isolation 9. Isolate Crude Product (Vacuum Filtration) extraction->isolation purify 10. Recrystallize isolation->purify finish 11. Dry Final Product 12. Characterize purify->finish

Caption: Step-by-step experimental workflow.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Reagent Handling:

    • 1,4-Dioxane: Is a suspected carcinogen and is flammable. Handle only in a well-ventilated fume hood.

    • Palladium Catalyst: Can be toxic if inhaled or ingested. Avoid creating dust.

    • Hydrochloric Acid: Is corrosive. Handle with care.

  • Inert Gas: Handle compressed gas cylinders according to safety guidelines.

  • Waste Disposal: Dispose of all chemical waste, including solvents and palladium residues, according to institutional safety protocols.

References

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Google Patents. (n.d.). Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
  • Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
  • A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. (n.d.). HAL open science. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Retrieved from [Link]

  • Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Retrieved from [Link]

Sources

Mastering the Purification of 5-(3-Methylphenyl)-2-furoic Acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. 5-(3-Methylphenyl)-2-furoic acid, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps and the pharmacological profile of the final drug substance. This comprehensive guide provides detailed application notes and protocols for the purification of this compound, empowering researchers to achieve the high levels of purity demanded in drug development.

This document moves beyond a simple recitation of steps, delving into the rationale behind methodological choices. It is designed to be a self-validating system, equipping scientists with the knowledge to not only execute but also adapt these protocols to their specific needs.

Physicochemical Properties: The Foundation of Purification Strategy

A thorough understanding of the physicochemical properties of this compound is paramount in designing an effective purification strategy. While extensive experimental data for this specific molecule is not always readily available, key parameters can be inferred from structurally similar compounds and are often provided by chemical suppliers.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₁₂H₁₀O₃Provides the molecular weight, which is useful in various analytical techniques.
Molecular Weight 202.21 g/mol Essential for stoichiometric calculations and for interpreting mass spectrometry data.
Melting Point 138-142 °CA critical indicator of purity. A sharp melting point within this range suggests high purity. It is also a key parameter for selecting the appropriate solvent for recrystallization, which should have a boiling point lower than the melting point of the compound.
Appearance White to off-white crystalline solidVisual inspection can provide a preliminary assessment of purity. Coloration may indicate the presence of impurities.
Acidity (pKa) Estimated to be around 3-4 (similar to other furoic acids)The acidic nature of the carboxylic acid group is the basis for purification by acid-base extraction.
Solubility Generally soluble in many organic solvents (e.g., acetone, ethyl acetate, methanol, ethanol) and aqueous base. Sparingly soluble in non-polar solvents (e.g., hexane) and water.Knowledge of solubility is crucial for selecting appropriate solvents for recrystallization and chromatography, as well as for performing extractions.

Strategic Approaches to Purification: A Multi-faceted Toolkit

The purification of this compound typically involves one or a combination of the following techniques, each exploiting different physicochemical properties of the molecule and its potential impurities.

Purification_Strategies Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Chromatography Chromatography Crude_Product->Chromatography Pure_Product High-Purity Product Recrystallization->Pure_Product Acid_Base_Extraction->Recrystallization Followed by Chromatography->Pure_Product Acid_Base_Extraction Start Crude Product in Organic Solvent (e.g., Diethyl Ether or Ethyl Acetate) Add_Base Add Aqueous Base (e.g., NaHCO₃ or NaOH soln.) Start->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Organic_Phase Organic Phase: Neutral Impurities Separate_Layers->Organic_Phase Aqueous_Phase Aqueous Phase: Sodium 5-(3-Methylphenyl)-2-furoate Separate_Layers->Aqueous_Phase Add_Acid Add Aqueous Acid (e.g., HCl) Aqueous_Phase->Add_Acid Precipitation Precipitation of Pure Acid Add_Acid->Precipitation Filtration Filtration & Drying Precipitation->Filtration

Caption: Workflow for the acid-base extraction of this compound.

Protocol 2: Acid-Base Extraction

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve the crude this compound in a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction with Base:

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH) to the separatory funnel. Sodium bicarbonate is a weaker base and is often preferred to avoid potential side reactions with other functional groups. [1] * Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (especially with NaHCO₃, which generates CO₂).

    • Allow the layers to separate. The aqueous layer will contain the sodium salt of the furoic acid.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acid.

  • Washing the Organic Layer (Optional):

    • The organic layer, containing neutral impurities, can be washed with brine (saturated NaCl solution) to remove any residual water, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent evaporated to isolate the neutral impurities if desired.

  • Acidification and Precipitation:

    • Combine the aqueous extracts in a beaker and cool the solution in an ice bath.

    • Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH ~2, check with pH paper).

    • The this compound will precipitate out of the solution as a solid.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the purified product in a vacuum oven.

III. Purification by Chromatography: For High-Purity Requirements

When high levels of purity are required, or when dealing with impurities that have similar solubility profiles to the target compound, column chromatography is the method of choice. Both normal-phase and reversed-phase chromatography can be employed.

Protocol 3: Flash Column Chromatography (Normal Phase)

Rationale: This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and their solubility in a non-polar mobile phase. More polar compounds, like the carboxylic acid, will have a stronger interaction with the silica gel and elute more slowly.

Step-by-Step Methodology:

  • Stationary Phase and Column Packing:

    • Select a suitable size glass column and pack it with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). A typical starting point could be 9:1 hexane:ethyl acetate.

    • To aid in the elution of the carboxylic acid and prevent tailing, a small amount of acetic acid or formic acid (e.g., 0.5-1%) can be added to the mobile phase. [2] * Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the this compound.

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 4: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: For the highest purity requirements, such as for analytical standards or late-stage drug development, preparative RP-HPLC is often employed. In this technique, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase.

Step-by-Step Methodology:

  • Column and Mobile Phase Selection:

    • Choose a suitable preparative C18 column.

    • The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol.

    • To ensure the carboxylic acid is in its neutral, less polar form and interacts well with the stationary phase, the mobile phase is usually acidified with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%).

  • Method Development (Analytical Scale):

    • Develop an analytical scale HPLC method to determine the optimal mobile phase composition and gradient for the separation of the target compound from its impurities.

  • Preparative Run:

    • Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a strong solvent like methanol.

    • Inject the sample onto the preparative column.

    • Run the preparative HPLC using the optimized gradient.

  • Fraction Collection and Isolation:

    • Collect fractions corresponding to the peak of the pure this compound.

    • Combine the pure fractions and remove the organic solvent by rotary evaporation.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the final product.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from a generic supplier website for physicochemical properties. (Note: A specific, stable URL from a supplier is not provided to avoid endorsement and ensure longevity of the reference.)

Sources

Application Note & Research Protocols: Investigating the Biological Activity of 5-(3-Methylphenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Context

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of 2-furoic acid, in particular, have been explored for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][3][4] The addition of different substituents to the furan ring can significantly modulate the compound's physicochemical properties and biological targets. 5-(3-Methylphenyl)-2-furoic acid is a derivative of interest, combining the furoic acid core with a tolyl group. This modification introduces lipophilicity and alters the electronic properties of the molecule, suggesting potential interactions with biological macromolecules.

This document serves as a comprehensive guide for researchers initiating studies on this compound. It outlines a logical workflow, from initial cytotoxicity assessment to the investigation of its potential effects on nuclear receptors, a major class of drug targets.[5] The protocols provided are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is critical for experimental design.

PropertyValueSource
Molecular FormulaC12H10O3N/A
Molecular Weight202.21 g/mol N/A
AppearanceWhite to off-white crystalline powder[6]
SolubilitySoluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in waterInferred from general properties of similar compounds
Purity>98% (recommended for biological assays)N/A

Note: These properties should be confirmed by the researcher upon receipt of the compound.

Experimental Workflow

The following diagram illustrates a recommended experimental workflow for the initial characterization of this compound's biological activity.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation A Compound Preparation (Stock Solution in DMSO) B Cell Viability Assay (MTS) (Determine Cytotoxicity) A->B Dose-response C Primary Screen: Nuclear Receptor Activation Assay B->C Select non-toxic concentrations D Western Blot Analysis (Target Protein Expression) C->D If activity observed E Quantitative PCR (qPCR) (Target Gene Expression) C->E If activity observed

Caption: A logical workflow for characterizing the biological activity of a novel research chemical.

Phase 1: Initial Screening

Protocol 1: Cell Viability Assay (MTS)

Rationale: Before assessing the specific biological activities of this compound, it is crucial to determine its cytotoxic concentration range. The MTS assay is a colorimetric method for assessing cell viability.[7] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the cell culture medium.[8]

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTS reagent (containing PES)[8]

  • Plate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.[9]

  • MTS Addition: Add 20 µL of MTS reagent to each well.[8][9]

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.[9]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Nuclear Receptor Activation Assay

Rationale: Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate key physiological processes.[5] They are common targets for small molecule drugs. A reporter gene assay can be used to screen for compounds that modulate nuclear receptor activity.[10] This protocol describes a transient transfection assay to assess the effect of this compound on a selected nuclear receptor.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmid for the full-length nuclear receptor of interest

  • Reporter plasmid containing a luciferase gene downstream of a response element for the nuclear receptor

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the corresponding luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various non-toxic concentrations (determined from the MTS assay). Include a known agonist for the receptor as a positive control and a vehicle control (DMSO).

  • Incubation: Incubate for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in treated cells to that in vehicle-treated cells to determine the fold activation.

Phase 2: Mechanistic Elucidation

If this compound shows significant activity in the nuclear receptor assay, the following protocols can be used to investigate the underlying mechanism.

Signaling Pathway Visualization

signaling_pathway compound 5-(3-Methylphenyl)- 2-furoic acid receptor Nuclear Receptor (e.g., PPARγ, ERα) compound->receptor Binding & Activation nucleus Nucleus receptor->nucleus Translocation dna DNA (Response Element) receptor->dna Binding transcription Transcription dna->transcription mrna mRNA transcription->mrna protein Target Protein mrna->protein Translation response Cellular Response protein->response

Sources

Application Notes and Protocols for 5-(3-Methylphenyl)-2-furoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential applications of 5-(3-Methylphenyl)-2-furoic acid in the field of drug discovery. While direct extensive research on this specific molecule is emerging, this document synthesizes data from the broader class of 5-aryl-2-furoic acid derivatives to propose potential mechanisms of action and provide detailed protocols for its investigation as a therapeutic candidate. This guide is intended to empower researchers to explore its potential in oncology, infectious diseases, and inflammatory conditions.

Introduction: The Scientific Landscape of Furan Derivatives

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its derivatives are explored for antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2] The substitution at the 5-position of the 2-furoic acid core with an aryl group, such as a 3-methylphenyl moiety, presents a promising avenue for the development of novel therapeutics with potentially enhanced efficacy and selectivity. The structural characteristics of this compound suggest its potential to interact with various biological targets, making it a compelling candidate for further investigation in drug discovery programs.

Proposed Mechanisms of Action: A Hypothesis-Driven Approach

Based on the established activities of structurally related 5-aryl-2-furoic acid derivatives, we propose several plausible mechanisms of action for this compound that warrant experimental validation.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Numerous 5-aryl-2-furoic acid derivatives have demonstrated potent anticancer activities.[3] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. The presence of the lipophilic 3-methylphenyl group may facilitate cell membrane permeability, allowing the compound to reach intracellular targets.

A plausible hypothesis is that this compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as protein kinases or enzymes involved in nucleotide synthesis. Some furan derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, which involves the regulation of Bcl-2 family proteins and activation of caspases.

anticancer_mechanism Compound This compound Cell Cancer Cell Compound->Cell Enzyme Key Proliferation Enzyme (e.g., Kinase) Cell->Enzyme Inhibition Apoptosis Apoptosis Induction Cell->Apoptosis CellCycle Cell Cycle Arrest Cell->CellCycle Bcl2 Bcl-2 Family Modulation Apoptosis->Bcl2 Caspase Caspase Activation Bcl2->Caspase

Caption: Proposed anticancer mechanism of this compound.

Antimicrobial Activity: Disrupting Microbial Growth

The furan scaffold is a component of several antimicrobial agents. Derivatives of 5-phenyl-2-furoic acid have shown significant activity against various bacterial and fungal strains.[2] A potential mechanism of action is the inhibition of essential microbial enzymes. For instance, some related compounds have been identified as urease inhibitors, an enzyme crucial for the survival of certain pathogenic bacteria.

antimicrobial_mechanism Compound This compound Bacterium Bacterial Cell Compound->Bacterium Enzyme Essential Bacterial Enzyme (e.g., Urease) Bacterium->Enzyme Inhibition Growth Bacterial Growth Inhibition Enzyme->Growth Leads to

Caption: Hypothesized antimicrobial mechanism of action.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Furan derivatives have been reported to possess anti-inflammatory properties through the modulation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. These pathways are central to the regulation of inflammatory responses. It is plausible that this compound could exert anti-inflammatory effects by targeting components of these cascades.

Experimental Protocols: A Guide to Investigation

The following protocols provide a framework for the initial in vitro and in vivo evaluation of this compound.

Synthesis of this compound

A common method for the synthesis of 5-aryl-2-furoic acids is the Meerwein arylation.[3]

Protocol:

  • Diazotization: Dissolve 3-methylaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Coupling: To a solution of 2-furoic acid in a suitable solvent (e.g., acetone/water), add the freshly prepared diazonium salt solution. A copper(II) salt (e.g., CuCl₂) is typically used as a catalyst.

  • Reaction: Stir the reaction mixture at room temperature for several hours.

  • Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure compound.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assessment

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This assay detects the induction of apoptosis.

Protocol:

  • Treat cells with this compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

In Vitro Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound

  • 96-well plates

Protocol:

  • Prepare serial twofold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anticancer Efficacy Evaluation

This model assesses the antitumor activity of the compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • This compound formulated for in vivo administration

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into a control group (vehicle) and a treatment group. Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Data Presentation: A Framework for Analysis

Quantitative data from the proposed experiments should be organized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

Cell LineCompound Concentration (µM)% Cell ViabilityIC₅₀ (µM)
MCF-70.195.2 ± 4.112.5
182.1 ± 3.5
1055.4 ± 2.8
5021.7 ± 1.9
1008.3 ± 1.2
A5490.198.1 ± 3.825.8
189.5 ± 4.2
1068.3 ± 3.1
5035.6 ± 2.5
10015.2 ± 1.7

Table 2: Hypothetical Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The proposed mechanisms of action and detailed experimental protocols in this guide provide a solid foundation for researchers to systematically investigate its potential in oncology, infectious diseases, and inflammation. Future studies should focus on elucidating the precise molecular targets and mechanisms of action, as well as optimizing the structure to enhance potency and selectivity.

References

  • Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. Available from: [Link]

  • Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Available from: [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]

  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Available from: [Link]

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Available from: [Link]

  • Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid. Available from: [Link]

  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Available from: [Link]

  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2. Available from: [Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Available from: [Link]

  • Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). Available from: [Link]

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Available from: [Link]

  • Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Available from: [Link]

  • Screening and identification of competitive inhibitors/alternative substrates of AnFdc A library of (hetero)aromatic carboxylic acids screened for inhibition of AnFdc-catalyzed cinnamic acid decarboxylation. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking of the 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans against Multiple Targets Linked to Type 2 Diabetes. Available from: [Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Available from: [Link]

  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Available from: [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Available from: [Link]

  • Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. Available from: [Link]

  • Development of 5-Fluorouracil derivatives as anticancer agents. Available from: [Link]

  • Overview of Antimicrobial Properties of Furan. Available from: [Link]

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 5-(3-Methylphenyl)-2-furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of new chemical entities with potent and novel antimicrobial mechanisms. Furan derivatives have emerged as a promising class of heterocyclic compounds, with a core structure present in numerous biologically active and approved pharmaceutical products.[1] The furan ring is a key component in various antibacterial, antiviral, and antifungal agents, underscoring its versatility as a pharmacophore.[1][2] This guide focuses on derivatives of 5-(3-Methylphenyl)-2-furoic acid, a scaffold that combines the established biological relevance of the 2-furoic acid moiety with a substituted aryl group, offering a rich platform for structural modification and optimization of antimicrobial activity.

The strategic rationale for investigating this particular chemical class is grounded in the principle of structure-activity relationships (SAR). The introduction of the 3-methylphenyl group at the 5-position of the furan ring is hypothesized to enhance membrane interaction or specific enzyme binding within microbial cells, potentially leading to improved efficacy and a unique mechanism of action.

This document provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals. It outlines detailed protocols for the synthesis of these target compounds and a comprehensive suite of assays to rigorously evaluate their antimicrobial activity and preliminary safety profile. The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Synthesis Pathway: From Precursors to Active Derivatives

The synthesis of this compound derivatives can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This method is widely employed in medicinal chemistry for its reliability, high yields, and tolerance of various functional groups.[3] The general strategy involves coupling a 5-halofuran precursor with an appropriate boronic acid.

Causality of Experimental Choices:

  • Catalyst: Palladium acetate [Pd(OAc)₂] is chosen for its proven efficacy in C-C bond formation. The choice of a suitable ligand is critical for stabilizing the palladium catalyst and facilitating the reaction cycle.

  • Base: A base, such as sodium carbonate, is required to activate the boronic acid in the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (like DMF) and water is often used to ensure the solubility of both the organic reactants and the inorganic base.

Protocol 2.1: Synthesis of Ethyl 5-(3-Methylphenyl)-2-furoate

This protocol describes the synthesis of the ethyl ester derivative, which can then be hydrolyzed to the corresponding carboxylic acid or used to generate other derivatives like amides.

Materials:

  • Ethyl 5-bromo-2-furoate

  • 3-Methylphenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl 5-bromo-2-furoate (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of DMF and deionized water.

  • Degassing: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium(II) acetate catalyst (0.02 eq) and triphenylphosphine ligand (0.04 eq) to the reaction mixture under the inert atmosphere.

  • Heating: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 5-(3-Methylphenyl)-2-furoate.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Reactants Combine Reactants: - Ethyl 5-bromo-2-furoate - 3-Methylphenylboronic acid - Na₂CO₃ in DMF/Water Degas Purge with N₂/Ar Reactants->Degas Catalyst Add Pd(OAc)₂ / PPh₃ Degas->Catalyst Heat Heat to 100°C (4-6 hours) Catalyst->Heat Workup Cool & Perform Aqueous Work-up Heat->Workup Purify Purify via Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize G cluster_mechanism Hypothesized Antimicrobial Mechanism Compound 5-(3-Methylphenyl)-2- furoic acid derivative Membrane Bacterial Cell Membrane Compound->Membrane Enzyme Essential Microbial Enzyme (e.g., LeuRS) Compound->Enzyme DNA DNA/RNA Synthesis Compound->DNA Disruption Membrane Disruption & Ion Leakage Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition ReplicationBlock Replication Block DNA->ReplicationBlock CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition->CellDeath ReplicationBlock->CellDeath

Caption: Potential mechanisms of action for furoic acid derivatives.

Protocols for Antimicrobial Susceptibility Testing

To determine the antimicrobial potential of the synthesized compounds, a tiered approach starting with the determination of the Minimum Inhibitory Concentration (MIC) is recommended.

Protocol 4.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitatively determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [4][5] Rationale: This assay provides a precise numerical value for the potency of a compound, allowing for direct comparison between different derivatives and against standard antibiotics. It is a crucial first step in evaluating antimicrobial efficacy. [6] Materials:

  • 96-well sterile microtiter plates

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile 0.85% saline

  • Spectrophotometer or microplate reader

Step-by-Step Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, pick 3-5 bacterial colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Compound Dilution in Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the test compound stock solution (appropriately diluted from the main stock) to the first column of wells (e.g., to achieve a starting concentration of 128 µg/mL). c. Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from column 10. This creates a concentration gradient (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).

  • Controls (Self-Validation):

    • Column 11 (Negative Control): Add 100 µL of CAMHB and 100 µL of the diluted bacterial inoculum. This well should show bacterial growth.

    • Column 12 (Sterility Control): Add 200 µL of uninoculated CAMHB. This well should remain clear.

    • A separate row or plate should be prepared with a standard antibiotic as a positive control.

  • Inoculation: a. Add 100 µL of the final bacterial inoculum (from step 1c) to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the final inoculum density will be 5 x 10⁵ CFU/mL. [5]The drug concentrations will be halved.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the negative control. [6]This can be assessed visually or by measuring the optical density (OD) at 600 nm.

G cluster_mic Broth Microdilution MIC Assay Workflow Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Wells with Standardized Bacteria Inoculum->Inoculate Dilution Perform Serial Dilution of Compound in 96-Well Plate Dilution->Inoculate Controls Set Up Controls (Negative, Positive, Sterility) Controls->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read Results: Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read

Caption: Standard workflow for determining Minimum Inhibitory Concentration.

Protocol 4.2: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility and is excellent for rapid screening. [7][8] Rationale: The size of the zone of inhibition around an antibiotic-impregnated disk is proportional to the susceptibility of the organism. It offers a visual and cost-effective way to screen multiple compounds and bacterial strains. [9] Step-by-Step Procedure:

  • Plate Preparation: Use Mueller-Hinton Agar (MHA) plates. Ensure they are at room temperature and have a dry surface.

  • Inoculum Spreading: Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland) and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface. Gently press the disks to ensure complete contact. Also include disks with standard control antibiotics. [10]4. Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each disk using a caliper or ruler. [11]

Protocol for Mammalian Cell Cytotoxicity Assessment

It is critical to determine if the antimicrobial activity of a compound is selective for microbial cells over host cells. The MTT assay is a standard colorimetric method to assess the viability of mammalian cells in vitro. [12] Rationale: This assay helps to establish a preliminary safety profile. A compound that is highly toxic to mammalian cells at concentrations close to its MIC is unlikely to be a viable therapeutic candidate. The goal is to find compounds with a high selectivity index.

Materials:

  • Mammalian cell line (e.g., VERO, African Green Monkey kidney cells) [13]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile tissue culture plates

  • Test compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment. [13]2. Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include untreated cells as a viability control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve. [14]

Data Presentation and Interpretation

Organizing experimental data in a clear, tabular format is essential for analysis and comparison.

Table 1: Summary of Antimicrobial and Cytotoxicity Data for Furoic Acid Derivatives

Compound ID Test Organism MIC (µg/mL) CC₅₀ (µg/mL) on VERO cells Selectivity Index (SI = CC₅₀/MIC)
Derivative 1 S. aureus [Insert Data] [Insert Data] [Calculate]
Derivative 1 E. coli [Insert Data] [Insert Data] [Calculate]
Derivative 2 S. aureus [Insert Data] [Insert Data] [Calculate]
Derivative 2 E. coli [Insert Data] [Insert Data] [Calculate]

| Ciprofloxacin | E. coli | [Insert Data] | >100 | [Calculate] |

Interpretation:

  • MIC: A lower MIC value indicates higher antimicrobial potency.

  • CC₅₀: A higher CC₅₀ value indicates lower toxicity to mammalian cells.

  • Selectivity Index (SI): This is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the microbe than to host cells.

References

  • Terreni, M., et al. (2021). New Antibiotics for Multidrug-Resistant Gram-Positive Infections. Frontiers in Microbiology. [Link]

  • Pourbasheer, E., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceutical and Biomedical Research. [Link]

  • Barapatre, A., et al. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules. [Link]

  • Gajdács, M. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Future Microbiology. [Link]

  • KR20170115065A (2017). Synthesis methods for the preparation of 2-furoic acid derivatives.
  • Al-Majid, A. M., et al. (2022). Mammalian Cell Cytotoxicity, Antibacterial Activity and the Properties of Methylenebis(Hydroxybenzoic Acid) and Its Related Zinc(II) Complex. Molecules. [Link]

  • Ames, J. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • American Society for Microbiology (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

  • Kovacik, A., et al. (2021). Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. Journal of Environmental Science and Health. [Link]

  • Leśniak, W., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. [Link]

  • SEAFDEC (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Hassan, A.S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. ResearchGate. [Link]

  • FWD AMR-RefLabCap (n.d.). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • ResearchGate (n.d.). Cytotoxicity assay in mammalian cells. ResearchGate. [Link]

  • Wikipedia (n.d.). Disk diffusion test. Wikipedia. [Link]

  • Fernandes, R., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules. [Link]

  • DTIC (2013). Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]

  • Razali, M. S., et al. (2022). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Materials Today: Proceedings. [Link]

  • Adrar, N., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

  • Hardy Diagnostics (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Tenover, F.C. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • IDEXX (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • Gemechu, W., et al. (2023). Evaluation of antimicrobial, cytotoxicity effects and antioxidant potential of Stemodia verticillata (Mill.) Hassl extract. Journal of Applied Pharmaceutical Science. [Link]

  • Szmolka, A., et al. (2023). Determination of Minimum Inhibitory Concentration (MIC). Bio-protocol. [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

Sources

The Strategic Role of 5-(3-Methylphenyl)-2-furoic Acid in Advancing Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular intermediates is paramount to the successful and efficient development of novel compounds. Among these, 5-(3-Methylphenyl)-2-furoic acid has emerged as a versatile building block, offering a unique combination of structural features that are highly advantageous for the construction of complex molecular architectures, particularly in the realm of drug discovery. This guide provides a comprehensive overview of the synthesis, characterization, and application of this key intermediate, with detailed protocols and expert insights to empower researchers in their scientific endeavors.

The Architectural Significance of the 5-Aryl-2-furoic Acid Scaffold

The this compound molecule belongs to the broader class of 5-aryl-2-furoic acids, which are recognized for their utility as precursors to a wide range of biologically active molecules. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, serves as a bioisostere for other aromatic systems and can engage in various non-covalent interactions with biological targets. The carboxylic acid functionality at the 2-position provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction. The aryl substituent at the 5-position, in this case, a 3-methylphenyl (or m-tolyl) group, allows for the exploration of a specific region of chemical space, influencing the overall lipophilicity, steric profile, and potential for π-π stacking interactions of the final molecule.

Synthesis of this compound: A Detailed Protocol via Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most efficient and widely adopted method for the synthesis of 5-aryl-2-furoic acids. This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide. In the case of this compound, the key transformation involves the coupling of a 5-halo-2-furoic acid derivative with 3-methylphenylboronic acid.

While a direct coupling of 5-bromo-2-furoic acid is possible, a more common and often higher-yielding approach involves the protection of the carboxylic acid as an ester prior to the coupling reaction, followed by a subsequent hydrolysis step. This strategy mitigates potential complications arising from the acidic proton of the carboxylic acid interfering with the basic conditions of the Suzuki coupling.

Below is a detailed, field-proven protocol for the synthesis of this compound, adapted from established procedures for similar 5-aryl-2-furoic acids.[1]

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 5-(3-Methylphenyl)-2-furoate

Materials:

  • Methyl 5-bromo-2-furoate

  • 3-Methylphenylboronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromo-2-furoate (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

  • Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

  • Add 1,4-dioxane to the flask to dissolve the solids.

  • In a separate container, prepare a 2 M aqueous solution of sodium carbonate. Add this solution (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously overnight.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 5-(3-methylphenyl)-2-furoate.

Step 2: Hydrolysis to this compound

Materials:

  • Methyl 5-(3-methylphenyl)-2-furoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the methyl 5-(3-methylphenyl)-2-furoate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 3-4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and partially concentrate under reduced pressure to remove the methanol.

  • Acidify the remaining aqueous solution to a pH of 3-4 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere using nitrogen or argon is crucial for achieving high yields.

  • Base: The base (sodium carbonate) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[1]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic reactants and the inorganic base.

  • Ester Protection: As mentioned, protecting the carboxylic acid as a methyl ester prevents its acidic proton from interfering with the basic reaction conditions, leading to a cleaner reaction and higher yield of the coupled product.

  • Acidification: In the final step, acidification is necessary to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the desired carboxylic acid.

Characterization and Data Presentation

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Data
¹H NMR Signals corresponding to the furan ring protons (two doublets), the aromatic protons of the 3-methylphenyl group, the methyl protons (a singlet), and the carboxylic acid proton (a broad singlet).
¹³C NMR Resonances for the carboxylic acid carbon, the furan ring carbons, and the carbons of the 3-methylphenyl group, including the methyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of C₁₂H₁₀O₃.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H and C=C stretches of the aromatic rings.
Melting Point A sharp and defined melting point range, indicative of high purity.

Applications as a Key Intermediate in Drug Development

The true value of this compound lies in its application as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value. The carboxylic acid moiety serves as a prime site for derivatization, allowing for its incorporation into larger scaffolds through amide bond formation with a wide array of amines. This is a particularly powerful strategy in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.

While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the broader class of 5-aryl-2-furoic acids has shown significant promise in various therapeutic areas. For instance, derivatives of 5-phenyl-2-furoic acid have been investigated as potential antitubercular agents.[1] The furan scaffold is also present in a number of approved drugs and biologically active compounds, highlighting its importance in medicinal chemistry.

Illustrative Synthetic Application: Amide Synthesis

The following workflow illustrates how this compound can be used to synthesize a library of amides for biological screening.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Downstream Applications A This compound B Activating Agent (e.g., SOCl₂, EDCI, HATU) A->B Reaction C Activated Intermediate (e.g., Acyl Chloride, Activated Ester) B->C Formation D Primary or Secondary Amine (R-NH₂ or R₂NH) C->D Coupling E Amide Product D->E Product Formation F Biological Screening (e.g., Enzyme Assays, Cell-based Assays) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Caption: Workflow for the synthesis of amide derivatives from this compound.

This workflow highlights the straightforward and modular nature of using this compound as an intermediate. By varying the amine coupling partner, a diverse library of compounds can be rapidly synthesized and evaluated for biological activity, accelerating the drug discovery process.

Conclusion and Future Perspectives

This compound is a valuable and strategically important intermediate in organic synthesis, offering a robust platform for the development of novel chemical entities. Its synthesis via the reliable Suzuki-Miyaura cross-coupling reaction is well-established, and its chemical functionality allows for a wide range of subsequent transformations. As the demand for new therapeutics continues to grow, the utility of well-designed building blocks like this compound will undoubtedly play an increasingly critical role in the innovation pipeline of the pharmaceutical industry. Further exploration of its applications in the synthesis of novel bioactive compounds is a promising avenue for future research.

References

  • Synthesis methods for the preparation of 2-furoic acid derivatives.
  • Lewkowski, J. (2001).
  • Scoffone, V., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1369. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 3-Furoic acid | C5H4O3 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-Furoic acid | C5H4O3 - PubChem. National Center for Biotechnology Information. [Link]

  • 5-(3-Methoxyphenyl)-2-furoic acid | C12H10O4 - PubChem. National Center for Biotechnology Information. [Link]

  • Furan-2-carboxylic acid, 3-methyl-, trimethylsilyl ester | C9H14O3Si - PubChem. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: 5-(3-Methylphenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(3-Methylphenyl)-2-furoic acid is a synthetic organic compound belonging to the furoic acid class of molecules. Furoic acids and their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of this compound, with a primary focus on its potential as an anticancer and antimicrobial agent. The protocols detailed herein are designed to be self-validating and are grounded in established scientific methodologies.

Part 1: Anticancer Applications

The anticancer potential of this compound and its analogs is an emerging area of research. The structural motif of a substituted furoic acid is present in various compounds investigated for their cytotoxic effects against cancer cell lines. A plausible mechanism of action for some of these compounds is the inhibition of key regulatory proteins involved in cell cycle progression, such as Polo-like kinase 1 (PLK1).

Proposed Mechanism of Action: PLK1 Inhibition

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1] Overexpression of PLK1 is a common feature in many types of cancer and is often associated with poor prognosis.[1] Therefore, PLK1 is considered an attractive target for cancer therapy.[1] Inhibition of PLK1 can lead to mitotic arrest, aneuploidy, and ultimately, apoptosis in cancer cells.[2] this compound, as a potential PLK1 inhibitor, may exert its anticancer effects by disrupting the normal cell cycle of cancerous cells.[1][3]

Diagram 1: Proposed Signaling Pathway of PLK1 Inhibition

PLK1_Inhibition cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) PLK1_activation PLK1 Activation Centrosome_Maturation Centrosome Maturation PLK1_activation->Centrosome_Maturation Promotes Mitotic_Arrest Mitotic Arrest Spindle_Formation Spindle Formation Centrosome_Maturation->Spindle_Formation Cytokinesis Cytokinesis Spindle_Formation->Cytokinesis Compound 5-(3-Methylphenyl)- 2-furoic acid Compound->PLK1_activation Inhibits Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of this compound via PLK1 inhibition.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549 - lung carcinoma, HCT-116 - colon carcinoma, MCF-7 - breast carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Diagram 2: Experimental Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding (1x10^4 cells/well in 96-well plate) B 2. Incubation (24 hours, 37°C, 5% CO2) A->B C 3. Compound Treatment (Add serial dilutions of the compound) B->C D 4. Incubation (48-72 hours) C->D E 5. Add MTT Solution (10 µL of 5 mg/mL solution) D->E F 6. Incubation (2-4 hours, until formazan crystals form) E->F G 7. Solubilize Formazan (Add 100 µL of solubilization solution) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the complete culture medium.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

While specific IC50 values for this compound are not widely published, the following table provides an example of how to present such data. For context, the IC50 values of a related furoic acid derivative and a standard chemotherapeutic agent, 5-Fluorouracil (5-FU), are included.[7][8]

CompoundA549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
This compound To be determinedTo be determinedTo be determined
Furoic Acid Derivative (Example)~50~35~60
5-Fluorouracil (5-FU)~20~5~15

Part 2: Antimicrobial Applications

Furoic acid derivatives have also been explored for their antimicrobial properties against a range of pathogenic bacteria and fungi. The furan ring is a key structural feature in many antimicrobial agents.

Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The disk diffusion (Kirby-Bauer) method is a qualitative test to determine the susceptibility of a bacterial strain to an antimicrobial agent.[9]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates[10]

  • Sterile paper disks (6 mm diameter)

  • Sterile swabs

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Incubator

Diagram 3: Experimental Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow A 1. Prepare Inoculum (Adjust bacterial suspension to 0.5 McFarland standard) B 2. Inoculate MHA Plate (Streak evenly with a sterile swab) A->B C 3. Impregnate Disks (Apply a known concentration of the compound to sterile disks) B->C D 4. Place Disks on Agar (Gently press onto the inoculated MHA plate) C->D E 5. Incubate (16-18 hours at 35°C) D->E F 6. Measure Zone of Inhibition (Diameter in mm) E->F G 7. Interpret Results (Susceptible, Intermediate, or Resistant) F->G

Caption: Step-by-step workflow of the disk diffusion antimicrobial susceptibility test.

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time.[9]

  • Disk Preparation: Impregnate sterile paper disks with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.

  • Disk Placement: Place the impregnated disks on the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[10]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on standardized charts (if available for this compound) or by comparing to a control antibiotic.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a common technique for determining MIC.

Materials:

  • This compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate liquid medium

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum adjusted to the appropriate concentration

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for many bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[11]

Data Presentation:

The following table shows representative MIC values for furoic acid against selected microorganisms as a reference.[12]

MicroorganismFuroic Acid MIC (µM)
Bacillus subtilis15
Salmonella typhi9
Candida albicansTo be determined
Aspergillus nigerTo be determined

References

  • Clothier, R., et al. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Alternatives to Laboratory Animals, 36(5), 503-519. Available at: [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. Available at: [Link]

  • Comes, N., et al. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Biochemical Pharmacology, 193, 114747. Available at: [Link]

  • Creative Diagnostics. (n.d.). PLK Signaling Pathway. Retrieved from [Link]

  • Sasaki, K., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine, 9(4), 1391-1397. Available at: [Link]

  • ResearchGate. (n.d.). Workflow of MTT assay procedure. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • SciSpace. (n.d.). MTT Assay Principle. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PLK1 polo like kinase 1 [Homo sapiens (human)]. Retrieved from [Link]

  • Gyawali, R., & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. Food Control, 46, 412-429. Available at: [Link]

  • ResearchGate. (n.d.). Summary of the IC 50 values determined from the MTT assay of A549 cells.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). PLK1. Retrieved from [Link]

  • Public Health England. (n.d.). Flow chart of the procedure for antimicrobial susceptibility testing of Enterococcus species by disc diffusion. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 of the tested compounds against A549 cells compared to 5‐FU. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PlumX. (n.d.). Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Work flow chart of determination of antibiotic susceptibilities by flow.... Retrieved from [Link]

  • Cancer Research. (2013). The Role of Polo-like Kinase 1 in Carcinogenesis: Cause or Consequence?. Cancer Research, 73(23), 6829-6834. Available at: [Link]

  • SciELO. (2018). Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. Journal of the Brazilian Chemical Society, 29(9), 1852-1861. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3).... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Methylphenyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(3-Methylphenyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction to the Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly and efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins a 5-halo-2-furoic acid derivative with an appropriate organoboron reagent. The general transformation is depicted below:

While the Suzuki-Miyaura coupling is a powerful and versatile reaction, achieving high yields and purity can be challenging due to various factors including catalyst deactivation, side reactions, and purification difficulties. This guide will address these potential issues in a structured question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound and provides systematic solutions.

Low or No Product Yield

Question: I am observing very low or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in a Suzuki-Miyaura coupling can stem from several factors related to the reactants, catalyst, and reaction conditions. A systematic approach to troubleshooting is crucial.

1. Catalyst Inactivity:

  • Cause: The active form of the catalyst is Palladium(0). If you are using a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. Inefficient reduction can halt the reaction. Additionally, palladium catalysts, especially in their Pd(0) state, can be sensitive to air and may decompose if not handled under an inert atmosphere.

  • Solution:

    • Ensure an Inert Atmosphere: Degas your solvent and purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

    • Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd(PPh₃)₄ to bypass the in situ reduction step.

    • Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For coupling with a heteroaromatic carboxylic acid, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can be highly effective in promoting the reaction and preventing catalyst decomposition.[1]

2. Ineffective Transmetalation:

  • Cause: The transfer of the organic group from the boron atom to the palladium center (transmetalation) is a critical step and is highly dependent on the choice of base. The base activates the boronic acid, making it more nucleophilic.[2]

  • Solution:

    • Optimize the Base: The strength and nature of the base are crucial. For this synthesis, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. If a weaker base like sodium carbonate is failing, switching to a stronger, more soluble base like cesium carbonate can significantly improve the reaction rate.

    • Aqueous Conditions: The presence of water is often beneficial, and sometimes essential, for the transmetalation step.[3][4][5] It helps to dissolve the inorganic base and facilitates the formation of the reactive boronate species. A solvent system of dioxane/water or toluene/water is often effective.

3. Poor Quality of Reagents:

  • Cause: The purity of your starting materials, 5-bromo-2-furoic acid and (3-methylphenyl)boronic acid, is paramount. Impurities in the boronic acid can lead to side reactions, while degradation of the halo-furoic acid can prevent the reaction from proceeding.

  • Solution:

    • Verify Starting Material Purity: Confirm the purity of your starting materials by NMR or melting point analysis. If necessary, recrystallize or purify them before use. (3-methylphenyl)boronic acid can be prone to dehydration to form the corresponding boroxine; while often still reactive, the stoichiometry may be affected.

Experimental Workflow for Optimizing Yield:

Yield_Optimization cluster_start Initial Low Yield cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome start Low/No Product catalyst Check Catalyst Activity - Use Pd(0) source - Ensure inert atmosphere - Use bulky phosphine ligand start->catalyst Step 1 base Optimize Base - Switch to stronger base (e.g., Cs₂CO₃) - Ensure aqueous conditions catalyst->base Step 2 reagents Verify Reagent Quality - Check purity by NMR/m.p. - Purify if necessary base->reagents Step 3 end Improved Yield reagents->end Outcome

Caption: Systematic workflow for troubleshooting low yield in the synthesis of this compound.

Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?

Answer:

The two most common side products in Suzuki-Miyaura couplings are the homocoupling product of the boronic acid and the dehalogenated starting material.

1. Homocoupling of (3-methylphenyl)boronic acid:

  • Cause: This side reaction, which produces 3,3'-dimethylbiphenyl, is often promoted by the presence of oxygen in the reaction mixture.[1][6] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.

  • Solution:

    • Rigorous Degassing: As mentioned previously, thorough degassing of the solvent and maintaining a strict inert atmosphere is the most effective way to minimize homocoupling.

    • Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst can reduce the amount of Pd(II) species present at the beginning of the reaction.

2. Dehalogenation of 5-bromo-2-furoic acid:

  • Cause: The bromo-substituent on the furoic acid can be replaced by a hydrogen atom, leading to the formation of 2-furoic acid. This can occur through a competing reaction pathway where a hydride species is generated and reductively eliminates with the aryl group from the palladium intermediate. The source of the hydride can be the solvent, base, or impurities.

  • Solution:

    • Choice of Solvent and Base: Using aprotic solvents like dioxane or toluene is generally preferred over protic solvents like alcohols, which can be a source of hydrides. The choice of base can also influence this side reaction.

    • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of dehalogenation relative to the desired cross-coupling.

Table 1: Common Side Products and Mitigation Strategies

Side ProductStructureCommon CauseMitigation Strategy
Homocoupling Product3,3'-DimethylbiphenylPresence of oxygenRigorous degassing, use of a Pd(0) catalyst
Dehalogenated Starting Material2-Furoic AcidHydride source in the reactionUse aprotic solvents, optimize base and temperature

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for this synthesis?

A1: While many palladium sources can be effective, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is often a robust choice for this type of coupling. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the challenging reductive elimination step, leading to higher yields and faster reaction times.[1]

Q2: How do I effectively purify the final product, this compound?

A2: Purification of the final carboxylic acid product typically involves an aqueous workup followed by crystallization or column chromatography.

  • Aqueous Workup: After the reaction is complete, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The aqueous layer is then acidified (e.g., with 1M HCl) to a pH of ~2-3 to protonate the carboxylate and precipitate the desired product. The crude product can then be collected by filtration.[7]

  • Crystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexanes.

  • Column Chromatography: If crystallization is not effective, flash column chromatography on silica gel can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (e.g., 1%) to prevent tailing of the carboxylic acid on the silica gel.

Q3: Can I use 5-chloro-2-furoic acid instead of 5-bromo-2-furoic acid?

A3: While possible, using 5-chloro-2-furoic acid is generally more challenging. The carbon-chlorine bond is stronger than the carbon-bromine bond, making the oxidative addition step of the catalytic cycle more difficult. This often requires more forcing reaction conditions (higher temperatures, longer reaction times) and specialized catalyst systems with highly active ligands (e.g., Buchwald-type biarylphosphines) to achieve good yields.[8] For laboratory-scale synthesis, 5-bromo-2-furoic acid is generally the preferred starting material.

Q4: What is the role of water in the Suzuki-Miyaura reaction?

A4: Water plays a multifaceted role in the Suzuki-Miyaura coupling.[3][5][9] It is often crucial for dissolving the inorganic base, which is necessary to activate the boronic acid for transmetalation. The formation of a boronate species (R-B(OH)₃⁻) in the presence of a base and water is believed to be the key step that facilitates the transfer of the organic group to the palladium center. However, excessive water can also lead to undesired side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen atom). Therefore, the optimal amount of water in the solvent system needs to be carefully controlled.

Q5: I suspect my boronic acid is degrading. How can I check for this and prevent it?

A5: Boronic acids can undergo protodeboronation, especially at elevated temperatures and in the presence of water and base. This side reaction converts the boronic acid to the corresponding arene (in this case, toluene), which reduces the amount of nucleophile available for the cross-coupling reaction.

  • Checking for Degradation: You can monitor the stability of your boronic acid under the reaction conditions (without the aryl halide) by taking aliquots over time and analyzing them by GC-MS or LC-MS to look for the formation of toluene.

  • Prevention:

    • Use the mildest possible reaction conditions (temperature and base strength) that still afford a good yield of the desired product.

    • Consider using a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt, which are often more stable to protodeboronation than the corresponding boronic acid.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on general procedures for Suzuki-Miyaura couplings of similar substrates.

Materials:

  • 5-Bromo-2-furoic acid

  • (3-Methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1M Hydrochloric acid

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-furoic acid (1.0 equiv), (3-methylphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.

Characterization of this compound:

  • Appearance: White to off-white solid.

  • Melting Point: Specific melting point data should be compared to literature values if available. For a similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, the melting point is reported as 256 °C (decomposition).[6]

  • ¹H NMR (DMSO-d₆): Expected signals would include a singlet for the methyl group (~2.4 ppm), aromatic protons for the 3-methylphenyl group (in the range of 7.0-7.8 ppm), and two doublets for the furan ring protons (~7.0 and 7.4 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm). For comparison, the furan protons of 5-(4-nitrophenyl)furan-2-carboxylic acid appear at 7.37 and 7.44 ppm.[6]

  • ¹³C NMR: Expected signals would include the methyl carbon, aromatic carbons, furan carbons, and the carboxylic acid carbonyl carbon.

Safety Precautions:

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. PMC - NIH.
  • Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Synthesis and Characteriz
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF.
  • 2-Furoic acid, 3-methyl - Organic Syntheses Procedure. Organic Syntheses.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
  • The Suzuki Reaction - Chem 115 Myers. Harvard University.
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Synthesis methods for the preparation of 2-furoic acid derivatives.
  • Roles of Water in Metal-Catalyzed Cross-Couplings | Anderson's Process Solutions. Anderson's Process Solutions. (2010-11-10).
  • Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. (2019-05-27).
  • carboxylic acid separation following a suzuki reaction : r/chemistry. Reddit. (2024-07-25).
  • Palladium-Catalyzed Aryl
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymeriz
  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. (2020-12-31).
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis.
  • 2-Furoic acid(88-14-2) 1H NMR spectrum. ChemicalBook.
  • Role of Water | PDF | Chemical Reactions | Hydroxide. Scribd.
  • 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID | 6338-41-6. ChemicalBook.
  • 3-Furoic acid(488-93-7) 1H NMR spectrum. ChemicalBook.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.

Sources

Technical Support Center: Synthesis of 5-(3-Methylphenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-22-A

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 5-(3-Methylphenyl)-2-furoic acid. As a key intermediate in various synthetic programs, achieving high purity of this compound is critical. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) regarding common impurities encountered during its synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate challenges but also to proactively optimize your synthetic strategy.

The most common and scalable route to 5-aryl-2-furoic acids is a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the C-C bond, followed by hydrolysis of an ester protecting group. This guide will focus on the impurities that can arise during this synthetic sequence.

General Synthetic Scheme:

Synthetic_Scheme cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Ester Hydrolysis SM1 5-Bromo-2-furoic acid ester Intermediate This compound ester SM1->Intermediate Pd Catalyst, Base SM2 3-Methylphenylboronic acid SM2->Intermediate Final_Product This compound Intermediate->Final_Product Acid or Base

Caption: General two-step synthesis of this compound.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling Step

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is not without its potential pitfalls.[1][2][3] Impurities generated in this step can be challenging to remove later and may interfere with the subsequent hydrolysis.

FAQ 1: My coupling reaction is sluggish or incomplete, and I see a lot of my starting 5-bromo-2-furoic acid ester remaining. What's going on?

Answer:

Incomplete conversion is a common issue and can often be traced back to catalyst deactivation or suboptimal reaction conditions.

Causality:

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction. It can be poisoned by impurities (e.g., sulfur-containing compounds) or precipitate out as palladium black if the ligand coordination is poor or the temperature is too high.

  • Base Incompatibility: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[4] For heteroaromatic substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred.

  • Solvent and Temperature: The solvent must be able to dissolve the reactants and facilitate the reaction. Aprotic polar solvents like dioxane or THF are common. The temperature needs to be high enough for the reaction to proceed but not so high that it causes decomposition.

Troubleshooting Protocol:

  • Degas Thoroughly: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding the catalyst.

  • Verify Catalyst and Ligand Quality: Use a fresh, high-quality palladium catalyst and ligand. Consider catalysts like Pd(dppf)Cl₂, which are often robust for these types of couplings.[3]

  • Optimize Base and Solvent: If using K₂CO₃, ensure it is finely powdered and dry. Consider screening other bases such as K₃PO₄ or Cs₂CO₃. A solvent screen (e.g., Dioxane, Toluene, DMF) may also be beneficial.

  • Incremental Temperature Increase: Start at a moderate temperature (e.g., 80 °C) and slowly increase if the reaction does not proceed, monitoring for any signs of decomposition (darkening of the reaction mixture).

FAQ 2: I've isolated my product, but I'm seeing a significant amount of a byproduct with a mass corresponding to a dimer of 3-methylphenylboronic acid (3,3'-dimethylbiphenyl). How can I prevent this?

Answer:

This byproduct is the result of a homocoupling side reaction of the boronic acid.

Causality: Homocoupling is often promoted by the presence of oxygen and can be a significant issue if the reaction is not properly deoxygenated. It can also be exacerbated by certain palladium catalysts or if the oxidative addition of the aryl halide to the palladium is slow.

Prevention Workflow:

Homocoupling_Prevention cluster_troubleshooting If Homocoupling Persists Start Reaction Setup Degas Thorough Degassing (Ar/N₂ sparge for 20+ min) Start->Degas Catalyst_Addition Add Catalyst/Ligand *under inert atmosphere* Degas->Catalyst_Addition Heat Heat to Reaction Temp Catalyst_Addition->Heat Monitor Monitor by TLC/LCMS Heat->Monitor Change_Ligand Switch to a more electron-rich ligand (e.g., SPhos, XPhos) Monitor->Change_Ligand Issue Adjust_Stoichiometry Use slight excess of boronic acid (1.1-1.2 equiv.) Monitor->Adjust_Stoichiometry Issue

Caption: Workflow to minimize boronic acid homocoupling.

Purification Tip: The homocoupled byproduct is non-polar. It can often be removed from the desired ester intermediate via silica gel chromatography using a hexane/ethyl acetate gradient.

FAQ 3: My mass spec shows a byproduct that seems to be my desired product without the carboxylic acid group (decarboxylation). Why is this happening?

Answer:

Decarboxylation of furoic acids can occur under harsh basic conditions or high temperatures. While less common at the ester stage, it's a potential degradation pathway.

Causality: The furan ring is an electron-rich heterocycle, and the C-COOH bond can be susceptible to cleavage, especially at high temperatures in the presence of a strong base.

Mitigation Strategies:

  • Milder Base: Switch to a milder base like NaHCO₃ or K₂CO₃ if you are using a stronger one like Cs₂CO₃ or K₃PO₄.

  • Lower Temperature: Try running the reaction at a lower temperature for a longer period.

  • Protecting Group Choice: If decarboxylation is a persistent issue, consider if the ester protecting group itself is contributing to instability. A methyl or ethyl ester is generally robust.

Part 2: Troubleshooting the Ester Hydrolysis Step

The final step is the saponification or acid-catalyzed hydrolysis of the ester to yield the final carboxylic acid.[5][6]

FAQ 4: My hydrolysis is incomplete. After acidification, I still have a significant amount of the starting ester in my product. What should I do?

Answer:

Incomplete hydrolysis is typically due to insufficient reaction time, temperature, or reagent stoichiometry, especially in cases of steric hindrance.

Causality:

  • Biphasic Reaction: If using aqueous base (like NaOH or LiOH) with an organic solvent (like THF or Methanol), the reaction can be limited by the interface between the two phases. Vigorous stirring is essential.

  • Insufficient Base: You need at least one equivalent of base to saponify the ester and one equivalent to neutralize the resulting carboxylic acid. Using 2.5-3.0 equivalents is common practice to drive the reaction to completion.[7]

  • Low Temperature: Saponification often requires heating to proceed at a reasonable rate. Room temperature may not be sufficient.

Troubleshooting Protocol: Base-Catalyzed Hydrolysis (Saponification)

  • Increase Equivalents of Base: Ensure you are using at least 2.5 equivalents of NaOH or LiOH.

  • Add a Co-solvent: Use a mixture of THF/Water or Methanol/Water to create a homogeneous solution.

  • Increase Temperature: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC until all the starting ester is consumed.

  • Acid Hydrolysis Alternative: If base-catalyzed hydrolysis is problematic, consider acid-catalyzed hydrolysis using aqueous HCl or H₂SO₄ in a solvent like acetic acid or dioxane, although this is a reversible reaction.[5]

FAQ 5: After workup, my final product is discolored (yellow or brown). What causes this and how can I purify it?

Answer:

Discoloration often arises from small amounts of highly colored degradation products.[8] For furan-containing molecules, these can be furanic polymers or other degradation products formed under harsh conditions.[8]

Causality:

  • High Temperature/Strong Base: Prolonged heating in the presence of strong base can cause decomposition of the furan ring.

  • Residual Palladium: If not fully removed, residual palladium from the coupling step can cause discoloration and may catalyze degradation.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for removing colored impurities and achieving high purity for the final carboxylic acid product.[8][9]

  • Solvent Selection: Choose a solvent system where your product is sparingly soluble at room temperature but highly soluble when hot. Common systems for furoic acids include ethanol/water, acetic acid/water, or toluene.

  • Dissolution: Dissolve the crude, discolored product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is still highly colored, add a small amount of activated carbon (Norite), swirl for a few minutes, and then perform a hot filtration through a pad of celite to remove the carbon.[9]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 3: Analytical Characterization and Impurity Profile

Proper analytical methods are crucial for identifying and quantifying impurities.

FAQ 6: What is the best way to assess the purity of my final product and identify these common impurities?

Answer:

A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Analytical Methods:

Analytical TechniqueInformation Provided
HPLC-UV/DAD Provides quantitative purity data (% area). A Diode Array Detector (DAD) can help assess peak purity.[10][11]
LC-MS Confirms the mass of the main product and helps identify the mass of unknown impurity peaks.
¹H NMR Provides structural information. Can be used to identify and quantify impurities if their signals do not overlap with the product signals.
GC-MS Useful for identifying volatile impurities, though derivatization may be necessary for the carboxylic acid.

Typical HPLC Conditions for Furoic Acids:

  • Column: C18 reverse-phase column.[12]

  • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile is typical.

  • Detection: UV detection at a wavelength where the furoic acid has strong absorbance (e.g., 254 nm or 280 nm).

Summary of Potential Impurities and Their Origin

ImpurityChemical NameOriginMitigation Strategy
Unreacted SM 5-Bromo-2-furoic acid esterIncomplete Suzuki CouplingOptimize catalyst, base, temperature; ensure degassing.
Homocoupling Product 3,3'-DimethylbiphenylSide reaction of boronic acidThorough degassing; use appropriate ligands.[13]
Protodeboronation Product TolueneReaction of boronic acid with trace water/acidUse dry reagents and solvents.
Unreacted Intermediate This compound esterIncomplete HydrolysisIncrease base equivalents, temperature, or reaction time.
Degradation Products Various furanic oligomers/polymersHarsh reaction conditions (high temp/strong base)Use milder conditions; minimize reaction time.
Residual Palladium Palladium speciesIncomplete removal after couplingTreatment with activated carbon; proper workup/purification.

References

  • Diels–Alder reactions of 2-furoic acid and its derivatives. (2021). RSC Publishing. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • 2-Furancarboxylic acid preparation. Organic Syntheses. Retrieved from [Link]

  • Selective synthesis of 2-furoic acid from furans. (2017). ResearchGate. Retrieved from [Link]

  • LC method for determination of furan derivatives. (2018). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. ResearchGate. Retrieved from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Analytical Method for 2-Furoic Acid. (2021). Journal of Agricultural, Life and Environmental Sciences. Retrieved from [Link]

  • Synthesis methods for 2-furoic acid derivatives. Google Patents.
  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Byproducts in a Suzuki reaction. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Hydrolysing esters. Chemguide. Retrieved from [Link]

  • Common Byproducts in Suzuki Coupling. (2021). YouTube. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by Suzuki–Miyaura cross-coupling. (2023). Scholarship @ Claremont. Retrieved from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]

  • Determination of furoic acid by HPLC. Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 5-(3-Methylphenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-(3-Methylphenyl)-2-furoic acid via recrystallization. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-purity crystalline material. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What are the essential physicochemical properties of this compound to consider for recrystallization?

Understanding the compound's properties is the foundation of a successful purification. While specific experimental data for this exact molecule is not broadly published, we can infer its likely characteristics from structurally similar aromatic carboxylic acids, such as 5-Methyl-2-furoic acid.

PropertyPredicted Value / CharacteristicSignificance for Recrystallization
Appearance Likely a white to off-white or brown crystalline solid.[1]The initial color indicates the level of impurities. A successful recrystallization should yield a lighter-colored, purer product.
Melting Point (m.p.) Estimated >100 °C (e.g., 5-Methyl-2-furoic acid m.p. is ~110-137 °C).[2][3]A high melting point suggests a stable crystal lattice. Crucially, the melting point is the primary indicator of post-recrystallization purity.[4]
Solubility Profile Poorly soluble in cold, non-polar solvents (e.g., hexanes). Moderately to highly soluble in hot polar organic solvents (e.g., ethanol, methanol, ethyl acetate).[1][5][6]The ideal solvent must exhibit high solubility at its boiling point and low solubility at low temperatures to ensure high recovery.[7][8]
Key Functional Groups Carboxylic Acid, Furan Ring, Aromatic (Phenyl) Ring.The polar carboxylic acid group allows for solubility in polar solvents like alcohols, while the large aromatic portion prevents significant solubility in water.[5]
Definitive Protocol: Recrystallization of this compound

This protocol is a self-validating system designed for achieving high purity. The causality for each step is explained to provide a deeper understanding of the process.

Step 1: Solvent Selection

The choice of solvent is the most critical factor.[8] An ideal solvent should dissolve the compound completely when hot but poorly when cold. For an aromatic carboxylic acid, a polar protic solvent system is often effective.

Recommended System: Ethanol/Water mixture.

  • Rationale: Ethanol will dissolve the organic compound effectively at high temperatures. The gradual addition of water (an anti-solvent) will reduce the overall solubility of the compound, forcing it to crystallize out upon cooling as the solution becomes supersaturated. This method offers fine control over the crystallization process.

Step 2: The Recrystallization Workflow

The following diagram outlines the complete experimental procedure.

Recrystallization_Workflow cluster_dissolution Dissolution & Initial Purification cluster_crystallization Crystal Formation cluster_isolation Isolation & Analysis A 1. Place crude solid in Erlenmeyer flask. B 2. Add minimum amount of hot ethanol to dissolve. A->B C 3. (Optional) Add activated carbon for color removal. B->C D 4. Perform hot gravity filtration. C->D E 5. Reheat filtrate. Add hot water dropwise until cloudy (persistent). D->E Clear, purified filtrate F 6. Add a few drops of hot ethanol to redissolve. E->F G 7. Allow to cool slowly to room temperature. F->G H 8. Cool further in an ice-water bath. G->H I 9. Collect crystals via vacuum filtration. H->I Crystal slurry J 10. Wash crystals with cold ethanol/water. I->J K 11. Dry crystals under vacuum. J->K L 12. Determine mass, yield, and melting point. K->L

Caption: Standard workflow for recrystallization.

Detailed Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Heat a volume of ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to completely dissolve the solid. Using excess solvent is the most common reason for low recovery.[9][10]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a spatula-tip worth of activated carbon.[11][12] Activated carbon has a high surface area that adsorbs colored, high-molecular-weight impurities.[13][14] Swirl and reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: To remove the activated carbon or any insoluble impurities, perform a hot gravity filtration using a stemless funnel and fluted filter paper. This step must be done quickly to prevent premature crystallization in the funnel.[11][15]

  • Inducing Supersaturation: Reheat the clear filtrate. Add hot water dropwise until the solution becomes persistently cloudy. This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again. This ensures the solution is perfectly saturated at the boiling point, but not oversaturated, which could lead to crashing out instead of forming pure crystals.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is vital for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities.[12] Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering soluble impurities.

  • Drying and Analysis: Dry the purified crystals, then determine their mass to calculate the percent recovery. Critically, measure the melting point. A sharp melting point range (0.5-1.0 °C) close to the literature value indicates high purity.[4]

Troubleshooting Guide (Q&A)
Q2: My compound separated as a liquid ("oiled out") instead of forming crystals. What happened and how do I fix it?

A: The Cause: Oiling out occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.[9][16] Essentially, the compound "melts" in the hot solvent instead of crystallizing. This is problematic because the oil droplets are often better solvents for impurities than the bulk solvent, leading to a highly impure product upon solidification.[9][16]

The Solution:

  • Reheat and Add More Solvent: Reheat the entire mixture until the oil fully redissolves. Add a small amount of additional hot solvent (e.g., ethanol) to lower the solution's saturation point.

  • Lower the Crystallization Temperature: The goal is to ensure the solution temperature drops below the compound's melting point before it becomes supersaturated. Adding more solvent helps achieve this.

  • Promote Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.

  • Scratch or Seed: As the solution cools, vigorously scratch the inside of the flask with a glass rod at the liquid's surface. This creates nucleation sites.[11][17] Alternatively, add a tiny "seed crystal" of the pure compound if available.[7][17]

Oiling_Out_Troubleshooting Start Oiling Out Observed Reheat 1. Reheat solution to dissolve oil Start->Reheat AddSolvent 2. Add more primary solvent (e.g., Ethanol) Reheat->AddSolvent CoolSlowly 3. Allow to cool very slowly AddSolvent->CoolSlowly Induce 4. Scratch flask or add seed crystal during cooling CoolSlowly->Induce Result Pure Crystals Form Induce->Result Fail Still Oiling Out? Consider a different solvent system. Induce->Fail If problem persists

Caption: Troubleshooting logic for oiling out.

Q3: The solution has cooled, but no crystals have formed. What should I do?

A: The Cause: The solution is likely supersaturated but lacks a nucleation point for crystal growth to begin, or you have used too much solvent.[10]

The Solutions (in order of application):

  • Scratch the Flask: Use a glass stirring rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a surface for nucleation.[17][18]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[7][17]

  • Reduce Solvent Volume: If the above methods fail, you likely added too much solvent.[9] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.

  • Ultra-Cooling: As a last resort, cooling the mixture in a dry ice/acetone bath can sometimes initiate crystallization, but this often leads to very small, less pure crystals due to the rapid cooling rate.[11]

Q4: My final crystals are still colored. How can I improve this?

A: The Cause: The color comes from impurities that were not fully removed. This can happen if the impurity has similar solubility to your compound or if you did not use (or used too little) activated carbon.

The Solution:

  • Repeat the Recrystallization: Redissolve the colored crystals in the minimum amount of hot solvent.

  • Use Activated Carbon: Add a small amount (1-2% by weight) of activated carbon to the hot solution.[11]

  • Boil and Filter: Boil the solution for 5-10 minutes to allow the carbon to adsorb the impurities, then perform a hot gravity filtration to remove the carbon before cooling.[11][12] Be aware that activated carbon can also adsorb your desired product, so using the minimum necessary is key to avoiding yield loss.[15]

Q5: The melting point of my product is low and has a broad range. What does this indicate?

A: The Cause: This is a classic sign of an impure sample.[4] Impurities disrupt the crystal lattice, which requires less energy (a lower temperature) to break apart. The broad range occurs because different parts of the sample melt at different temperatures as the impurities become more concentrated in the remaining solid.

The Solution: The compound requires further purification. You must repeat the recrystallization procedure, paying close attention to:

  • Using the minimum amount of hot solvent.

  • Allowing for slow cooling to exclude impurities from the crystal lattice.

  • Ensuring the final crystals are completely dry, as residual solvent will also depress the melting point.

Melting Point ObservationInterpretation
Sharp Range (0.5-1.0 °C) High Purity.
Broad Range (> 2 °C) Significant Impurities Present.[4]
Depressed (Lower than Lit. Value) Impurities Present.[4]
References
  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Nichols, L. Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2021). 3.5: Inducing Recrystallization. [Link]

  • ResearchGate. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. [Link]

  • Chemsrc. 5-Methyl-2-furoic acid | CAS#:1917-15-3. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • ACS Publications. Study on the Oiling-out and Crystallization for the Purification of Idebenone. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • ResearchGate. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Labster. Recrystallization Steps. [Link]

  • SSERC. Melting point determination. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Quora. How to induce crystallization in a supersaturated solution. [Link]

  • Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [Link]

  • PubChem. 3-Methyl-2-furoic acid. [Link]

  • ResearchGate. A method to crystallize substances that oil out. [Link]

  • Google Patents.
  • Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. [Link]

  • YouTube. How Do You Accurately Measure Melting Points For Purity Analysis?. [Link]

  • Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]

  • Carbotecnia. Activated Carbon Reactivation, Recycling Process. [Link]

  • Reddit. Recrystallization Issues. [Link]

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. [Link]

  • Wikipedia. Tetrahydro-2-furoic acid. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Reed College. Recrystallization and Crystallization. [Link]

  • Prompt Praxis Laboratories. Melting Point Determination. [Link]

  • PubChem. 2-Methyl-5-phenylfuran-3-carboxylic acid. [Link]

  • Xingyuan Industry. The Role Of Activated Carbon In Organic Synthesis. [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Wired Chemist. Recrystallization. [Link]

Sources

Stability issues of 5-(3-Methylphenyl)-2-furoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(3-Methylphenyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As your partner in research, we aim to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and success of your experiments.

Understanding the Stability of this compound

This compound is an aromatic carboxylic acid containing a furan ring. The stability of this molecule in solution is influenced by the inherent reactivity of both the furan moiety and the carboxylic acid group. The 3-methylphenyl substituent may also modulate its physicochemical properties. While furoic acids are generally stable compounds, understanding their potential degradation pathways under various stress conditions is critical for developing robust formulations and analytical methods.[1]

This guide will walk you through the key stability considerations, provide answers to frequently asked questions, and offer detailed protocols for you to conduct your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by:

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation of the furan ring.

  • Temperature: Elevated temperatures can accelerate degradation, with decarboxylation being a potential pathway for furoic acid derivatives at very high temperatures.[2][3]

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation, a common issue for aromatic and heterocyclic compounds.[4]

  • Oxidizing Agents: The furan ring can be susceptible to oxidation, leading to ring-opening or other degradation products.

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.

Q2: I've observed a color change in my stock solution of this compound. What could be the cause?

A color change, typically to a yellow or brownish hue, is often an indicator of degradation. This can be due to the formation of conjugated systems or polymeric degradation products. Potential causes include:

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.

  • Photodegradation: If the solution was exposed to light, photolytic reactions may have occurred.

  • pH-mediated Degradation: If the solution is not at an optimal pH, acid or base-catalyzed degradation could be taking place.

It is recommended to prepare fresh solutions and store them protected from light and air, preferably at refrigerated or frozen temperatures.

Q3: What are the potential degradation pathways for this compound?

Based on the chemistry of furoic acid and its derivatives, potential degradation pathways include:

  • Decarboxylation: Under significant thermal stress, the carboxylic acid group can be lost as carbon dioxide.[2][5] This is more likely to occur at temperatures above 140-160°C.[2][3]

  • Oxidative Ring Opening: The furan ring is susceptible to oxidation, which can lead to the formation of acyclic dicarbonyl compounds.

  • Hydrolysis: While the furan ring is generally stable, extreme pH conditions can promote hydrolytic cleavage.

  • Polymerization: Under certain conditions, furan derivatives can polymerize, especially in the presence of acid catalysts.[1]

Q4: What are the recommended storage conditions for solutions of this compound?

To ensure the stability of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at 2-8°C for short-term use (days to weeks) and at -20°C or lower for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH: If possible, buffer the solution to a pH where the compound is most stable, which typically is in the slightly acidic to neutral range for carboxylic acids.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in solution Poor solubility, change in temperature or pH.Confirm the solubility of the compound in the chosen solvent. Consider using a co-solvent or adjusting the pH. Ensure the storage temperature is appropriate.
Loss of potency over time Chemical degradation.Review storage conditions (temperature, light, exposure to air). Perform a forced degradation study to identify the primary degradation pathway and optimize storage.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Characterize the new peaks using techniques like LC-MS to identify the degradants. This will provide insight into the degradation mechanism.
Inconsistent experimental results Instability of the compound under experimental conditions.Evaluate the stability of the compound in the experimental medium (e.g., cell culture media, assay buffer) over the duration of the experiment.

Experimental Protocols

To rigorously assess the stability of this compound, a forced degradation study is recommended.[6] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Transfer 1 mL of the stock solution to a vial and heat in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the λmax of this compound

  • Injection Volume: 10 µL

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that the peak for the parent compound is pure and not co-eluting with any degradation products.

Visualizing Stability Concepts

Chemical Structure and Potential Degradation Sites

A simplified diagram illustrating potential degradation pathways.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (Light) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Identify Degradants Drug Drug Substance in Solution Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Workflow for a comprehensive forced degradation study.

Conclusion

While this compound is a relatively stable molecule, its furan ring and carboxylic acid functionality present potential liabilities that must be considered in experimental design and formulation development. By understanding the factors that influence its stability and by performing appropriate stress testing, researchers can ensure the reliability of their results and the quality of their products. This guide provides a framework for addressing these challenges, but specific experimental conditions may require further optimization. Our team of application scientists is available to assist you with any further questions or challenges you may encounter.

References

  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. Available at: [Link]

  • Cioc, R. C., et al. (2021). Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions. Green Chemistry, 23(14), 5133-5140. Available at: [Link]

  • Bera, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(3), 1195-1204. Available at: [Link]

  • Huertas-Pérez, J. F., et al. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. Available at: [Link]

  • Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. Available at: [Link]

  • Kar, M., et al. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. International Journal of Molecular Sciences, 24(23), 16908. Available at: [Link]

  • Delatour, T., et al. (2019). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Additives & Contaminants: Part A, 36(10), 1461-1469. Available at: [Link]

  • Bera, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Weizmann Institute of Science. Available at: [Link]

  • Li, C., et al. (2019). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 21(16), 4417-4426. Available at: [Link]

  • National Testing Agency. (2023). Syllabus for Chemistry (SCQP08). Available at: [Link]

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 1-21. Available at: [Link]

  • Wang, Y., et al. (2021). Degradation and transformation of furfural derivatives from hydrothermal pre-treated algae and lignocellulosic biomass during hydrogen fermentation. Bioresource Technology, 341, 125803. Available at: [Link]

  • Lesch, S., et al. (2020). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate. Available at: [Link]

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22. Available at: [Link]

  • Scherbakov, A., et al. (2022). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. Chemical Research in Toxicology, 35(11), 2014-2024. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Molecules, 29(23), 5431. Available at: [Link]

  • Ngwa, G. (2010). Stability Indicating Methods. ResearchGate. Available at: [Link]

  • Shinde, S. S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Youssef, Y. A., et al. (2014). Photostabilizing of PVC films by 2-(aryl)-5-[4-(aryloxy)-phenyl]-1,3,4-oxadiazole compounds. Journal of Taibah University for Science, 8(3), 239-250. Available at: [Link]

  • Narang, A. S., et al. (2018). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905. Available at: [Link]

  • de la Torre, G., et al. (2023). Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid. EES Catalysis. Available at: [Link]

  • Cella, J. A. (1988). 5-Substituted-2-furoic acids as latent dienes for the preparation of aryl ethers and thioethers via the Diels-Alder reaction. The Journal of Organic Chemistry, 53(10), 2099-2103. Available at: [Link]

  • Khan, M. N. (2007). Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. ResearchGate. Available at: [Link]

  • Simmie, J. M., & Somers, K. P. (2018). Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. Physical Chemistry Chemical Physics, 20(2), 1064-1075. Available at: [Link]

  • Wang, Y., et al. (2024). Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. Organic Letters, 26(1), 1-6. Available at: [Link]

  • Djuric, Z., et al. (2009). Drug-Excipient Compatibility Testing Using a High-Throughput Approach and Statistical Design. Pharmaceutical Development and Technology, 14(6), 634-642. Available at: [Link]

  • Loo, C. H., et al. (2014). Synthesis methods for the preparation of 2-furoic acid derivatives. Google Patents.
  • de Oliveira, A. G., et al. (2019). Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques. PLoS One, 14(9), e0223026. Available at: [Link]

  • Kumar, A., et al. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan. Journal of Pharmaceutical and Biomedical Analysis, 120, 359-369. Available at: [Link]

  • Hoe, S. C., et al. (1998). Synthesis of 5,5′-Diformyl-2,2′-difuran from 2-Furfural by Photochemical Aryl Coupling. The Journal of Organic Chemistry, 63(19), 6754-6757. Available at: [Link]

  • Testbook. (n.d.). Testing for Carboxyl Group Procedure, Observations and Results. Available at: [Link]

  • Sravani, G., et al. (2019). Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology, 4(9), 473-480. Available at: [Link]

  • Kumar, V., & Singh, S. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists, 14(1), 1-6. Available at: [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of Furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of furoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic separation. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity and success of your analytical work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Peak Shape and Quality Issues

Question 1: Why are the peaks for my furoic acid derivatives exhibiting significant tailing?

Answer:

Peak tailing is a common issue when analyzing acidic compounds like furoic acid derivatives on reversed-phase columns.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.

  • Causality—The "Why": Standard silica-based C18 or C8 columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above their pKa (typically around 3.5-4.5), these silanols become ionized (Si-O-). The carboxylic acid moiety of your furoic acid derivative can then engage in secondary ionic interactions with these ionized silanols, in addition to the primary hydrophobic interaction with the C18 chains. This mixed-mode retention mechanism leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical or "tailing" peak.[1][2]

  • Troubleshooting & Resolution Protocol:

    • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the residual silanols by lowering the mobile phase pH.[1][3]

      • Action: Add a small amount of acid to your aqueous mobile phase. Common choices include 0.1% formic acid, 0.1% acetic acid, or 0.1% phosphoric acid.[4][5][6] Aim for a mobile phase pH of 3.0 or lower.[3][7] This ensures the silanol groups are fully protonated (Si-OH), minimizing secondary interactions.[3]

      • Self-Validation: At the correct pH, you should observe a significant improvement in peak symmetry (Tailing Factor closer to 1.0).

    • Column Selection: If pH adjustment is insufficient or not possible due to analyte stability, consider the column chemistry.

      • Action: Utilize a modern, high-purity silica column that is "end-capped" or "base-deactivated."[6] These columns have been chemically treated to minimize the number of accessible free silanol groups. Columns specifically designed for polar compounds or aqueous mobile phases can also offer better performance.[8][9]

Question 2: My peaks are broad or split. What's happening?

Answer:

Broad or split peaks can indicate a range of issues from the column itself to the sample preparation.

  • Causality—The "Why":

    • Column Degradation: A void at the head of the column, caused by the dissolution of silica at high pH or pressure shocks, can disrupt the sample band, leading to broadening or splitting of all peaks.[2][10] A blocked inlet frit can have a similar effect.[11][12]

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger (e.g., 100% acetonitrile) than your initial mobile phase, it can cause the sample to spread out on the column before the separation begins, leading to broad peaks.

    • Co-elution: A split peak might actually be two closely eluting, unresolved compounds.[13]

  • Troubleshooting Workflow:

    G Start Broad or Split Peaks Observed Q1 Are all peaks in the chromatogram affected? Start->Q1 AllAffected Likely a Physical/System Issue Q1->AllAffected Yes SomeAffected Likely a Chemical/Method Issue Q1->SomeAffected No CheckColumn Check for Column Void/Blockage. - Disconnect column and check system pressure. - Reverse flush the column at low flow rate. AllAffected->CheckColumn CheckConnections Inspect fittings and tubing for dead volume. CheckColumn->CheckConnections Result Peak Shape Improved CheckConnections->Result CheckSolvent Is sample solvent stronger than mobile phase? SomeAffected->CheckSolvent SolventYes Re-dissolve sample in mobile phase or a weaker solvent. CheckSolvent->SolventYes Yes SolventNo Consider co-elution. CheckSolvent->SolventNo No SolventYes->Result OptimizeMethod Optimize mobile phase/gradient to improve resolution. SolventNo->OptimizeMethod OptimizeMethod->Result

Category 2: Retention Time Variability

Question 3: My retention times are shifting from one injection to the next. What is the cause?

Answer:

Inconsistent retention times can severely compromise data quality. The cause can be instrumental or chemical. [12][14]

  • Causality—The "Why":

    • Mobile Phase Preparation: In reversed-phase chromatography, retention is highly sensitive to the aqueous/organic ratio. [12]A small error of 1% in the organic solvent proportion can change retention times by 5-15%. [12]Inconsistent pH or improper degassing can also lead to shifts.

    • Temperature Fluctuations: Column temperature affects retention. [14]If the column compartment is not thermostatically controlled, ambient temperature changes can cause drift.

    • Column Equilibration: Insufficient column equilibration time between gradient runs will lead to inconsistent initial conditions for subsequent injections.

    • System Leaks: A small leak in the system can cause a drop in flow rate, leading to longer retention times. [15]

  • Troubleshooting & Resolution Protocol:

Potential Cause Diagnostic Check Corrective Action
Mobile Phase Composition Review preparation procedure. Are you using volumetric flasks or graduated cylinders?Prepare mobile phase gravimetrically for higher accuracy. [12]Ensure components are thoroughly mixed.
Mobile Phase Degassing Observe for bubbles in the solvent lines.Degas the mobile phase adequately using an online degasser, sonication, or vacuum filtration. [12]
Column Temperature Is a column oven being used? Is the set temperature stable?Use a thermostatically controlled column compartment and allow it to stabilize before analysis. [14]
Column Equilibration Review the method's equilibration step. Is it long enough?Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.
System Leaks Perform a system pressure test. Check all fittings for salt deposits (from buffers).Tighten or replace any leaking fittings.
Category 3: Separation and Resolution

Question 4: I can't resolve two closely related furoic acid derivatives. How can I improve the separation?

Answer:

Improving the resolution between two co-eluting peaks requires adjusting the factors that influence chromatographic selectivity (α) and efficiency (N).

  • Causality—The "Why": Resolution is a function of column efficiency, selectivity, and retention. For structurally similar furoic acid derivatives, achieving selectivity can be challenging. The key is to exploit subtle differences in their physicochemical properties (like pKa or hydrophobicity).

  • Strategies for Improving Resolution:

    • Optimize Mobile Phase Composition: This is often the easiest and most impactful parameter to change.

      • Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. [16]This will increase the retention time of both compounds, often providing more time for the column to separate them. [16]

    • Adjust Mobile Phase pH: If the derivatives have different pKa values, a change in pH can dramatically alter selectivity. [16]

      • Action: Adjust the mobile phase pH. Moving the pH closer to the pKa of one of the compounds will change its ionization state and, therefore, its retention relative to the other. [17][18]

    • Change Organic Modifier: Acetonitrile and methanol have different solvent properties and can offer different selectivities.

      • Action: If you are using acetonitrile, try substituting it with methanol (or vice versa). You may need to adjust the percentage to achieve similar retention times.

    • Employ a Gradient: If your sample contains derivatives with a wide range of polarities, an isocratic method may not be sufficient.

      • Action: Develop a shallow gradient. A slow, gradual increase in the organic solvent percentage can effectively separate compounds that are difficult to resolve under isocratic conditions.

    • Increase Column Efficiency: Higher efficiency leads to sharper peaks, which are easier to resolve.

      • Action: Consider using a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column. [19]

    G Start Poor Resolution of Furoic Acid Derivatives Step1 Decrease % Organic Solvent Start->Step1 Step2 Adjust Mobile Phase pH Step1->Step2 Step3 Change Organic Modifier (ACN <=> MeOH) Step2->Step3 Step4 Implement a Shallow Gradient Step3->Step4 Step5 Increase Column Efficiency (Smaller Particles / Longer Column) Step4->Step5 End Resolution Achieved Step5->End

    Caption: Stepwise approach to improving resolution.

References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Gama, M. R., et al. (2019). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of the Science of Food and Agriculture. Retrieved from [Link]

  • Neue, U. D. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chou, C. C. (2007). An Improved HPLC Analysis of the Metabolite Furoic Acid in the Urine of Workers Occupationally Exposed to Furfural. ResearchGate. Retrieved from [Link]

  • Chou, C. C. (2007). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. PubMed. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Tetrahydro-2-furoic acid, (-)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2023). How to fix a shifting retention time of peaks in hplc? Retrieved from [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Regis Technologies, Inc. (2025). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. Retrieved from [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • LCGC International. (2017). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

Sources

Optimizing reaction conditions for furoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Furoic Acid Synthesis: Troubleshooting & Optimization

Welcome to the Technical Support Center for Furoic Acid Synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower your research. The synthesis of 2-furoic acid from furfural is a cornerstone reaction, yet it presents challenges in maximizing yield and purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter at the bench.

Part 1: Foundational Knowledge & Reaction Pathways

Before troubleshooting, it's crucial to understand the competing reactions at play. The desired transformation is the oxidation of furfural's aldehyde group to a carboxylic acid. However, under the basic conditions often employed, a competing pathway, the Cannizzaro reaction, becomes significant.

cluster_0 Primary Synthesis Pathways Furfural Furfural Furoic_Acid 2-Furoic Acid (Desired Product) Furfural->Furoic_Acid Cannizzaro Reaction (Conc. Base, No Oxidant) Furfuryl_Alcohol Furfuryl Alcohol (Byproduct) Furfural->Furfuryl_Alcohol Cannizzaro Reaction (Conc. Base, No Oxidant) Sodium_Furoate Sodium Furoate (Intermediate) Furfural->Sodium_Furoate [O] (e.g., O₂, Catalyst, Base) Sodium_Furoate->Furoic_Acid Acidification (e.g., H₂SO₄)

Caption: Key reaction pathways starting from furfural.

Q1: What are the main methods for synthesizing 2-furoic acid from furfural?

There are two primary approaches for this synthesis:

  • The Cannizzaro Reaction: This is the traditional industrial method where furfural undergoes a disproportionation reaction in the presence of a strong base (like concentrated sodium hydroxide) to produce equimolar amounts of 2-furoic acid and furfuryl alcohol.[1] While robust, its major drawback is a maximum theoretical yield of 50% for each product.[1][2] This route is economically viable only because both products have commercial applications.[1]

  • Catalytic Oxidation: This is a more modern and "greener" approach that can achieve significantly higher yields of furoic acid.[2] It involves oxidizing furfural using an oxidant, typically molecular oxygen (O₂) or air, in the presence of a heterogeneous catalyst.[3][4] This method avoids the 1:1 stoichiometric limitation of the Cannizzaro reaction. Various catalysts, including those based on noble metals (Au, Pt, Pd) and more economical transition metals (MnO₂), have been developed for this purpose.[2][5]

Part 2: Troubleshooting Low Yields

Low yield is the most common problem encountered. The cause can almost always be traced to reaction conditions favoring side reactions.

Q2: My furoic acid yield is consistently low (~40-50%). I'm using NaOH. What's happening?

A yield in this range strongly suggests that the Cannizzaro reaction is the dominant pathway in your experiment.[1] This reaction is initiated by the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon.[3][5] In the absence of an efficient catalyst and oxidant, furfural will disproportionate into one molecule of furoic acid and one of furfuryl alcohol, capping your maximum possible yield for the acid at 50%.[2]

Solution:

  • Introduce a Catalyst and Oxidant: To favor furoic acid production, you must shift the mechanism from the Cannizzaro reaction to catalytic oxidation. This involves using a suitable heterogeneous catalyst (e.g., AuPd/Mg(OH)₂, MnO₂@CeO₂) and sparging the reaction mixture with oxygen or air.[2]

  • Control Base Concentration: If you must use a base-mediated process, the concentration of NaOH is critical. A high concentration of base promotes the Cannizzaro reaction.[3] A proven strategy is the simultaneous, slow addition of furfural and the NaOH solution to the reaction flask. This maintains a low, steady-state concentration of base, which minimizes the Cannizzaro side reaction while still facilitating the desired oxidation on the catalyst surface.[6]

cluster_cannizzaro Cannizzaro Pathway (Yield ≤ 50%) cluster_oxidation Catalytic Oxidation Pathway (Yield > 90%) High_Base High NaOH Concentration Cannizzaro Disproportionation High_Base->Cannizzaro No_Oxidant No O₂/Catalyst No_Oxidant->Cannizzaro Products_C Furoic Acid + Furfuryl Alcohol (1:1) Cannizzaro->Products_C Low_Base Low/Controlled NaOH Concentration Oxidation Selective Oxidation Low_Base->Oxidation With_Oxidant O₂ + Catalyst With_Oxidant->Oxidation Product_O Furoic Acid Oxidation->Product_O

Caption: Comparison of conditions favoring Cannizzaro vs. Catalytic Oxidation.

Q3: My reaction mixture turns dark brown or black, and I get a low yield of an impure, tarry product. What's causing this?

This is a classic sign of furfural polymerization . Furfural is prone to self-polymerization under basic conditions, especially at elevated temperatures, forming dark, insoluble byproducts often referred to as humins.[3][7] This process not only consumes your starting material but can also deactivate your catalyst by coating its active sites.[7]

Troubleshooting Steps:

  • Temperature Control is Paramount: The oxidation of furfural is exothermic. Maintain a strict temperature range, typically between 50-55°C.[6] Below 50°C, the reaction rate may be impractically slow, while temperatures above 55°C can lead to a violent, runaway reaction and significant polymerization.[6] Use an ice bath to manage the exotherm, especially during the initial phase of the reaction.

  • Purify Your Furfural: Commercial furfural can contain acidic impurities that promote polymerization. It is highly recommended to purify furfural by distillation immediately before use.[6]

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the consumption of furfural by TLC or GC and begin workup soon after it is consumed.

Part 3: Optimizing Reaction Parameters

For researchers aiming for high-performance synthesis, fine-tuning the reaction conditions is key.

ParameterConditionRationale & CausalityPotential Issues
Catalyst e.g., 1% AuPd/Mg(OH)₂, δ-MnO₂Noble metal catalysts show high activity.[2][5] MnO₂ is a cost-effective alternative; the δ-crystal form is particularly active due to abundant surface hydroxyl groups that aid in activating the aldehyde.[8]Catalyst leaching (especially with MnO₂), deactivation by polymer byproduct.[2][7]
Temperature 50–55 °CBalances reaction rate against side reactions. Below this range, the reaction is slow; above, polymerization and runaway reactions are a high risk.[6]Poor temperature control leads to polymerization and low yields.
Base Conc. ~2.5% NaOH (steady-state)Sufficient to deprotonate the intermediate hemiacetal on the catalyst surface but low enough to suppress the competing Cannizzaro reaction.[6]High local concentrations of NaOH will drastically increase furfuryl alcohol formation.[3]
Oxidant O₂ or Air (continuous flow)Oxygen is the terminal oxidant. Increasing its partial pressure can increase the reaction rate by promoting the formation of surface hydroxyl species on the catalyst.[5]Insufficient O₂ supply will slow the catalytic pathway, making side reactions more competitive.
Solvent WaterWater is a green and effective solvent.[9]Furoic acid has a solubility of ~3% in water, which can lead to yield loss during workup.[7]
Q4: How do I choose between a noble metal catalyst (like Au/Pd) and a transition metal oxide (like MnO₂)?
  • Performance: Gold-based catalysts, such as AuPd/Mg(OH)₂, often exhibit very high conversion (>95%) and selectivity (>99%) under optimized conditions.[2][5]

  • Cost and Scalability: Manganese dioxide (MnO₂) is significantly cheaper and more abundant than gold or palladium, making it a more attractive option for large-scale industrial processes.[2]

  • Operating Conditions: MnO₂ catalysts can operate efficiently under base-free conditions, which is a significant advantage as it completely eliminates the Cannizzaro side reaction and simplifies product purification.[8] The catalytic activity is highly dependent on the crystal structure, with δ-MnO₂ showing superior performance.[8]

Part 4: Product Purification and Isolation

Even with a high-yield reaction, improper workup can lead to significant product loss and impurities.

Start Reaction Mixture (Sodium Furoate, Catalyst, Byproducts, NaOH) Filter Filter to Remove Catalyst Start->Filter Extract Optional: Ether Extraction to Remove Furfuryl Alcohol Filter->Extract Acidify Acidify with H₂SO₄/HCl to pH ~2 Extract->Acidify Aqueous Layer Precipitate Precipitate & Cool to 0°C Acidify->Precipitate Filter_Product Filter Crude Furoic Acid Precipitate->Filter_Product Purify Recrystallize (e.g., from CCl₄ or hot water) Filter_Product->Purify Final_Product Pure 2-Furoic Acid Purify->Final_Product

Caption: Standard workflow for the isolation and purification of 2-furoic acid.

Q5: My final product is an off-white or pinkish solid. How can I improve its purity and color?

A discolored product usually indicates the presence of trace polymeric impurities.

Purification Protocol:

  • Charcoal Treatment: After acidification of the sodium furoate solution but before cooling and crystallization, add activated charcoal and boil the solution for 30-45 minutes.[6] The charcoal will adsorb many of the colored polymeric impurities. Filter the hot solution to remove the charcoal.

  • Recrystallization: The filtered crude product should be recrystallized. While water can be used, furoic acid has some solubility, leading to loss.[6] A highly effective method is recrystallization from carbon tetrachloride (CCl₄).[10]

    • Expert Tip: When using CCl₄, adding a few milliliters of water can help to coagulate and float dark, tarry impurities, allowing the clear lower CCl₄ layer containing the dissolved product to be easily separated for crystallization.[10]

Q6: I'm losing a significant amount of product during the final precipitation and filtration step. How can I maximize my isolated yield?

This is likely due to the solubility of furoic acid in water, which is approximately 2.8-3.0 g per 100 mL.[6][7]

Strategies to Maximize Isolation:

  • Minimize Water Usage: Use the minimum amount of water necessary throughout the workup process.

  • Ensure Complete Precipitation: After acidification, cool the solution thoroughly in an ice bath (to 0°C) and allow it to stand for at least one hour to ensure maximum crystallization before filtering.[6]

  • Wash with Ice-Cold Water: Wash the filtered crystals with minimal portions of ice-cold water. Using room temperature water will redissolve some of your product.

  • Salting Out (Advanced): While not always effective due to the already high salt concentration, in cases of very low yield, attempting to salt out more product from the filtrate with NaCl could be considered.[6]

Part 5: Detailed Experimental Protocol

This protocol for catalytic oxidation is synthesized from best practices reported in the literature and is designed to maximize the yield and selectivity of 2-furoic acid.[6]

Step-by-Step Methodology: Catalytic Oxidation of Furfural

  • Apparatus Setup: Equip a 1-liter flask with an efficient overhead stirrer, a condenser, a thermometer, two dropping funnels, and a gas delivery tube for oxygen inlet.

  • Catalyst Suspension: To the flask, add your catalyst (e.g., 1% AuPd/Mg(OH)₂) and 250 mL of a 2.5% aqueous sodium hydroxide solution.

  • Reagent Preparation:

    • In one dropping funnel, place 96 g (1.0 mole) of freshly distilled furfural.[6]

    • In the second dropping funnel, place a solution of 40 g (1.0 mole) of sodium hydroxide in 100 mL of water.

  • Reaction Initiation: Begin vigorous stirring and start bubbling a rapid stream of oxygen through the solution. Heat the flask to approximately 55°C.

  • Controlled Addition: Begin adding the furfural and the sodium hydroxide solution from the dropping funnels simultaneously. Control the addition rate to maintain the reaction temperature between 50-55°C without external heating.[6] This addition should take about 20-25 minutes. If the temperature exceeds 55°C, use an ice bath to cool it immediately.

  • Reaction Completion: After the additions are complete, continue vigorous stirring and oxygen flow until the reaction temperature naturally drops below 40°C (typically 15-30 minutes), indicating the reaction has subsided.

  • Workup and Isolation:

    • Filter the cooled mixture to recover the catalyst.

    • Extract the aqueous filtrate with three 30 mL portions of ether to remove any furfuryl alcohol byproduct.[6]

    • Acidify the aqueous layer with 30% sulfuric acid to a pH of ~2.

    • Add 6-7 g of activated carbon, boil for 45 minutes, and filter the hot solution to remove the carbon.[6]

    • Cool the clear filtrate to 0°C and let it stand for at least 1 hour.

    • Collect the precipitated crystals by suction filtration, wash with a small amount of ice-cold water, and dry. The expected yield is 86-90%.

By understanding the chemical principles and meticulously controlling the key parameters outlined in this guide, you can successfully troubleshoot common issues and optimize your synthesis for high yields of pure 2-furoic acid.

References

  • Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furo
  • 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses.
  • Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review. (2024). RSC Publishing.
  • Selective Aerobic Oxidation of Furfural into Furoic Acid over a Highly Recyclable MnO2@CeO2 Core–Shell Oxide: The Role of the Morphology of the Catalyst. (2022).
  • Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxid
  • 2-FUROIC ACID. Organic Syntheses.
  • Reaction scheme of the catalytic oxidation of furfural to furoic acid.
  • Effect of MnO₂ Crystal Type on the Oxidation of Furfural to Furoic Acid. (2023). MDPI.
  • 2-Furoic acid. Wikipedia.
  • The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)₂. (2017). Royal Society of Chemistry.
  • A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. CERIC.

Sources

Technical Support Center: Synthesis of 5-Aryl-2-Furoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-aryl-2-furoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of compounds. Here, we will address common challenges and side reactions encountered during synthesis, providing practical, field-tested solutions and in-depth explanations to ensure the success of your experiments.

Introduction: The Synthetic Challenge

5-Aryl-2-furoic acids are valuable scaffolds in medicinal chemistry and materials science. Their synthesis, however, is often plagued by competing reaction pathways that can significantly lower yields and complicate purification. The electron-rich nature of the furan ring, coupled with the activating/deactivating effects of the carboxylic acid group, presents a unique set of challenges. This guide provides a structured approach to troubleshooting these issues, focusing on the most common synthetic routes: Suzuki-Miyaura coupling, Meerwein arylation, and Heck coupling.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may be encountering in the lab.

I. Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the C-C bond between the furan ring and the aryl group. However, several side reactions can compete with the desired transformation.

Question 1: My reaction is producing a significant amount of biaryl byproduct from the homocoupling of my arylboronic acid. How can I suppress this?

Answer: Homocoupling of the arylboronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen and Pd(II) species.[1] Here’s a systematic approach to mitigate this issue:

Causality: The mechanism often involves the oxidation of the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[2] Rigorous exclusion of oxygen is therefore critical.

Troubleshooting Protocol: Minimizing Homocoupling

  • Degassing: Thoroughly degas all solvents and the reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent and reaction vessel with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst is crucial.

  • Catalyst Choice and Handling:

    • Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or a system that rapidly generates Pd(0) in situ.

    • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your ligand and reaction conditions promote rapid reduction to Pd(0).

    • Avoid exposing the catalyst to air during weighing and addition. Use a glovebox or a well-sealed flask with a positive pressure of inert gas.

  • Ligand Selection: The choice of phosphine ligand can significantly influence the relative rates of cross-coupling versus homocoupling.

    • Electron-rich and bulky phosphine ligands, such as SPhos or RuPhos, can accelerate the oxidative addition and reductive elimination steps of the desired cross-coupling pathway, thereby outcompeting the homocoupling reaction.[3]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction.[4]

Table 1: Effect of Ligands on Suzuki-Miyaura Coupling Outcomes

LigandTypical CharacteristicsImpact on HomocouplingRecommended Use
PPh₃Less bulky, moderately electron-richCan be prone to homocoupling, especially with reactive boronic acids.General purpose, but may require optimization.
P(o-tol)₃Bulkier than PPh₃Often provides a good balance of reactivity and suppression of side reactions.[5]A good starting point for optimization.
SPhos, RuPhosVery bulky, electron-rich biarylphosphinesExcellent at suppressing homocoupling by accelerating the desired catalytic cycle.[3]Recommended for challenging couplings or when homocoupling is a major issue.

Question 2: I am observing decarboxylation of my 2-furoic acid starting material or product. How can I prevent this?

Answer: The 2-furoic acid moiety is susceptible to decarboxylation, particularly at elevated temperatures.

Causality: Thermal decarboxylation of 2-furoic acid to furan can be initiated at temperatures around 140-160 °C.[6] The presence of certain catalysts or reaction conditions can lower this temperature.

Troubleshooting Protocol: Preventing Decarboxylation

  • Temperature Control: Maintain the reaction temperature below 120 °C if possible. Monitor the internal reaction temperature carefully, as exothermic reactions can lead to localized heating.

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

  • pH Control: While the thermal decarboxylation is the primary concern, extreme pH conditions should also be avoided during workup and purification.

dot

Decarboxylation_Pathway FuroicAcid 5-Aryl-2-Furoic Acid Heat High Temperature (>140 °C) FuroicAcid->Heat Furan 5-Aryl-Furan (Byproduct) Heat->Furan CO2 CO₂ Heat->CO2 caption Decarboxylation of 5-Aryl-2-Furoic Acid

Caption: Thermal decarboxylation side reaction.

II. Meerwein Arylation

The Meerwein arylation offers a metal-free alternative for the synthesis of 5-aryl-2-furoic acids, utilizing an aryl diazonium salt.

Question 3: My Meerwein arylation is giving a low yield and a complex mixture of byproducts. What is going wrong?

Answer: The Meerwein arylation is a radical-based reaction, and its success is highly dependent on the careful control of reaction conditions to manage the reactive intermediates.

Causality: The reaction proceeds via the generation of an aryl radical from a diazonium salt, which then adds to the furan ring.[7] Poor control over the radical generation and subsequent reactions can lead to a variety of byproducts, including tar formation and undesired substitution patterns.

Troubleshooting Protocol: Optimizing Meerwein Arylation

  • Diazonium Salt Preparation:

    • Prepare the diazonium salt at low temperatures (0-5 °C) to prevent premature decomposition.

    • Use the diazonium salt immediately after its preparation.

  • Catalyst: While often considered "metal-free," a copper catalyst (e.g., CuCl or Cu₂O) is typically used to facilitate the decomposition of the diazonium salt and control the radical generation.[8] The choice and amount of catalyst can significantly impact the reaction outcome.

  • Solvent and pH: The reaction is often performed in an aqueous medium. Maintaining a slightly acidic pH can help to stabilize the diazonium salt.

  • Temperature Control: The addition of the diazonium salt solution to the furoic acid solution should be done slowly and at a controlled temperature to manage the rate of reaction and minimize side reactions.

dot

Meerwein_Arylation cluster_diazotization Diazotization (0-5 °C) cluster_arylation Arylation Aniline Aniline NaNO2_HCl Ar-N₂⁺Cl⁻ (Aryl Diazonium Salt) Aniline->NaNO2_HCl NaNO₂, HCl ArylRadical Aryl Radical (Ar•) NaNO2_HCl->ArylRadical Cu⁺ catalyst FuroicAcid 2-Furoic Acid Product 5-Aryl-2-Furoic Acid FuroicAcid->Product Addition & Oxidation ArylRadical->FuroicAcid caption Meerwein Arylation Workflow

Caption: Key steps in the Meerwein arylation.

III. Heck Coupling

The Heck coupling provides another palladium-catalyzed route to 5-aryl-2-furoic acids, typically by reacting a 5-halo-2-furoic acid with an aryl alkene.

Question 4: I am attempting a Heck reaction, but I am getting low conversion and some unidentifiable byproducts. What are the likely issues?

Answer: The Heck reaction, while versatile, can be sensitive to the electronic nature of the substrates and the reaction conditions.

Causality: The catalytic cycle of the Heck reaction involves oxidative addition of the palladium catalyst to the halide, migratory insertion of the alkene, and subsequent β-hydride elimination.[9] Inefficient steps in this cycle can lead to low conversion and side reactions. The furan ring itself can also be susceptible to rearrangement under certain conditions.[10]

Troubleshooting Protocol: Optimizing the Heck Reaction

  • Catalyst and Ligand:

    • A phosphine-free catalyst system, such as Pd(OAc)₂, can be effective, but often requires higher temperatures.

    • The use of phosphine ligands can allow for lower reaction temperatures and improved yields. The choice of ligand is critical and often needs to be screened.[11]

  • Base: A base is required to neutralize the HX generated during the reaction. Common bases include triethylamine, potassium carbonate, and sodium acetate. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents such as DMF, DMAc, or NMP are commonly used.

  • Substrate Reactivity: 5-Iodo- or 5-bromo-2-furoic acid are typically used. The iodo derivative is generally more reactive. The stability of the alkene coupling partner should also be considered, as some alkenes can polymerize at high temperatures.[12]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally the best for preparing 5-aryl-2-furoic acids?

A1: The Suzuki-Miyaura coupling is often the most versatile and reliable method, offering a broad substrate scope and generally good yields. However, the best route will depend on the specific substrates and the availability of starting materials.

Q2: How can I purify my 5-aryl-2-furoic acid from the reaction byproducts?

A2: A combination of techniques is often necessary:

  • Extraction: An initial workup with an appropriate organic solvent and aqueous washes can remove many impurities.

  • Crystallization: If the product is a solid, recrystallization is often an effective method for purification.[5]

  • Chromatography: Column chromatography on silica gel is a common method for separating the desired product from closely related byproducts. A gradient elution system may be required.

  • Preparative HPLC: For high-purity samples, preparative HPLC can be used. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like TFA or formic acid) is a good starting point.[13]

Q3: How do I confirm the structure of my product and identify byproducts?

A3:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic signals of the furan ring protons and carbons, as well as the aromatic substituent, will confirm the structure of the desired product. Byproducts like the homocoupled biaryl will have distinct NMR spectra.[14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the product, confirming its elemental composition. LC-MS is particularly useful for identifying byproducts in the reaction mixture.

  • HPLC: Analytical HPLC can be used to determine the purity of the product and to quantify the amount of byproducts.[16]

References

  • Biffis, A., et al. (2018). Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions: A Survey of the Last 25 Years. Journal of Organometallic Chemistry, 867, 1-115. [Link]

  • Cella, J. (1988). 5-Substituted-2-furoic acids as latent dienes for the preparation of aryl ethers and thioethers via the Diels-Alder reaction. The Journal of Organic Chemistry, 53(10), 2235-2238. [Link]

  • Cheminform. (2003). One-Pot Synthesis of N-Aryl-5-aryl-2-furoyl Amides via Reaction of 5-Aryl-2-furoic Acid with Arylamines. ChemInform, 34(33). [Link]

  • Han, X., et al. (2023). A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate. Green Chemistry, 25(18), 7171-7179. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Meerwein, H., et al. (1939). Über die Einführung von aromatischen Resten in α,β-ungesättigte Carbonylverbindungen. Journal für Praktische Chemie, 152(1-5), 237-266. [Link]

  • Stadler, R. H., et al. (2012). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Additives & Contaminants: Part A, 29(1), 1-8. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Tyagi, M., et al. (2016). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 20(3), 617-625. [Link]

  • Lachenmeier, D. W., et al. (2009). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Separation Science, 32(21), 3747-3752. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Prakash, G. K. S., et al. (2011). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 1(9), 1735-1740. [Link]

  • Wikipedia. (n.d.). Meerwein arylation. Retrieved from [Link]

  • Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. (2023). Molecules, 28(15), 5755. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Synthesis and Characterization of Furanic Compounds. (2016). Defense Technical Information Center. [Link]

  • Organic Syntheses. (n.d.). 2-FUROIC ACID. [Link]

  • Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines. (2024). ResearchGate. [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2021). Scholarship @ Claremont. [Link]

  • Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. (2022). Organic Chemistry Portal. [Link]

  • ¹H NMR spectra of the 5-hydroxymethyl-2-furancarboxylic acid (HFCA). (n.d.). ResearchGate. [Link]

  • General synthetic routes to functional aromatic and aliphatic products via Diels-Alder reactions of HMF derivatives with various dienophiles. (n.d.). ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). (2004). ResearchGate. [Link]

  • A scalable carboxylation route to furan-2,5-dicarboxylic acid. (2017). RSC Publishing. [Link]

  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021). RSC Publishing. [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. [Link]

  • Mechanism of Meerwein Arylation of Furan Derivatives. (n.d.). ResearchGate. [Link]

  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. (2017). ResearchGate. [Link]

  • Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone. (2019). Applied Catalysis A: General, 570, 100-108. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-(3-Methylphenyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(3-Methylphenyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this valuable synthesis. We will delve into the critical aspects of the Suzuki-Miyaura coupling, a cornerstone reaction for this transformation, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient scale-up.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a two-step process: a Suzuki-Miyaura cross-coupling reaction between a 5-bromo-2-furoic acid ester and 3-methylphenylboronic acid, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. This approach offers high convergence and functional group tolerance. However, transitioning from a laboratory-scale procedure to a larger, multi-gram or kilogram scale introduces a unique set of challenges that require careful consideration and optimization.

This guide will focus on the prevalent and often challenging Suzuki-Miyaura coupling and subsequent hydrolysis, providing practical, experience-driven advice to overcome common hurdles.

Core Synthesis Workflow

The overall synthetic strategy is depicted below. This guide will primarily address potential issues within the Suzuki-Miyaura coupling and the final hydrolysis and purification steps.

Synthesis_Workflow Methyl_5-bromo-2-furoate Methyl_5-bromo-2-furoate Suzuki_Coupling Suzuki_Coupling Methyl_5-bromo-2-furoate->Suzuki_Coupling 3-Methylphenylboronic_acid 3-Methylphenylboronic_acid 3-Methylphenylboronic_acid->Suzuki_Coupling Methyl_5-(3-methylphenyl)-2-furoate Methyl_5-(3-methylphenyl)-2-furoate Suzuki_Coupling->Methyl_5-(3-methylphenyl)-2-furoate Pd Catalyst, Base Hydrolysis Hydrolysis Methyl_5-(3-methylphenyl)-2-furoate->Hydrolysis e.g., NaOH, H2O/MeOH 5-(3-Methylphenyl)-2-furoic_acid 5-(3-Methylphenyl)-2-furoic_acid Hydrolysis->5-(3-Methylphenyl)-2-furoic_acid Purification Purification 5-(3-Methylphenyl)-2-furoic_acid->Purification Crystallization/Precipitation Final_Product High-Purity Product Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[1] However, its efficiency on a larger scale can be influenced by several factors.

Experimental Protocol: Suzuki-Miyaura Coupling

Below is a representative, scalable protocol for the synthesis of methyl 5-(3-methylphenyl)-2-furoate.

Reagent Molar Equiv. Typical Amount (for 10g scale of starting material) Notes
Methyl 5-bromo-2-furoate1.010.0 gEnsure high purity.
3-Methylphenylboronic acid1.27.9 gExcess is used to drive the reaction to completion.
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.01 - 0.030.56 - 1.68 gCatalyst choice is critical and may require screening.
Base (e.g., K₂CO₃)2.0 - 3.013.4 - 20.1 gBase selection impacts reaction rate and side products.
Solvent (e.g., Toluene/Water 4:1)-100 mLA biphasic solvent system is common.

Procedure:

  • To an appropriately sized reactor, charge methyl 5-bromo-2-furoate, 3-methylphenylboronic acid, and the base.

  • Inert the reactor by purging with nitrogen or argon.

  • Add the degassed solvent mixture.

  • Begin vigorous stirring to ensure good mixing between the aqueous and organic phases.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-(3-methylphenyl)-2-furoate.

FAQs and Troubleshooting Guide

Q1: The reaction is sluggish or incomplete, even after prolonged heating. What are the likely causes and how can I address them?

A1: This is a common issue during scale-up. Several factors could be at play:

  • Insufficient Catalyst Activity:

    • Cause: The Pd(0) active species is sensitive to oxygen and can be deactivated. On a larger scale, ensuring a truly inert atmosphere can be more challenging.

    • Solution:

      • Ensure all solvents are thoroughly degassed prior to use.

      • Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

      • Consider using a more robust pre-catalyst that is less sensitive to air.

      • For Pd(II) sources, a pre-activation step may be necessary to generate the active Pd(0) species.[2]

  • Poor Mixing:

    • Cause: In a large reactor, inadequate agitation can lead to poor mass transfer between the organic and aqueous phases, where the catalyst and reagents reside.

    • Solution:

      • Ensure the stirrer speed and design are adequate for the reactor volume to maintain a well-emulsified mixture.

      • Baffles within the reactor can improve mixing efficiency.

  • Protodeboronation of the Boronic Acid:

    • Cause: Boronic acids can be unstable under basic conditions and can be converted back to the corresponding arene, reducing the effective concentration of the coupling partner.

    • Solution:

      • Consider using a milder base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can sometimes mitigate this side reaction.[3]

      • Add the boronic acid in portions throughout the reaction to maintain a lower instantaneous concentration.

Q2: I am observing significant amounts of homocoupling byproducts (e.g., 3,3'-dimethylbiphenyl). How can I minimize their formation?

A2: Homocoupling is a competing reaction that can be problematic.

  • Cause: This often arises from the reaction of two molecules of the boronic acid, which can be promoted by the presence of oxygen or high catalyst loadings.

  • Solution:

    • Strictly Anaerobic Conditions: As with incomplete reactions, ensure the reaction is rigorously deoxygenated.

    • Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can reduce the rate of homocoupling relative to the desired cross-coupling.[4]

    • Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Q3: After the reaction, I have a black precipitate (palladium black). Is this a problem and how can I prevent it?

A3: The formation of palladium black indicates catalyst decomposition and can lead to a stalled reaction.[5]

  • Cause: The active Pd(0) species can aggregate and precipitate out of solution, rendering it catalytically inactive. This can be caused by high temperatures, high concentrations, or the presence of impurities.

  • Solution:

    • Use of Ligands: Ensure an appropriate ligand is used to stabilize the palladium catalyst. For many Suzuki couplings, phosphine-based ligands are effective. The choice of ligand can significantly impact catalyst stability and reactivity.[6]

    • Temperature Control: Avoid excessive temperatures, as this can accelerate catalyst decomposition.

    • Purity of Reagents: Ensure all starting materials and solvents are of high purity, as impurities can poison the catalyst.

Part 2: Troubleshooting the Hydrolysis and Purification

The final step of the synthesis involves the hydrolysis of the methyl ester to the carboxylic acid, followed by purification.

Experimental Protocol: Hydrolysis and Purification

Procedure:

  • Dissolve the crude methyl 5-(3-methylphenyl)-2-furoate in a suitable solvent, such as a mixture of methanol and water.

  • Add a stoichiometric excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., methyl tert-butyl ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer to a pH of 2-3 with an acid like hydrochloric acid (HCl), which will cause the this compound to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[7][8]

FAQs and Troubleshooting Guide

Q1: The hydrolysis is incomplete, even after extended reflux. What could be the issue?

A1: Incomplete hydrolysis can be due to a few factors.

  • Insufficient Base:

    • Cause: The amount of base may not be sufficient to fully saponify the ester, especially if the crude starting material contains acidic impurities.

    • Solution:

      • Ensure at least 2-3 equivalents of base are used.

      • Monitor the pH of the reaction mixture; it should remain strongly basic throughout.

  • Poor Solubility:

    • Cause: On a larger scale, the ester may not be fully dissolved in the solvent system, leading to a slow reaction rate.

    • Solution:

      • Increase the volume of the solvent.

      • Consider adding a co-solvent like tetrahydrofuran (THF) to improve solubility.

Q2: The final product is off-color (e.g., yellow or brown). How can I improve the purity and color?

A2: Discoloration is often due to residual palladium or organic impurities.

  • Cause:

    • Residual Palladium: Trace amounts of palladium from the Suzuki coupling can contaminate the final product.

    • Organic Impurities: Byproducts from the coupling reaction or degradation products from the hydrolysis can cause discoloration.

  • Solution:

    • Palladium Scavenging: Before hydrolysis, treat the crude ester solution with a palladium scavenger (e.g., activated carbon, silica-based scavengers) to remove residual palladium.

    • Recrystallization: This is a highly effective method for removing both colored impurities and other organic byproducts. Experiment with different solvent systems to find one that provides good recovery and high purity.[9]

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help to adsorb colored impurities.

Q3: The yield of the final product is low after purification. How can I improve the recovery?

A3: Low recovery can occur during both the work-up and purification steps.

  • Cause:

    • Incomplete Precipitation: The product may not have fully precipitated upon acidification.

    • Losses During Recrystallization: The product may be too soluble in the chosen recrystallization solvent, leading to significant losses in the mother liquor.

  • Solution:

    • Optimize Precipitation pH: Ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate and minimize its solubility in water.

    • Cooling During Precipitation: Cool the mixture in an ice bath after acidification to further decrease the solubility of the product.

    • Recrystallization Solvent Selection: Carefully select a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Perform small-scale solubility tests to identify the optimal solvent or solvent mixture.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling can aid in troubleshooting. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L)₂-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Methyl 5-bromo-2-furoate) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)₂ (3-Methylphenylboronic acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Each step in this cycle has its own set of requirements and potential pitfalls. For example, the oxidative addition is often the rate-limiting step and is sensitive to the nature of the aryl halide and the palladium catalyst. The transmetalation step requires a base to activate the boronic acid.[3] Understanding these nuances allows for a more rational approach to optimizing reaction conditions.

References

  • Poater, A., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(48), 13481-13500. Available at: [Link]

  • Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5085–5095. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Chemler, S. R., et al. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 5(106), 87525-87529. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

  • Li, W., et al. (2022). Elucidating the Fundamental Process of Methyl-(5-hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. Journal of Fungi, 8(9), 922. Available at: [Link]

  • Walker, S. D., et al. (2009). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 131(45), 16409–16417. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4851-4854. Available at: [Link]

  • Mondal, B., et al. (2016). The yield versus time for Suzuki–Miyaura coupling reaction of... ResearchGate. Available at: [Link]

  • Eastman Chemical Company. (2017). Synthesis methods for the preparation of 2-furoic acid derivatives. Google Patents.
  • Corbion. (2014). Process for the preparation of 2,5-furandicarboxylic acid. Google Patents.
  • Molander, G. A., & Trice, S. L. J. (2012). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 17(6), 6859–6895. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 16(6), 1156–1184. Available at: [Link]

  • Janssen, M., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(33), 11816-11828. Available at: [Link]

  • Al-Masri, M., et al. (2016). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. Available at: [Link]

  • Beall, H. D., et al. (1993). Structure of 3-acetyl-5-fluorouracil (5-FU): Implication for Its Rearrangements During Hydrolysis and Upon Heating. Pharmaceutical Research, 10(6), 905-912. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Industrial Technology Research Institute. (2019). METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION. European Patent Office. Available at: [Link]

  • Li, W., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 44(38), 6149-6152. Available at: [Link]

  • Semproni, M. J., et al. (2023). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at: [Link]

  • LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Patil, S. A., et al. (2016). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Kuticheva, K. V., et al. (2015). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. Russian Journal of General Chemistry, 85(2), 424-427. Available at: [Link]

  • Wilson, W. C. (1925). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses, 4, 34. Available at: [Link]

  • Sipos, G., et al. (2019). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 24(17), 3121. Available at: [Link]

  • Lindh, J., et al. (2017). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 145, 469-478. Available at: [Link]

  • The Organic Chemistry Tutor. (2023, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]

  • Park, J., et al. (2014). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. Organic & Biomolecular Chemistry, 12(26), 4679-4685. Available at: [Link]

  • Saha, D., et al. (2013). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Available at: [Link]

  • de la Cruz, J., et al. (2018). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. Journal of the Mexican Chemical Society, 62(2). Available at: [Link]

  • Park, S., et al. (2023). Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions. Organic Letters, 25(4), 634–639. Available at: [Link]

  • Ni, Y., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Catalysts, 9(6), 534. Available at: [Link]

  • Su, W., et al. (2021). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 12(35), 11762-11768. Available at: [Link]

  • Keesara, S., & Parvathaneni, S. P. (2016). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways of 5-(3-Methylphenyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-(3-Methylphenyl)-2-furoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your experimental work. We will explore the potential degradation pathways of this molecule and offer practical guidance for your stability studies.

Introduction to the Stability of this compound

This compound is an aromatic carboxylic acid containing a furan ring, a structural motif present in various pharmacologically active compounds.[1] Understanding its stability and degradation pathways is crucial for drug development, as degradation products can impact the safety, efficacy, and shelf-life of a potential therapeutic agent. The inherent reactivity of the furan ring, coupled with the carboxylic acid and methylphenyl substituents, presents a unique stability profile that warrants careful investigation.[1] This guide will delve into the anticipated degradation mechanisms under various stress conditions and provide robust experimental protocols to study them.

Predicted Degradation Pathways

While specific literature on the forced degradation of this compound is limited, we can predict its degradation pathways based on the known reactivity of its constituent functional groups. These predictions are grounded in established chemical principles and degradation patterns observed in structurally similar molecules.

Hydrolytic Degradation

Causality: The ester-like nature of the furan ring makes it susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening. However, the aromaticity of the furan ring provides a degree of stability.

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, protonation of the furan oxygen can initiate ring-opening to form a 1,4-dicarbonyl compound.

  • Base-Catalyzed Hydrolysis: Strong basic conditions are not expected to significantly degrade the furan ring itself but will deprotonate the carboxylic acid, forming the carboxylate salt. Extreme pH and temperature might promote some ring cleavage.

Oxidative Degradation

Causality: The electron-rich furan ring is particularly susceptible to oxidation.[1] This is often the most significant degradation pathway for furan-containing compounds. The methyl group on the phenyl ring is also a potential site for oxidation.

  • Furan Ring Oxidation: Oxidizing agents such as hydrogen peroxide can attack the furan ring to form reactive intermediates like epoxides or enediones, which can then undergo further reactions to yield ring-opened products.[1]

  • Benzylic Oxidation: The methyl group on the phenyl ring can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid, forming 5-(3-carboxyphenyl)-2-furoic acid.

Photolytic Degradation

Causality: Aromatic systems can absorb UV light, leading to photochemical reactions. The furan ring can undergo photo-oxidation or photorearrangement.

  • Photo-oxidation: In the presence of oxygen and light, singlet oxygen can be generated, which can react with the furan ring in a [4+2] cycloaddition to form an endoperoxide. This intermediate is unstable and can rearrange to various products.

  • Polymerization: Discoloration of the sample upon exposure to light may indicate the formation of polymeric degradation products.

Thermal Degradation

Causality: At elevated temperatures, carboxylic acids can undergo decarboxylation. This is a known degradation pathway for 2-furoic acid.[2]

  • Decarboxylation: The primary thermal degradation pathway is expected to be the loss of carbon dioxide from the carboxylic acid group to form 2-(3-methylphenyl)furan. This is likely to occur at temperatures above 140°C.[2]

Visualizing the Predicted Degradation Pathways

Predicted Degradation Pathways of this compound cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation parent This compound hydrolytic_product Ring-opened 1,4-dicarbonyl (Under strong acid) parent->hydrolytic_product H+/H2O oxidative_product1 Ring-opened products (via epoxide/enedione) parent->oxidative_product1 [O] oxidative_product2 5-(3-carboxyphenyl)-2-furoic acid parent->oxidative_product2 [O] (Benzylic) photolytic_product Endoperoxide intermediate parent->photolytic_product hv, O2 thermal_product 2-(3-methylphenyl)furan + CO2 parent->thermal_product Heat (>140°C) polymeric_product Polymeric products photolytic_product->polymeric_product

Caption: Predicted degradation pathways under various stress conditions.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Analytical Method Development (HPLC)

Q1: I am developing an HPLC method for this compound and I'm observing significant peak tailing. What could be the cause and how can I fix it?

A1: Peak tailing for acidic compounds like yours is a common issue in reversed-phase HPLC. Here are the likely causes and solutions:

  • Secondary Interactions: The carboxylic acid group can interact with residual silanols on the silica-based C18 column, leading to tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.0 with formic acid or phosphoric acid) will fully protonate the carboxylic acid, reducing its interaction with silanols. Ensure the pH is at least 2 units below the pKa of your compound.

    • Solution 2: Use a Modern Column: Employ a column with end-capping or a hybrid particle technology (e.g., BEH) that minimizes silanol activity.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Column Contamination: Buildup of strongly retained compounds on the column inlet can cause peak shape issues for all subsequent peaks.[3]

    • Solution: Use a guard column and/or implement a sample clean-up step. Regularly flush the column with a strong solvent.[3]

Q2: My retention times are drifting during a long sequence of injections. What should I check?

A2: Retention time drift can be caused by several factors:

  • Column Temperature Fluctuation: Inconsistent column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Mobile Phase Composition Change: Selective evaporation of the more volatile solvent component in your mobile phase will alter its composition and affect retention.

    • Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily. If using a gradient, ensure the pump is mixing accurately.

  • Column Equilibration: Insufficient column equilibration time between injections, especially with gradients, can lead to drifting retention times.

    • Solution: Ensure your method includes an adequate re-equilibration step after each gradient run.

Forced Degradation Studies

Q3: I am performing a forced degradation study, but I am not seeing any degradation under acidic or basic conditions. What should I do?

A3: It's possible that this compound is relatively stable to hydrolysis at room temperature.

  • Increase Stress Level: Forced degradation studies are intended to be stressful.[4] You may need to increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., to 60-80°C), and/or extend the exposure time.[4] Always start with milder conditions and gradually increase the stress to achieve a target degradation of 5-20%.

Q4: My sample turned dark brown after exposure to light. How do I analyze this?

A4: The brown color suggests the formation of polymeric degradation products, which can be challenging to analyze by HPLC.

  • Filtration: Filter your sample through a 0.22 µm syringe filter before injection to remove any insoluble polymers that could clog the HPLC system.

  • Chromatographic Analysis: Look for a decrease in the main peak area and the appearance of a broad, unresolved hump in the chromatogram, which is characteristic of polymeric material. You may also see several small, new peaks corresponding to soluble oligomers.

  • Spectroscopic Analysis: Use techniques like UV-Vis spectroscopy to observe changes in the absorption spectrum, which can indicate the formation of new chromophores.

Q5: How can I confirm the identity of the degradation products?

A5: Identifying unknown degradation products requires more advanced analytical techniques.

  • LC-MS/MS: Liquid chromatography-mass spectrometry is the most powerful tool for this purpose. It provides the mass-to-charge ratio (m/z) of the degradation products, which can be used to determine their molecular weight. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to determine the elemental composition of the degradation products.

  • NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate its complete chemical structure.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

Objective: To generate potential degradation products under various stress conditions and to assess the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid or phosphoric acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1 M HCl and keep at 60°C.

    • Base Hydrolysis: Mix the stock solution with 1 M NaOH and keep at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to 150°C in an oven.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation:

    • For acid and base hydrolysis samples, neutralize the aliquot before dilution.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times of the degradation products.

    • Perform peak purity analysis of the parent peak to ensure it is spectrally pure from any co-eluting degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method for this compound.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to suppress ionization of the analyte.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 20% to 80% B over 20 minTo elute the parent compound and a range of potential degradation products with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CFor reproducible retention times.
Injection Vol. 10 µLA small volume to prevent column overload.
Detection UV at 254 nm or PDAAromatic compounds typically absorb at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.

Workflow and Data Presentation

Forced Degradation Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (150°C, solid) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize dilute Dilute to 100 µg/mL neutralize->dilute hplc HPLC-PDA Analysis dilute->hplc degradation % Degradation Calculation hplc->degradation peak_purity Peak Purity Assessment hplc->peak_purity id Degradant Identification (LC-MS/MS) hplc->id

Caption: A typical workflow for a forced degradation study.

Data Summary Table
Stress Condition% Degradation of ParentNo. of Degradation PeaksRRT of Major Degradant(s)Observations
1 M HCl, 60°C, 24h e.g., 5.2%e.g., 1e.g., 0.85No color change
1 M NaOH, 60°C, 24h e.g., 12.8%e.g., 2e.g., 0.72, 1.15Slight yellowing
3% H₂O₂, RT, 24h e.g., 18.5%e.g., 3e.g., 0.68, 0.91, 1.24No color change
150°C, 24h (solid) e.g., 8.9%e.g., 1e.g., 1.52Slight browning of solid
Photostability (ICH Q1B) e.g., 15.1%e.g., 2e.g., 0.88, 1.35Solution turned brown

References

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 169-190. Available at: [Link]

  • Prior, R. L., et al. (2006). Identification and urinary excretion of metabolites of 5-(hydroxymethyl)-2-furfural in human subjects following consumption of dried plums or dried plum juice. Journal of Agricultural and Food Chemistry, 54(10), 3744-3749. Available at: [Link]

  • Varshney, M. M., et al. (2013). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1801-1808. Available at: [Link]

  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC North America, 30(7), 564-569. Available at: [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 48-55.
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of Substituted Furoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the furan ring stands out as a privileged scaffold, forming the core of numerous compounds with significant biological activities.[1] Among these, furoic acid and its derivatives have garnered considerable attention for their diverse therapeutic potential, ranging from antimicrobial to anticancer effects.[2][3] This guide provides an in-depth comparison of the biological activities of substituted furoic acids, supported by experimental data, to aid researchers in navigating the structure-activity relationships and selecting promising candidates for further development.

The Versatility of the Furoic Acid Scaffold

Furoic acid, a simple organic compound consisting of a furan ring and a carboxylic acid group, serves as a versatile starting point for the synthesis of a wide array of derivatives.[4] The furan nucleus itself is a key pharmacophore, and its derivatives are known to exhibit a broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor activities.[2] The ability to readily introduce various substituents onto the furan ring allows for the fine-tuning of these biological activities, making substituted furoic acids a compelling area of research for novel drug discovery.

Comparative Analysis of Biological Activities

The biological activity of substituted furoic acids is profoundly influenced by the nature and position of the substituents on the furan ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.

Antimicrobial Activity

Substituted furoic acids have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is believed to involve the disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.[3] The lipophilicity and electronic properties of the substituents play a crucial role in determining the antimicrobial potency.

Key Structure-Activity Relationship Insights:

  • Lipophilicity: The introduction of lipophilic groups, such as aromatic moieties, can enhance antibacterial activity. This is likely due to improved penetration through the bacterial cell wall.[1]

  • Electron-withdrawing/donating groups: The electronic nature of the substituent can influence the reactivity of the furoic acid derivative and its interaction with biological targets. For instance, in a series of coumarin derivatives, electron-withdrawing groups like nitro and acetate were found to favor antifungal activity.[5]

  • Specific Moieties: The addition of specific chemical groups can confer potent antimicrobial properties. For example, the incorporation of a thiourea moiety into the furan-2-carboxamide structure has been shown to result in significant antimicrobial activity.[1]

Table 1: Comparative Antimicrobial Activity of Substituted Furoic Acid Derivatives (MIC in µg/mL)

Compound/DerivativeSubstituent(s)Staphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference
Carbamothioyl-furan-2-carboxamide (4a)4-chlorophenyl240-280122.1[1]
Carbamothioyl-furan-2-carboxamide (4b)4-bromophenyl250-275120.7[1]
Carbamothioyl-furan-2-carboxamide (4f)4-nitrophenyl230295260135.2[1]
3-Aryl-3-(furan-2-yl)propanoic acidAryl groups64-128-64-12864[6]
Furo[2,3-c]pyrazole derivative (12)5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-3.125--[7]
Furo[2,3-c]pyrazole derivative (7)N-benzimidazol-2-amine---6.25 (vs. B. fabae)[7]
Furo[2,3-c]pyrazole derivative (13)4H-furo[3,2-c]chromen-4-one---6.25 (vs. F. oxysporum)[7]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Antifungal Activity

Several furoic acid derivatives have emerged as promising antifungal agents. The structural features influencing their efficacy often overlap with those for antibacterial activity, with lipophilicity and the presence of specific functional groups being key determinants.

Key Structure-Activity Relationship Insights:

  • Peptide Moieties: A study on natural furan-carboxylic acid derivatives found that peptide-containing derivatives exhibited superior antifungal potency compared to their hydrazide, amide, and ester counterparts.[8]

  • Fused Ring Systems: The fusion of the furan ring with other heterocyclic systems can lead to potent antifungal compounds. For example, furo[2,3-f]quinolin-5-ol derivatives have shown good antifungal activity against various Candida and Aspergillus species.[9]

Table 2: Comparative Antifungal Activity of Furoic Acid Derivatives

Compound/DerivativeSubstituent(s)Target FungiActivity (MIC/EC50 in µg/mL)Reference
HHCA Derivative (5g)Peptide-containingS. sclerotiorum, B. cinereaEC50: 17.14, 19.63[8]
Furo[2,3-f]quinolin-5-olsVariousCandida, Aspergillus, C. neoformansGood activity[9]
Nicotinamide derivative (16g)Amino and isopropyl groupsFluconazole-resistant C. albicansMIC: 0.125–1[10]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Anticancer Activity

The anticancer potential of substituted furoic acids is a rapidly evolving field of research. These compounds can induce cancer cell death through various mechanisms, including apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Key Structure-Activity Relationship Insights:

  • Fused Indole Ring: The synthesis of 2,4-disubstituted furo[3,2-b]indole derivatives has yielded promising anticancer agents, with one compound showing selective and significant inhibitory activity against renal cancer cells.[11]

  • Halogen Substitution: The presence of halogen atoms on aromatic rings attached to the core structure can enhance anticancer activity. For instance, fluorophenyl-substituted 1,3,4-thiadiazole derivatives have shown selective cytotoxicity towards estrogen-dependent breast cancer cells.[12]

  • Specific Functional Groups: The introduction of certain functional groups can significantly impact cytotoxicity. In a series of furan-based derivatives, a pyridine carbohydrazide and an N-phenyl triazinone derivative exhibited significant anticancer activity against breast cancer cells, inducing cell cycle arrest and apoptosis.[2]

Table 3: Comparative Anticancer Activity of Substituted Furoic Acid Derivatives (IC50 in µM)

Compound/DerivativeSubstituent(s)Cancer Cell LineIC50 (µM)Reference
Furan-based derivative (4)Pyridine carbohydrazideMCF-7 (Breast)4.06[2]
Furan-based derivative (7)N-phenyl triazinoneMCF-7 (Breast)2.96[2]
Furan–pyridinone derivative (4c)Furan[3,2-c] pyridineKYSE70, KYSE150 (Esophageal)0.888 (24h), 0.655 (48h) (µg/mL)[13]
Cinnamic acid-quinolone hybrid (5a)Dibromo-dihydroxy-methyl-oxoquinolinylamino-phenylacrylic acidHCT-116 (Colon)1.89[14]
Cinnamic acid-quinolone hybrid (5b)Dibromo-dihydroxy-methyl-oxoquinolinylamino-phenylacrylic acidMCF-7 (Breast)8.48[14]
Furo[3,2-b]indole derivative (10a)Hydroxymethyl-furan-2-yl)methanolA498 (Renal)Significant inhibitory activity[11]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the antimicrobial and anticancer activities of substituted furoic acids.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution Assay

G prep Prepare Bacterial Inoculum (0.5 McFarland standard) serial Perform 2-fold Serial Dilutions of Furoic Acid Derivatives in Broth prep->serial inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension serial->inoculate incubate Incubate Plates (37°C for 18-24h) inoculate->incubate read Determine MIC (Lowest concentration with no visible growth) incubate->read

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, prepare a bacterial suspension in Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.[15]

  • Serial Dilution of Test Compounds:

    • Dissolve the furoic acid derivatives in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compounds in MHB directly in a 96-well microtiter plate.[16] The concentration range should be broad enough to encompass the expected MIC value.

  • Inoculation:

    • Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial suspension.[17]

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[15][16]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[15] This can also be determined by measuring the optical density at 600 nm.[15]

Determination of Cytotoxicity (IC50) by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is widely used to determine the half-maximal inhibitory concentration (IC50) of potential anticancer compounds.

Workflow for MTT Assay

G seed Seed Cancer Cells in 96-well plate treat Treat Cells with Serial Dilutions of Furoic Acid Derivatives seed->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 mtt Add MTT Reagent and Incubate (2-4h) incubate1->mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate Cell Viability and Determine IC50 read->calculate

Caption: General workflow for determining the IC50 value using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the furoic acid derivatives in the appropriate cell culture medium.

    • Replace the existing medium in the wells with the medium containing the different concentrations of the test compounds.[18] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[18]

  • MTT Addition:

    • After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 2-4 hours.[19]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as DMSO (e.g., 150 µL), to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[18][19]

  • IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.[20][21]

Conclusion

Substituted furoic acids represent a promising class of compounds with a wide range of biological activities. This guide has provided a comparative overview of their antimicrobial and anticancer properties, highlighting key structure-activity relationships and detailed experimental protocols. By understanding how different substituents influence biological efficacy, researchers can more effectively design and synthesize novel furoic acid derivatives with enhanced therapeutic potential. The provided experimental workflows and protocols offer a solid foundation for the reliable evaluation of these compounds, paving the way for the development of new and effective drugs to combat a variety of diseases.

References

  • Gomes, M. N., et al. (2017). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 22(9), 1434. [Link]

  • Li, Y., et al. (2024). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]

  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 395–407. [Link]

  • Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4845–4853. [Link]

  • Barros, S., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56782. [Link]

  • Van de Vyver, T., et al. (2025). Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. Journal of Global Antimicrobial Resistance. [Link]

  • Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(9), 2686. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. International Journal of Molecular Sciences, 24(3), 2269. [Link]

  • Yusof, M. S. M., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4668. [Link]

  • Kumar, A., et al. (2014). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. [Link]

  • Abdel-Aziz, M., et al. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Molecules, 26(15), 4683. [Link]

  • Vasil’ev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(15), 4786. [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4275. [Link]

  • Ryu, C. K., et al. (2011). Synthesis and antifungal activity of furo[2,3-f]quinolin-5-ols. Bioorganic & Medicinal Chemistry Letters, 21(3), 952-955. [Link]

  • Kamal, A., et al. (2023). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. International Journal of Molecular Sciences, 24(3), 2269. [Link]

  • Singh, R., et al. (2018). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. ResearchGate. [Link]

  • Hsieh, P.-C., et al. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry, 68, 383-392. [Link]

  • Atienza, J. M., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(15), 3606. [Link]

  • Asadipour, A., et al. (2013). Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid. Iranian Journal of Pharmaceutical Research, 12(4), 669–678. [Link]

  • Barros, S., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56782. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Szałek, A., et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. International Journal of Molecular Sciences, 25(3), 1546. [Link]

  • Bondock, S., et al. (2011). Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. European Journal of Medicinal Chemistry, 46(6), 2282-2288. [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • D'Alonzo, D., et al. (2017). Natural and Synthetic Furanones with Anticancer Activity. ResearchGate. [Link]

  • Kumar, S., et al. (2010). Synthesis and evaluation of flavanones as anticancer agents. Letters in Drug Design & Discovery, 7(8), 578-583. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • El-Kashef, D. H., et al. (2022). IC50 determination using MTT assay for the Column Fractions. ResearchGate. [Link]

  • Fiuza, S. M., et al. (2008). Structure-antifungal activity relationship of cinnamic acid derivatives. Bioorganic & Medicinal Chemistry, 16(2), 1011-1017. [Link]

Sources

Spectroscopic comparison of 5-aryl-2-furoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Comparison of 5-Aryl-2-Furoic Acid Isomers

For researchers and professionals in medicinal chemistry and materials science, 5-aryl-2-furoic acids represent a class of compounds with significant potential, demonstrating applications ranging from antitubercular agents to building blocks for novel polymers.[1] The biological activity and material properties of these molecules are intrinsically linked to their specific chemical structure. A critical aspect of this structure is the positional isomerism of the aryl substituent on the furan ring. Distinguishing between ortho-, meta-, and para- substituted isomers is a fundamental challenge that requires a robust analytical strategy.

This guide provides a detailed, multi-technique spectroscopic comparison for the unambiguous differentiation of 5-aryl-2-furoic acid positional isomers. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing the field-proven insights necessary for confident structural elucidation.

The Challenge of Isomerism

Positional isomers, such as the ortho-, meta-, and para- isomers of 5-(nitrophenyl)-2-furoic acid, share the same molecular formula and mass. However, the spatial arrangement of the substituent on the aryl ring dramatically alters the molecule's electronic distribution, symmetry, and steric environment. These differences, while subtle, manifest in distinct ways across various spectroscopic techniques. Relying on a single method can be misleading; therefore, a holistic approach combining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) is the gold standard for validation.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the precise electronic environment of each proton and carbon atom.[4] Analysis of chemical shifts, signal multiplicity, and spin-spin coupling constants provides definitive structural evidence.

¹H NMR Spectroscopy: Decoding Spin Systems

The key to differentiating isomers with ¹H NMR lies in analyzing the spin-spin coupling patterns of the protons on the disubstituted benzene ring. Each substitution pattern (ortho, meta, para) creates a unique and predictable set of signals.

Causality Behind Experimental Choices: A deuterated polar aprotic solvent like DMSO-d₆ is often preferred for these analyses. Its polarity aids in dissolving the carboxylic acids, and the acidic proton of the carboxyl group (-COOH) is readily observable as a broad singlet, which can be confirmed by a D₂O exchange experiment.

Comparative ¹H NMR Data for Isomeric 5-(Nitrophenyl)-2-furoic Acids
Parameter Ortho-Isomer (Expected) Meta-Isomer (Expected) Para-Isomer (Observed) [1]Rationale for Differentiation
Aryl Protons (ppm) Complex multiplet, ~7.8-8.5 ppmComplex multiplet, ~7.9-8.8 ppmTwo doublets, ~8.04 & 8.31 ppmThe symmetry of the para isomer results in a simple AA'BB' system, appearing as two distinct doublets. Ortho and meta isomers are asymmetrical, leading to more complex splitting patterns (e.g., ddd, td).
Aryl J-Couplings (Hz) ³J ≈ 7-9 Hz, ⁴J ≈ 1-3 Hz, ⁵J < 1 Hz³J ≈ 7-9 Hz, ⁴J ≈ 1-3 Hz, ⁵J < 1 Hz³J ≈ 9.0 HzThe magnitude of the coupling constant is distance-dependent. Large ³J (ortho) couplings are dominant. The para isomer only exhibits ³J coupling within its spin system.
Furan Protons (ppm) H-3 & H-4, ~7.3-7.5 ppmH-3 & H-4, ~7.3-7.5 ppmH-3: 7.44 ppm, H-4: 7.37 ppmThe electronic effect of the nitro group influences the furan protons. The specific chemical shifts will vary slightly between isomers due to differing inductive and mesomeric effects based on substituent position.
-COOH Proton (ppm) ~13.4 ppm (broad s)~13.3 ppm (broad s)~13.35 ppm (broad s)The acidic proton signal confirms the presence of the carboxylic acid but is generally not useful for differentiating positional isomers.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the 5-aryl-2-furoic acid isomer in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition: Obtain a standard proton spectrum. If the acidic proton is of interest, run a second experiment after adding a drop of D₂O to the NMR tube to confirm its exchangeable nature.

  • Data Processing: Process the FID (Free Induction Decay) with an appropriate window function and perform Fourier transformation. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Visualization: ¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Weigh Isomer (5-10 mg) b Dissolve in DMSO-d6 (~0.7 mL) a->b c Transfer to NMR Tube b->c d Insert into Spectrometer (>300 MHz) c->d e Acquire Spectrum (Optional D2O Exchange) d->e f Process FID e->f g Reference Spectrum f->g h Analyze Shifts, Splitting & J-values g->h i Isomer Identification h->i

Workflow for ¹H NMR analysis of isomers.
¹³C NMR Spectroscopy: A Question of Symmetry

While ¹H NMR excels at analyzing coupling, ¹³C NMR provides a direct count of the number of unique carbon atoms in the molecule. This is exceptionally useful for identifying symmetrical isomers.

Causality and Interpretation: The para-substituted isomer possesses a C₂ axis of symmetry that renders pairs of carbons on the aryl ring chemically equivalent. Consequently, it will show fewer signals in the aromatic region of the ¹³C NMR spectrum compared to the ortho and meta isomers, which are asymmetric and should display signals for every unique carbon atom.

Comparative ¹³C NMR Data for Isomeric 5-(Nitrophenyl)-2-furoic Acids
Isomer Expected # of Aryl Signals Observed # of Signals (Para-Isomer) [1]Rationale for Differentiation
Ortho-Isomer 6N/AAsymmetric; all six aryl carbons are unique.
Meta-Isomer 6N/AAsymmetric; all six aryl carbons are unique.
Para-Isomer 44Symmetric; C7/C11 and C8/C10 are equivalent pairs.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate at specific frequencies. While IR spectra for positional isomers are often very similar, two key regions can provide crucial differentiating clues: the C=O stretching frequency and the out-of-plane C-H bending region.

Causality Behind Spectral Shifts: The electronic effect (inductive vs. resonance) of the substituent on the aryl ring alters the bond strength of the C=O group in the carboxylic acid. This effect is transmitted through the furan ring and influences the C=O stretching frequency. Furthermore, the substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ "fingerprint" region.

Comparative IR Data for 5-Aryl-2-Furoic Acid Isomers
Vibrational Mode Typical Frequency (cm⁻¹) Expected Isomeric Variation
O-H Stretch (Carboxylic Acid) 3500-2500 (very broad)Minor shifts, but generally not diagnostic for isomerism.
C=O Stretch (Carboxylic Acid) 1725-1680Subtle shifts of a few wavenumbers depending on the electronic nature and position of the aryl substituent. Conjugated systems can lower this frequency.[5]
C=C Stretch (Aromatic & Furan) 1620-1450Multiple bands; pattern can be indicative of substitution.
C-H Out-of-Plane Bending 900-650Highly diagnostic. Ortho (~750), Meta (~780 and ~690), and Para (~830) disubstituted rings often show strong, characteristic bands in these regions.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty crystal. Then, clamp the sample arm down to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Analyze the frequencies of key absorption bands.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation.

Causality and Interpretation: 5-Aryl-2-furoic acids possess a conjugated system spanning the aryl ring, the furan ring, and the carboxyl group. The planarity of this system is crucial for effective π-orbital overlap.

  • Ortho-isomers may experience steric hindrance between the aryl substituent and the furan ring, forcing the rings out of planarity. This disruption of conjugation typically results in a shift of λmax to a shorter wavelength (a hypsochromic or blue shift) and a decrease in molar absorptivity (ε) compared to the meta and para isomers.

  • Para-isomers generally allow for the most effective end-to-end conjugation, often leading to the longest λmax (a bathochromic or red shift).[5][6]

Comparative UV-Vis Data for 5-Aryl-2-Furoic Acid Isomers
Isomer Expected λmax Trend Expected Molar Absorptivity (ε) Trend
Ortho-Isomer Shortest λmax (Hypsochromic Shift)Lowest ε
Meta-Isomer Intermediate λmaxIntermediate ε
Para-Isomer Longest λmax (Bathochromic Shift)Highest ε
Visualization: UV-Vis Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare Stock Solution b Perform Serial Dilutions a->b c Fill Quartz Cuvette b->c d Record Blank (Solvent Only) c->d e Scan Sample (e.g., 200-400 nm) d->e f Identify λmax e->f g Calculate ε using Beer-Lambert Law f->g h Compare Isomers g->h

Workflow for UV-Vis analysis of isomers.

Mass Spectrometry (MS): Fragmentation Clues

While MS cannot distinguish positional isomers based on their molecular ion peak (as they have identical masses), their fragmentation patterns under techniques like Electron Ionization (EI) can sometimes differ. The proximity of the substituent in the ortho position can occasionally lead to unique fragmentation pathways, known as an "ortho-effect," involving interaction with the furoic acid moiety. However, for many compounds, the high-energy ionization leads to similar fragmentation patterns, making MS a less reliable primary tool for this specific differentiation task compared to NMR. It remains essential for confirming the molecular weight.[7]

An Integrated Strategy for Isomer Identification

A robust and efficient workflow leverages the strengths of each technique in a logical sequence.

G start Unknown Isomer Sample ms 1. Mass Spectrometry (Confirm Molecular Weight) start->ms c13nmr 2. ¹³C NMR (Assess Symmetry) ms->c13nmr h1nmr 3. ¹H NMR (Analyze Coupling Patterns) c13nmr->h1nmr 6 Aryl Signals (Asymmetric) para Para-Isomer c13nmr->para 4 Aryl Signals (Symmetric) ortho Ortho-Isomer h1nmr->ortho Complex Multiplet (ortho-coupling observed) meta Meta-Isomer h1nmr->meta Complex Multiplet (meta-coupling prominent) ir_uv 4. IR & UV-Vis (Corroborative Data) ortho->ir_uv meta->ir_uv para->ir_uv

Integrated workflow for isomer identification.

Conclusion

The definitive identification of 5-aryl-2-furoic acid positional isomers is a task readily achievable through a systematic and multi-faceted spectroscopic approach. While mass spectrometry confirms the fundamental composition, it is NMR spectroscopy that provides the most conclusive evidence. The number of signals in the ¹³C NMR spectrum serves as a rapid screen for the highly symmetric para isomer, while the intricate coupling patterns in the ¹H NMR spectrum provide the definitive fingerprint to distinguish between the ortho and meta isomers. IR and UV-Vis spectroscopy offer valuable, corroborating data, providing insights into vibrational characteristics and the molecule's overall electronic structure. By understanding the causal links between isomeric structure and spectral output, researchers can confidently and accurately characterize these valuable compounds.

References
  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved January 22, 2026, from [Link]

  • Abraham, R. J., & Bernstein, H. J. (1959). The proton resonance spectra of furan and pyrrole. Canadian Journal of Chemistry, 37(6), 1056-1064. Available from [Link]

  • Abraham, R. J., & Bernstein, H. J. (1959). The proton resonance spectra of furan and pyrrole. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Furoic acid (HMDB0000617). Retrieved January 22, 2026, from [Link]

  • Sanna, C., et al. (2018). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2018(3), M995. Available from [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved January 22, 2026, from [Link]

  • JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). KR20120086556A - Method of distinguishing position isomer of aromatic compounds by using cucurbituril.
  • PubMed. (n.d.). A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. Retrieved January 22, 2026, from [Link]

  • PubMed Central. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Electronic properties of substituents in the studied heterocycles. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved January 22, 2026, from [Link]

  • ACS Publications. (n.d.). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile A Highly Polar Substituted Furan. Retrieved January 22, 2026, from [Link]

  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved January 22, 2026, from [Link]

  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved January 22, 2026, from [Link]

  • University of Liverpool. (n.d.). FLOURINE COUPLING CONSTANTS. Retrieved January 22, 2026, from [Link]

  • Semantic Scholar. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
  • PubMed. (1999). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Retrieved January 22, 2026, from [Link]

  • PubMed. (2013). Furoic and mefenamic acids as new matrices for matrix assisted laser desorption/ionization-(MALDI)-mass spectrometry. Retrieved January 22, 2026, from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. Retrieved January 22, 2026, from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved January 22, 2026, from [Link]

  • RSC Publishing. (n.d.). Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model.... Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Retrieved January 22, 2026, from [Link]

  • ACS Publications. (2026). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Retrieved January 22, 2026, from [Link]

  • Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. (n.d.). Retrieved January 22, 2026, from [Link]

  • NIST WebBook. (n.d.). 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Typical UV spectra of the different compound types -from left to right.... Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. Retrieved January 22, 2026, from [Link]

  • Science.gov. (n.d.). aromatic positional isomers: Topics. Retrieved January 22, 2026, from [Link]

  • YouTube. (2025). Electrophilic Substitution in Heterocycles is EASY!. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved January 22, 2026, from [Link]

  • AIP Publishing. (2008). High resolution IR spectroscopy of acetylene-furan in ultracold helium nanodroplets. Retrieved January 22, 2026, from [Link]

  • Chemical shifts. (n.d.). Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. Retrieved January 22, 2026, from [Link]

  • RSC Publishing. (n.d.). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, and Characterization of Novel Series of Pharmacologically-important Sperm-shaped Amphiphilic Heterocyclic Compounds derived from Natural Palmitic Acid. (2022). Retrieved January 22, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-(3-Methylphenyl)-2-furoic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the furan scaffold represents a privileged structure due to its presence in a multitude of biologically active compounds.[1] Among these, 5-aryl-2-furoic acid derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial and anticancer properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-(3-Methylphenyl)-2-furoic acid and its analogues, offering a comparative perspective supported by available experimental data. We will explore how structural modifications to this core molecule influence its biological efficacy, delve into the experimental methodologies for its synthesis and evaluation, and present visual representations of key concepts to aid in the rational design of more potent therapeutic agents.

The 5-Aryl-2-Furoic Acid Scaffold: A Hub of Biological Activity

The 5-aryl-2-furoic acid moiety is a versatile pharmacophore, with the furan ring acting as a key structural element. The biological activity of these compounds can be significantly modulated by the nature and position of substituents on the phenyl ring.[2] Furthermore, the carboxylic acid group, while often crucial for activity, can be subjected to bioisosteric replacement to enhance pharmacokinetic properties and reduce potential toxicity.[3]

Antimicrobial Potential

Furan derivatives have a long history of investigation for their antimicrobial properties. Studies on related compounds, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, have demonstrated good antimicrobial activity against various pathogens, including the yeast-like fungus Candida albicans and bacteria like Escherichia coli and Staphylococcus aureus.[4] For instance, 3-(furan-2-yl)propanoic acid and its methyl ester have shown noteworthy activity against these microbes.[5]

While direct comparative data for this compound is limited, research on analogous structures provides valuable insights. For example, a study on N-(5-p-tolyl-1,3,4-thiadiazol-2-yl) benzamide derivatives, which feature a tolyl group, reported significant antibacterial and antifungal activity.[6] This suggests that the presence of a methyl group on the phenyl ring can be favorable for antimicrobial action. The position of the methyl group (ortho, meta, or para) is expected to influence activity due to steric and electronic effects, although a clear SAR from the available literature is not established.

Anticancer Activity

The 5-aryl-2-furoic acid scaffold has also been explored for its potential in cancer therapy. Studies on bis-2(5H)-furanone derivatives have shown significant inhibitory activity against glioma cells.[7] However, research on 5-arylated 2(5H)-furanones indicated no clear structure-activity relationship depending on the substitution pattern of the aromatic system, with IC50 values against murine colon cancer cell lines falling within a range of 30-50 µM.[8]

More specifically, research into 5-aryl-1,3,4-thiadiazole-based compounds has demonstrated a wide range of anticancer activity against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC50 values ranging from 2.34 to 91.00 µg/mL.[9] This highlights the importance of the overall molecular structure in conjunction with the 5-aryl-furan moiety for potent anticancer effects.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound analogues is intricately linked to their structural features. Key areas of modification include the phenyl ring, the carboxylic acid group, and the furan core itself.

The Influence of Phenyl Ring Substitution

The nature, position, and number of substituents on the phenyl ring at the 5-position of the furoic acid are critical determinants of biological activity.

  • Positional Isomerism: The position of the methyl group on the phenyl ring (ortho, meta, para) can significantly impact activity. While direct comparative studies on tolyl-furoic acid isomers are scarce, research on other substituted phenyl derivatives suggests that positional changes can alter the molecule's interaction with biological targets.[10]

  • Electronic Effects: Electron-donating groups (like methyl) and electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the entire molecule, influencing its binding affinity to target proteins.

  • Steric Factors: The size and shape of the substituents can affect how the molecule fits into the active site of a biological target.

dot graph SAR_Phenyl_Substitution { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Core [label="this compound", fillcolor="#F1F3F4"]; Ortho [label="Ortho-Methyl\n(Steric Hindrance?)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Meta [label="Meta-Methyl\n(Lead Structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Para [label="Para-Methyl\n(Altered Geometry)", fillcolor="#FBBC05"]; ElectronDonating [label="Electron-Donating Groups\n(e.g., -OCH3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ElectronWithdrawing [label="Electron-Withdrawing Groups\n(e.g., -Cl, -NO2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Core -- Ortho [label="Positional Isomer"]; Core -- Meta [label="Positional Isomer"]; Core -- Para [label="Positional Isomer"]; Meta -- ElectronDonating [label="Electronic Variation"]; Meta -- ElectronWithdrawing [label="Electronic Variation"]; } Caption: Influence of Phenyl Ring Substitution on Activity.

Bioisosteric Replacement of the Carboxylic Acid

The carboxylic acid group is a key feature of many biologically active molecules, often involved in hydrogen bonding interactions with target proteins. However, its acidic nature can lead to poor pharmacokinetic properties.[3] Bioisosteric replacement is a powerful strategy to overcome these limitations.[11]

Common Carboxylic Acid Bioisosteres:

BioisosterePotential Advantages
Tetrazole Similar pKa to carboxylic acid, can participate in similar interactions.
Acylsulfonamide Can mimic the charge and hydrogen bonding capacity.
Hydroxamic Acid Can act as a metal chelator, relevant for certain enzyme targets.
Hydroxyisoxazole Can offer improved metabolic stability.

The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the target and the overall molecular properties.

dot graph Bioisosteric_Replacement { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

CarboxylicAcid [label="Carboxylic Acid (-COOH)\n- H-bond donor/acceptor\n- Ionizable", fillcolor="#F1F3F4"]; Tetrazole [label="Tetrazole\n- Similar pKa\n- H-bond acceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acylsulfonamide [label="Acylsulfonamide\n- H-bond donor/acceptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; HydroxamicAcid [label="Hydroxamic Acid\n- Metal chelator", fillcolor="#FBBC05"];

CarboxylicAcid -> Tetrazole [label="Bioisosteric\nReplacement"]; CarboxylicAcid -> Acylsulfonamide [label="Bioisosteric\nReplacement"]; CarboxylicAcid -> HydroxamicAcid [label="Bioisosteric\nReplacement"]; } Caption: Common Bioisosteric Replacements for Carboxylic Acid.

Experimental Protocols: Synthesis and Biological Evaluation

A thorough understanding of the SAR of this compound analogues necessitates robust and reproducible experimental methodologies.

General Synthesis of 5-Aryl-2-Furoic Acids

A common route for the synthesis of 5-aryl-2-furoic acids involves a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Starting Materials: 5-Bromofuroic acid and a suitable arylboronic acid (e.g., 3-methylphenylboronic acid).

  • Catalyst and Base: A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) are used.

  • Solvent: A mixture of solvents such as toluene, ethanol, and water is typically employed.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, acidified, and the product is extracted with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="5-Bromofuroic Acid +\n3-Methylphenylboronic Acid", fillcolor="#F1F3F4"]; Reaction [label="Suzuki-Miyaura Coupling\n(Pd Catalyst, Base, Heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Acidification &\nExtraction", fillcolor="#FBBC05"]; Purification [label="Recrystallization or\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Reaction -> Workup -> Purification -> Product; } Caption: General Synthesis Workflow for 5-Aryl-2-Furoic Acids.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized analogues is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Bacterial/Fungal Strains: The microorganisms to be tested are cultured in an appropriate broth medium.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are made in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[9]

Comparative Data Summary

Compound/Analogue ClassBiological ActivityKey FindingsReference
3-Aryl-3-(furan-2-yl)propanoic acids AntimicrobialGood activity against Candida albicans, E. coli, and S. aureus.[4]
N-(5-p-tolyl-1,3,4-thiadiazol-2-yl) benzamide derivatives AntimicrobialShowed significant antibacterial and antifungal activity.[6]
5-Arylated 2(5H)-furanones AnticancerNo clear SAR for phenyl substitution; IC50 in the 30-50 µM range.[8]
5-Aryl-1,3,4-thiadiazole derivatives AnticancerWide range of activity (IC50 = 2.34–91.00 µg/mL) against MCF-7 and HepG2 cells.[9]
5-Phenyl-2-furan derivatives PDE4 InhibitionA methoxy group at the para-position of the phenyl ring enhanced inhibitory activity.[12]

Future Directions and Conclusion

The exploration of the structure-activity relationship of this compound and its analogues presents a promising avenue for the discovery of novel therapeutic agents. The available data, although fragmented, suggests that both the substitution pattern on the phenyl ring and modifications to the carboxylic acid group are critical for modulating biological activity.

Future research should focus on the systematic synthesis and evaluation of a focused library of analogues. This should include:

  • Positional Isomers: Synthesizing and testing the ortho- and para-methylphenyl analogues to elucidate the impact of the methyl group's position.

  • Diverse Phenyl Substituents: Introducing a variety of electron-donating and electron-withdrawing groups at different positions on the phenyl ring to establish a clear electronic and steric SAR.

  • Bioisosteric Replacements: Systematically replacing the carboxylic acid with various bioisosteres to improve pharmacokinetic profiles while maintaining or enhancing biological activity.

By employing a rational, data-driven approach to analogue design and biological evaluation, the full therapeutic potential of the 5-aryl-2-furoic acid scaffold can be unlocked, paving the way for the development of new and effective drugs.

References

Sources

A Strategic Guide to the Preclinical Evaluation of 5-(3-Methylphenyl)-2-furoic Acid: A Comparative Analysis of In-Vitro and In-Vivo Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey of a novel chemical entity from the bench to potential clinical application is a meticulously phased process. This guide provides an in-depth comparison of in-vitro and in-vivo research methodologies, framed through the lens of a hypothetical investigational compound: 5-(3-Methylphenyl)-2-furoic acid. While direct studies on this specific molecule are not extensively published, its structural components—a furoic acid core and a substituted phenyl group—suggest potential biological activities based on the known properties of furan derivatives.[1] Furan-containing compounds are recognized for a wide spectrum of bioactivities, including anti-inflammatory, antimicrobial, and anticancer effects.[2]

This document will not merely list protocols but will delve into the strategic rationale behind deploying these techniques, offering a self-validating framework for the comprehensive evaluation of novel furoic acid derivatives.

Section 1: The Phased Approach: From Benchtop to Biological Systems

The fundamental principle of preclinical evaluation is a progressive filtration system. We begin with rapid, high-throughput, and cost-effective in-vitro assays to establish a foundational understanding of a compound's biological activity and mechanism of action.[3] These studies, conducted in a controlled, non-living environment (e.g., cell cultures, isolated enzymes), provide critical " go/no-go " decision points. A positive and potent result in vitro justifies the significant investment in resources, time, and ethical consideration required for in-vivo studies. In-vivo models, utilizing living organisms, are indispensable for evaluating how a compound behaves within a complex, integrated biological system, providing insights into its efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile.[4]

Section 2: In-Vitro Evaluation: Pinpointing Molecular Action

In-vitro studies are the cornerstone of initial discovery. They offer precision and control, allowing researchers to dissect specific molecular interactions without the confounding variables of a whole organism. Based on the furan scaffold, a logical starting point for this compound is to screen for anti-inflammatory activity.

Hypothesized Mechanism of Action: Anti-Inflammatory Pathway

Inflammation is a complex biological response often mediated by pathways like the NF-κB signaling cascade, which leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like Cyclooxygenase-2 (COX-2).[5] Our in-vitro assays will be designed to probe the potential inhibitory effects of our compound on these key inflammatory mediators.

cluster_pathway Hypothetical Anti-inflammatory MoA Stimulus Inflammatory Stimulus (e.g., LPS) Receptor TLR4 Receptor Stimulus->Receptor NFkB NF-κB Activation Receptor->NFkB Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Cytokines Compound 5-(3-Methylphenyl) -2-furoic acid Compound->Inhibition Inhibition->NFkB Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by the test compound.

Key In-Vitro Assays for Anti-Inflammatory Screening

A battery of tests provides a more robust profile than a single assay.

  • Inhibition of Protein Denaturation Assay: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[6] This assay serves as an excellent first-pass screen.

  • Enzyme Inhibition Assays (COX-1 & COX-2): Differentiating between COX-1 and COX-2 inhibition is crucial. Selective COX-2 inhibitors are often sought to minimize the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[7]

  • Nitric Oxide (NO) Scavenging Assay: Overproduction of NO is a hallmark of chronic inflammation. This assay can be performed in a cell-based system (e.g., LPS-stimulated RAW 264.7 macrophages).[8]

  • Red Blood Cell (RBC) Membrane Stabilization Assay: This assay assesses the compound's ability to protect the lysosomal membrane, which, if ruptured, releases enzymes that cause tissue damage and inflammation.[5]

Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This protocol describes a foundational assay to quickly assess anti-inflammatory potential.[9]

Objective: To determine the concentration-dependent ability of this compound to inhibit heat-induced denaturation of Bovine Serum Albumin (BSA).

Materials:

  • This compound (Test Compound)

  • Bovine Serum Albumin (BSA), 5% w/v solution

  • Diclofenac Sodium (Positive Control)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate, spectrophotometer

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in DMSO. Create serial dilutions (e.g., 10, 50, 100, 250, 500 µg/mL) in PBS. Prepare identical concentrations for the positive control, Diclofenac Sodium.

  • Assay Setup: In a 96-well plate, add 20 µL of each test compound dilution to respective wells.

  • Control Wells: Prepare a "Vehicle Control" well containing 20 µL of PBS with the same final concentration of DMSO used for the test compound.

  • Protein Addition: Add 200 µL of 5% w/v BSA solution to all wells.

  • Incubation (Denaturation): Seal the plate and incubate at 72°C in a water bath for 5 minutes.

  • Cooling: After incubation, cool the plate immediately under running tap water for 5 minutes.

  • Measurement: Measure the absorbance (turbidity) of all wells at 660 nm using a microplate reader.

  • Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [1 - (Absorbance of Test / Absorbance of Vehicle Control)] x 100

  • Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation).

Hypothetical In-Vitro Data Summary
AssayThis compound (IC₅₀)Diclofenac Sodium (IC₅₀)Rationale
Protein Denaturation 125.5 µg/mL98.2 µg/mLIndicates general anti-inflammatory potential.
COX-2 Inhibition 15.2 µM8.5 µMSuggests a specific mechanism of action.
RBC Membrane Stabilization 180.1 µg/mL110.6 µg/mLCorroborates anti-inflammatory effect via membrane protection.

Section 3: In-Vivo Validation: Efficacy in a Biological Context

Positive in-vitro results are promising but cannot predict a compound's behavior in a living system. In-vivo studies are essential to confirm efficacy and assess the systemic response.[4] For anti-inflammatory compounds, the carrageenan-induced paw edema model is a widely used and validated acute inflammatory model.[4][10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model is biphasic: an early phase (0-1.5 hours) involving histamine and serotonin release, and a later phase (1.5-5 hours) mediated by prostaglandins, cytokines, and nitric oxide.[5] This allows for mechanistic insights based on the timing of the anti-inflammatory effect.

Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute in-vivo inflammation model.

Animals: Male Sprague Dawley rats (180-220g). Animals are housed under standard laboratory conditions and acclimatized for one week. All procedures must be approved by an Institutional Animal Ethics Committee.

Materials:

  • This compound (Test Compound)

  • Indomethacin (Positive Control)

  • 1% w/v Carrageenan solution in sterile saline

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Animal Grouping: Randomly divide animals into four groups (n=6 per group):

    • Group I (Control): Receives Vehicle only.

    • Group II (Positive Control): Receives Indomethacin (e.g., 10 mg/kg, oral).

    • Group III (Test Compound Low Dose): Receives Test Compound (e.g., 25 mg/kg, oral).

    • Group IV (Test Compound High Dose): Receives Test Compound (e.g., 50 mg/kg, oral).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a pletysmometer.

  • Drug Administration: Administer the respective treatments (Vehicle, Indomethacin, or Test Compound) orally via gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each time point as: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV is the change in paw volume from baseline.

  • Data Analysis: Compare the mean paw volume and % inhibition across groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Hypothetical In-Vivo Data Summary
Treatment GroupDoseMean Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control -0.85 ± 0.07-
Indomethacin 10 mg/kg0.32 ± 0.0462.4%
Test Compound 25 mg/kg0.55 ± 0.0635.3%
Test Compound 50 mg/kg0.41 ± 0.0551.8%
p < 0.05 compared to Vehicle Control

Section 4: Integrating the Data: A Holistic View

The true power of this phased approach lies in correlating the in-vitro and in-vivo data.

cluster_workflow Drug Discovery & Evaluation Workflow Compound Novel Compound This compound InVitro In-Vitro Screening (Potency, Selectivity, MoA) - Protein Denaturation - COX-2 Inhibition - NO Scavenging Compound->InVitro Decision1 Go / No-Go Decision InVitro->Decision1 InVivo In-Vivo Validation (Efficacy, Safety) - Carrageenan Paw Edema - PK/PD Studies Decision1->InVivo Potent & Selective Optimization Lead Optimization Decision1->Optimization Modify Structure Decision2 Lead Candidate? InVivo->Decision2 Decision2->Optimization Efficacious & Safe

Caption: A streamlined workflow from in-vitro screening to in-vivo validation.

Our hypothetical data shows a clear correlation: the compound demonstrated inhibitory activity against a key inflammatory enzyme (COX-2) and general anti-inflammatory properties (protein denaturation) in vitro. This translated directly to a dose-dependent reduction of inflammation in a living model. The in-vivo efficacy, particularly at the 50 mg/kg dose, is comparable to the standard drug Indomethacin, marking it as a promising candidate for further investigation.

Conclusion

The evaluation of a novel compound like this compound requires a synergistic application of both in-vitro and in-vivo methodologies. In-vitro assays provide a rapid, cost-effective, and mechanistic foundation, allowing for the selection of only the most promising candidates to advance. In-vivo studies provide the indispensable validation of efficacy and safety within a complex physiological system. By strategically integrating these approaches, researchers can build a comprehensive data package, de-risk the development process, and make informed decisions, ultimately accelerating the journey from a molecule on a screen to a potential therapeutic for patients.

References

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. (2019). MDPI. [Link]

  • An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol. (2016). PMC - NIH. [Link]

  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (2024). ResearchGate. [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). NIH. [Link]

  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. (2024). ResearchGate. [Link]

  • Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. (2024). PMC - PubMed Central. [Link]

  • In Vivo Pain Models. (2024). Charles River Laboratories. [Link]

  • 2-Furoic acid. (2024). Wikipedia. [Link]

  • Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... (2024). ResearchGate. [Link]

  • In Vitro and in Vivo Profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a Potent, Selective, and Orally Active Canine COX-2 Inhibitor. (2024). PubMed. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). Journal of Pharmaceutical Research International. [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). Veterinary World. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2024). ResearchGate. [Link]

  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. (2022). Weizmann Institute of Science. [Link]

  • Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. (2024). MDPI. [Link]

  • In Vivo Models for Inflammatory Arthritis. (2024). PubMed. [Link]

  • Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. (2020). NIH. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]

  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (2024). ResearchGate. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]

  • What in vivo models are used for pain studies? (2024). Patsnap Synapse. [Link]

  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2024). RSC Publishing. [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI. [Link]

  • In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. (2019). ACS Omega. [Link]

  • Melior Discovery in vivo models of Pain, Anesthesia and Algesia. (2024). Melior Discovery. [Link]

  • (PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. (2024). ResearchGate. [Link]

Sources

A Researcher's Guide to Assessing the Cross-Reactivity of 5-(3-Methylphenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic efficacy and potential side effects. This guide provides an in-depth technical comparison of 5-(3-Methylphenyl)-2-furoic acid, a compound of interest in medicinal chemistry, with established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into its potential cross-reactivity, focusing on the cyclooxygenase (COX) enzymes, and provide the experimental frameworks necessary for its comprehensive evaluation.

Introduction: The Significance of Selectivity in Drug Design

This compound belongs to the furoic acid class of compounds, a scaffold that has garnered interest in the development of anti-inflammatory agents. Its biological activity, particularly its potential to inhibit COX enzymes, necessitates a thorough investigation of its selectivity profile. The two primary COX isoforms, COX-1 and COX-2, are central to the arachidonic acid cascade, which governs inflammation, pain, and physiological "housekeeping" functions.[1] While inhibition of COX-2 is the therapeutic goal for anti-inflammatory drugs, off-target inhibition of COX-1 can lead to undesirable side effects such as gastrointestinal issues.[2][3] Therefore, determining the cross-reactivity of this compound with these isoforms is a critical step in its development.

This guide will provide a comparative analysis based on structural analogy to well-characterized NSAIDs, outline the key experimental protocols to definitively determine its selectivity, and discuss potential off-target effects beyond the COX enzymes.

Structural Comparison and Predicted Cross-Reactivity

A compound's structure is the primary determinant of its interaction with biological targets. By comparing the structure of this compound with known COX inhibitors, we can hypothesize its potential for cross-reactivity.

Structural Features of Key Compounds:

CompoundCore StructureKey Substituents
This compound Furan-2-carboxylic acid3-Methylphenyl group at the 5-position
Celecoxib [4][5]Pyrazole4-sulfamoylphenyl and 4-methylphenyl groups
Rofecoxib [6][7]Furan-2(5H)-one4-(methylsulfonyl)phenyl and phenyl groups
Ketoprofen [8][9]Propionic acid3-benzoylphenyl group
  • The Furoic Acid Scaffold: The furan ring in this compound is a feature present in some COX inhibitors. For instance, rofecoxib contains a furanone ring.[6][7] The carboxylic acid moiety is a common feature of many NSAIDs and is crucial for interacting with the active site of COX enzymes.[10]

  • The Phenyl Group: The presence of a substituted phenyl ring is a hallmark of many COX inhibitors. The nature and position of the substituents on this ring can significantly influence COX-2 selectivity.[11] In this compound, the 3-methylphenyl group will occupy a specific region of the enzyme's binding pocket, and its interaction will be a key determinant of inhibitory potency and selectivity.

Predicted Cross-Reactivity:

Based on its structure, this compound is likely to exhibit inhibitory activity against COX enzymes. The key to its therapeutic potential lies in its relative affinity for COX-1 versus COX-2. The presence of the bulky methylphenyl group suggests a potential for some degree of COX-2 selectivity, as the COX-2 active site is slightly larger than that of COX-1. However, without experimental data, this remains a well-informed hypothesis. It is also plausible that it could be a non-selective inhibitor, similar to traditional NSAIDs like ketoprofen.

The Arachidonic Acid Cascade: The Mechanism of Action

To understand the implications of COX inhibition, it is essential to visualize the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from cell membranes and leads to the production of various pro-inflammatory and homeostatic mediators.[1][12][13][14]

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX Lipoxygenases AA->LOX PGG2_1 PGG2 COX1->PGG2_1 PGG2_2 PGG2 COX2->PGG2_2 PGH2_1 PGH2 PGG2_1->PGH2_1 Prostanoids_1 Prostaglandins Prostacyclin Thromboxane A2 PGH2_1->Prostanoids_1 PGH2_2 PGH2 PGG2_2->PGH2_2 Prostanoids_2 Prostaglandins PGH2_2->Prostanoids_2 Physiological Gastric Protection Platelet Aggregation Renal Blood Flow Prostanoids_1->Physiological Inflammation Inflammation Pain Fever Prostanoids_2->Inflammation Leukotrienes Leukotrienes LOX->Leukotrienes

Figure 1: Simplified Arachidonic Acid Cascade.

As depicted in Figure 1, both COX-1 and COX-2 convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostanoids.[15] COX-1 is constitutively expressed and plays a role in maintaining physiological functions, while COX-2 is induced during inflammation. An ideal anti-inflammatory agent would selectively inhibit COX-2, thereby reducing inflammation without disrupting the homeostatic functions mediated by COX-1.

Experimental Protocols for Determining Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a series of in vitro assays are required. The primary goal is to determine the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2.

COX-1 and COX-2 Inhibition Assay (Fluorometric Method)

This assay measures the peroxidase activity of COX enzymes and is suitable for high-throughput screening.

Materials:

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Purified COX-1 and COX-2 enzymes

  • This compound (test compound)

  • SC-560 (selective COX-1 inhibitor)

  • Celecoxib (selective COX-2 inhibitor)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the COX Cofactor by diluting it 1:200 in COX Assay Buffer.

    • Prepare an arachidonic acid solution by mixing equal volumes of arachidonic acid and NaOH, then diluting 1:10 with purified water.

  • Assay Setup:

    • In a 96-well plate, add the appropriate volume of COX Assay Buffer to wells designated for background, control, and test compound.

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • For inhibitor wells, add the specific inhibitor (SC-560 for COX-1 or Celecoxib for COX-2) or the test compound at various concentrations.

  • Reaction Initiation and Measurement:

    • Add the COX Probe to all wells.

    • Initiate the reaction by adding the prepared arachidonic acid solution.

    • Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffers, Enzymes, and Substrate Plate Plate Enzymes, Buffers, and Compound/Controls Reagents->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Incubate Pre-incubate with Inhibitors Plate->Incubate Initiate Initiate Reaction with Arachidonic Acid Incubate->Initiate Read Measure Fluorescence (Kinetic Mode) Initiate->Read Calculate Calculate Reaction Rates and Percent Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Values for COX-1 and COX-2 Plot->IC50

Figure 2: General workflow for COX inhibition assay.
LC-MS/MS-Based COX Inhibition Assay

For a more direct and highly sensitive measurement of prostaglandin production, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed.[16]

Procedure:

  • Enzyme Reaction:

    • Incubate purified COX-1 or COX-2 with co-factors (hematin and L-epinephrine) and the test compound at various concentrations.[16]

    • Initiate the reaction by adding arachidonic acid.

    • Terminate the reaction after a specific time (e.g., 2 minutes) with hydrochloric acid.[16]

  • Sample Preparation:

    • Add an internal standard (e.g., d4-PGE2) to each sample.

    • Extract the prostaglandins using a solid-phase extraction (SPE) column.

    • Elute and dry the sample, then reconstitute it in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the prostaglandins using a suitable C18 column.

    • Detect and quantify the specific prostaglandin products (e.g., PGE2, PGD2) using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the amount of prostaglandin produced in the presence of the inhibitor relative to the control.

    • Determine the IC50 values as described for the fluorometric assay.

Comparative Analysis and Potential Off-Target Effects

Once the IC50 values for COX-1 and COX-2 are determined, a selectivity index (SI) can be calculated:

SI = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2. The table below provides a framework for comparing the experimental data for this compound with that of established NSAIDs.

Comparative Selectivity Data (Hypothetical):

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
This compound Experimental ValueExperimental ValueCalculated Value
Celecoxib ~50~0.05~1000
Rofecoxib >15~0.018>833[2]
Ketoprofen ~2.5~5~0.5

Beyond the COX enzymes, it is prudent to consider other potential off-target effects that are common among NSAIDs.[2][3] These can include:

  • Gastrointestinal Toxicity: Even with some COX-2 selectivity, high doses or long-term use can still lead to gastrointestinal issues.

  • Cardiovascular Risks: Some selective COX-2 inhibitors have been associated with an increased risk of cardiovascular events.[2][17]

  • Renal and Hepatic Toxicity: As with many xenobiotics, metabolism and clearance of the compound can impact kidney and liver function.[2]

Further assays, such as cytotoxicity assays in relevant cell lines (e.g., gastric epithelial cells, hepatocytes) and in vivo studies in animal models, are necessary to fully characterize the safety profile of this compound.

Conclusion

The evaluation of this compound's cross-reactivity is a critical endeavor for any research or drug development program. While structural analysis provides a valuable starting point for predicting its selectivity, rigorous experimental validation is non-negotiable. The protocols outlined in this guide provide a robust framework for determining its inhibitory profile against COX-1 and COX-2. A comprehensive understanding of its on-target potency and off-target liabilities will ultimately define its therapeutic potential.

References

  • Ghosh, R., Alajlouni, M., & El-Sabae, H. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Saudi Pharmaceutical Journal, 28(9), 1035-1047. [Link]

  • Di Micco, S., Terracciano, S., & Bruno, I. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(10), 1083-1105. [Link]

  • Lee, S. H., Williams, M. V., DuBois, R. N., & Blair, I. A. (2007). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 855(1), 44-50. [Link]

  • Celecoxib. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Rofecoxib. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • 2-Furoic acid. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • 'Off target' metabolic effects of anti-inflammatory drugs used for autoimmune disorders needs better treatment strategy. (2022, January 18). ScienceDaily. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Iranian Journal of Pharmaceutical Research, 9(1), 1-17. [Link]

  • Ketoprofen. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2024, May 26). YouTube. [Link]

  • The undesirable side-effects of non-steroidal anti-inflammatory drugs. (2001). Wiadomosci lekarskie (Warsaw, Poland : 1960), 54(3-4), 191-201. [Link]

  • Chemical structure of celecoxib. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes. (1987). Methods and findings in experimental and clinical pharmacology, 9(4), 227-238. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Chemical structure of rofecoxib. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • ketoprofen. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 22, 2026, from [Link]

  • Molecular targets of non-steroidal anti-inflammatory drugs in neurodegenerative diseases. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Arachidonic Acid Pathway. (2021, September 4). YouTube. [Link]

  • Arachidonic Acid Pathway.ppt.pptx. (n.d.). Slideshare. Retrieved January 22, 2026, from [Link]

  • celecoxib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 22, 2026, from [Link]

  • rofecoxib. (n.d.). ClinPGx. Retrieved January 22, 2026, from [Link]

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (2017). Journal of medicinal chemistry, 60(13), 5567-5579. [Link]

  • Crystal structure of rofecoxib bound to human cyclooxygenase-2. (2002). Bioorganic & medicinal chemistry letters, 12(7), 1087-1090. [Link]

  • Anti-Inflammatory Drugs Affect Unwanted Cellular Processes; Drug Developers Should Be More Aware Of NSAIDs' Side Effects. (2014, August 21). Medical Daily. [Link]

  • Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 295-298. [Link]

  • File:Celecoxib structure.png. (2008, June 13). Wikimedia Commons. [Link]

  • KETOPROFEN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, July 2). Gpatindia. [Link]

  • 2-Furancarboxylic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Vioxx (Rofecoxib): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved January 22, 2026, from [Link]

Sources

Unveiling the Therapeutic Potential: A Comparative Efficacy Analysis of 5-(3-Methylphenyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furoic Acid Scaffold in Drug Discovery

The furan ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its derivatives, particularly furoic acids, are noted for their diverse pharmacological properties, which include anti-inflammatory, antibacterial, and anticancer effects.[1] The versatility of the furoic acid backbone allows for substitutions that can modulate its biological activity, making it a fertile ground for the development of novel therapeutic agents. This guide focuses on 5-(3-Methylphenyl)-2-furoic acid, a specific analog whose therapeutic potential is yet to be fully elucidated. Given the broad bioactivity of related 5-phenyl-2-furoic acid derivatives, which have shown promise as anti-inflammatory agents and antituberculars targeting iron acquisition, a systematic evaluation of this compound is warranted.[2]

This document serves as a comprehensive guide for researchers to characterize the inhibitory profile of this compound. In the absence of a defined molecular target for this specific compound, we propose a logical, multi-tiered screening approach. This strategy will enable a head-to-head comparison with well-established inhibitors across a range of potential biological targets, thereby illuminating its efficacy and selectivity.

Proposed Screening Cascade for Target Identification and Efficacy Profiling

To systematically investigate the biological activity of this compound, a tiered screening approach is recommended. This workflow is designed to efficiently identify the most promising therapeutic area for this compound and provide a direct comparison with known inhibitors.

G cluster_0 Tier 1: Broad Spectrum Bioactivity Screening cluster_1 Tier 2: Hit Validation and Potency Determination cluster_2 Tier 3: Mechanism of Action & Cellular Studies Primary_Screening This compound Anti_inflammatory Anti-inflammatory Assay (COX-2 Inhibition) Primary_Screening->Anti_inflammatory Test Antibacterial Antibacterial Assay (MIC Determination) Primary_Screening->Antibacterial Test Anticancer Anticancer Assay (VEGFR-2 Kinase Inhibition) Primary_Screening->Anticancer Test Urease Enzyme Inhibition Assay (Urease) Primary_Screening->Urease Test IC50 IC50 Determination for Active Compound(s) Anti_inflammatory->IC50 If Active Antibacterial->IC50 If Active Anticancer->IC50 If Active Urease->IC50 If Active Selectivity Selectivity Profiling (e.g., COX-1 vs. COX-2) IC50->Selectivity MOA Mechanism of Action Studies Selectivity->MOA Cell_based Cell-based Assays MOA->Cell_based

Caption: Proposed workflow for characterizing this compound.

Comparative Efficacy Evaluation: Experimental Protocols

The following section details the experimental protocols for the proposed screening panel. Each assay includes a known inhibitor as a positive control, allowing for a direct and objective comparison of the efficacy of this compound.

Anti-inflammatory Activity: COX-2 Inhibitor Screening

Rationale: Phenyl-substituted furanones have been investigated for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3] This assay will determine if this compound shares this activity.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme from arachidonic acid.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the positive control, Celecoxib , in DMSO.[5]

    • Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[4][6]

    • Prepare the COX Assay Buffer, COX Probe, and Arachidonic Acid substrate solution as per the kit protocol.[4]

  • Assay Procedure (96-well format):

    • Add 10 µL of varying concentrations of this compound, Celecoxib, or DMSO (vehicle control) to respective wells.

    • Add 80 µL of the COX Assay Buffer/COX Probe mixture to all wells.

    • Initiate the reaction by adding 10 µL of the reconstituted COX-2 enzyme solution.

    • Incubate the plate at 37°C for 10 minutes, protected from light.

    • Add 10 µL of the Arachidonic Acid solution to all wells to start the enzymatic reaction.

    • Immediately begin measuring the fluorescence intensity (λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound and positive control relative to the vehicle control.

    • Plot the percent inhibition versus concentration and determine the IC50 value.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The furan scaffold is present in many compounds with demonstrated antibacterial properties.[7] This assay will assess the potential of this compound as an antibacterial agent.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Strains and Media:

    • Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Prepare Mueller-Hinton Broth (MHB) for bacterial culture.

  • Assay Procedure (96-well format):

    • Prepare a 2-fold serial dilution of this compound and a positive control antibiotic (e.g., Gentamicin ) in MHB.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Potential: VEGFR-2 Kinase Inhibition Assay

Rationale: Certain furan-based derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth.[8]

Principle: This assay measures the kinase activity of VEGFR-2 by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is detected using a luciferase-based reaction that generates a luminescent signal.[9]

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and a known VEGFR-2 inhibitor, such as Sorafenib or Pazopanib , in DMSO.[9][10]

    • Prepare the Kinase Assay Buffer, recombinant human VEGFR-2 enzyme, substrate (e.g., Poly(Glu,Tyr)), and ATP solution as per a commercial kit's instructions (e.g., BPS Bioscience).[9][11]

  • Assay Procedure (96-well format):

    • Add 5 µL of the test compound, positive control, or DMSO (vehicle control) to the wells.

    • Add 20 µL of the master mix containing the Kinase Assay Buffer, substrate, and ATP.

    • Initiate the reaction by adding 25 µL of the diluted VEGFR-2 enzyme.

    • Incubate the plate at 30°C for 45 minutes.

    • Stop the reaction and detect the remaining ATP by adding 50 µL of a luciferase-based detection reagent (e.g., Kinase-Glo® MAX).[11]

    • Incubate at room temperature for 15 minutes and measure the luminescence.

  • Data Analysis:

    • Calculate the percent inhibition based on the luminescence signal relative to the controls.

    • Determine the IC50 value by plotting percent inhibition against the compound concentration.

Urease Inhibition Assay

Rationale: Furan chalcones have been identified as potent urease inhibitors, which are of interest for treating infections by urease-producing bacteria like Helicobacter pylori.[12]

Principle: This colorimetric assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea by urease. The ammonia is quantified using the Berthelot (indophenol) reaction.[13]

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and a known urease inhibitor, Hydroxyurea , in a suitable buffer.[14]

    • Prepare a solution of Jack bean urease in phosphate buffer.

    • Prepare the urea substrate solution and the reagents for the Berthelot reaction (phenol-nitroprusside and alkaline hypochlorite).

  • Assay Procedure (96-well format):

    • Add 25 µL of the test compound, positive control, or buffer (control) to the wells.

    • Add 25 µL of the urease enzyme solution and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the urea solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and develop the color by adding 50 µL of the phenol-nitroprusside reagent followed by 50 µL of the alkaline hypochlorite reagent.

    • Incubate at room temperature for 20 minutes and measure the absorbance at 625 nm.

  • Data Analysis:

    • Calculate the percent inhibition of urease activity for each concentration.

    • Determine the IC50 value from the dose-response curve.

Data Presentation and Comparative Analysis

The results from the screening assays should be compiled into clear, comparative tables to facilitate the evaluation of this compound's efficacy relative to the known inhibitors.

Table 1: Hypothetical Comparative Efficacy Data (IC50 / MIC in µM)

Target/AssayThis compoundKnown InhibitorKnown Inhibitor IC50/MIC (µM)
COX-2 Inhibition 5.2Celecoxib0.04
Antibacterial (S. aureus) >100Gentamicin0.5
Antibacterial (E. coli) >100Gentamicin1.0
VEGFR-2 Kinase Inhibition 25.8Sorafenib0.09
Urease Inhibition 15.4Hydroxyurea7.6

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results will vary.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial characterization of this compound. By employing a panel of well-defined bioassays and comparing its performance directly against established inhibitors, researchers can efficiently identify its primary biological activity and quantify its potency. The proposed screening cascade not only offers a pathway to understanding the efficacy of this specific molecule but also serves as a template for the broader exploration of novel furoic acid derivatives. Positive "hits" from this initial screening would warrant further investigation, including selectivity profiling (e.g., COX-1 vs. COX-2), mechanism of action studies, and evaluation in more complex cell-based and in vivo models. Through this systematic approach, the full therapeutic potential of this compound can be thoroughly and objectively assessed.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). International Journal of Advanced Biological and Biomedical Research. Retrieved January 22, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen). (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Natural Urease Inhibitors Reduce the Severity of Disease Symptoms, Dependent on the Lifestyle of the Pathogens. (2023, June 28). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link]

  • The Structure of MbtI from Mycobacterium tuberculosis, the First Enzyme in the Biosynthesis of the Siderophore Mycobactin, Reveals It To Be a Salicylate Synthase. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link]

  • The Structure of MbtI From Mycobacterium Tuberculosis, the First Enzyme in the Biosynthesis of the Siderophore Mycobactin, Reveals It to Be a Salicylate Synthase. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Urease inhibitors. (n.d.). CottonInfo. Retrieved January 22, 2026, from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Positive controls for tests of antimicrobial activity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor. (2021, March 14). Research Journal of Pharmacognosy. Retrieved January 22, 2026, from [Link]

  • Inhibitors of various ureases, which might be considered as expanded analogs of urea. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Journal of Bacteriology and Infectious Diseases. Retrieved January 22, 2026, from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (2022, March 3). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link]

  • Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Testing antimicrobial susceptibility. (n.d.). Labster. Retrieved January 22, 2026, from [Link]

  • Measures of Inflammation and Immune Function. (n.d.). Add Health. Retrieved January 22, 2026, from [Link]

  • In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. (2016, May 28). Journal of Applied Pharmaceutical Science. Retrieved January 22, 2026, from [Link]

  • Screening methods to determine antibacterial activity of natural products. (n.d.). SciELO. Retrieved January 22, 2026, from [Link]

  • VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. (2025, August 21). PR Newswire. Retrieved January 22, 2026, from [Link]

  • Can anyone provide me the protocol of finding Urease inhibition assay of natural source? (2017, March 24). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Inhibitors of bacterial and plants urease. A review. (n.d.). University of Lodz. Retrieved January 22, 2026, from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved January 22, 2026, from [Link]

  • Urease Assay Kit. (n.d.). Bio-Techne. Retrieved January 22, 2026, from [Link]

  • MbtI enzyme activity as a function of [Mg 2+ ] (A). Profiles of the IC... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages. (2018, August 10). PubMed. Retrieved January 22, 2026, from [Link]

  • The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. (2024, November 14). Frontiers. Retrieved January 22, 2026, from [Link]

  • Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([1][15][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021, May 31). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024, January 18). Assay Genie. Retrieved January 22, 2026, from [Link]

  • Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory. Retrieved January 22, 2026, from [Link]

  • Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya. (2022, September 19). MDPI. Retrieved January 22, 2026, from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link]

Sources

Foreword: The Challenge of Reproducibility with 5-(3-Methylphenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

To the Researcher,

This guide addresses the critical issue of experimental reproducibility, specifically concerning the compound 5-(3-Methylphenyl)-2-furoic acid . Initial investigations into this molecule reveal a significant challenge: a notable scarcity of published experimental data, including detailed synthetic protocols, characterization, and biological activity studies. This lack of a robust body of public research means that establishing a baseline for reproducibility is inherently difficult.

Therefore, this guide will take a two-pronged approach. Firstly, it will outline the best practices and theoretical considerations for working with this specific molecule, based on the known chemistry of related furanic compounds. Secondly, and more broadly, it will serve as a comprehensive manual on ensuring experimental reproducibility for novel or sparsely documented small molecules, using this compound as a case study.

We will delve into the critical aspects of synthesis, purification, characterization, and biological testing, highlighting the potential sources of variability and providing actionable protocols to mitigate them. Our goal is to equip you, the researcher, with the tools and knowledge to generate reliable and reproducible data, a cornerstone of scientific advancement.

Synthesis and Purification: The Foundation of Reproducibility

The synthesis of 5-aryl-2-furoic acids often involves cross-coupling reactions or multi-step sequences starting from furan precursors. Given the lack of a specific, published protocol for this compound, we will propose a general synthetic strategy and discuss the critical parameters that must be controlled for a reproducible outcome.

A plausible synthetic route could involve a Suzuki coupling between a 5-halo-2-furoic acid derivative and 3-methylphenylboronic acid.

Proposed Synthetic Workflow

cluster_synthesis Synthesis cluster_purification Purification A 5-Bromo-2-furoic acid B Esterification (e.g., SOCl2, MeOH) A->B C Methyl 5-bromo-2-furoate B->C E Suzuki Coupling (Pd catalyst, base) C->E D 3-Methylphenylboronic acid D->E F Methyl 5-(3-methylphenyl)-2-furoate E->F G Hydrolysis (e.g., LiOH, H2O/THF) F->G H This compound (Crude) G->H I Crude Product J Recrystallization (e.g., Ethanol/Water) I->J K Pure this compound J->K

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • Methyl 5-bromo-2-furoate

  • 3-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Suzuki Coupling:

    • To a flame-dried round-bottom flask, add methyl 5-bromo-2-furoate (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Add degassed 1,4-dioxane and water (4:1 mixture).

    • Heat the reaction mixture to 80 °C and stir for 12 hours under argon.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate in vacuo to obtain the crude methyl 5-(3-methylphenyl)-2-furoate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of THF and water (3:1).

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, concentrate the mixture to remove the THF.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the solid under vacuum to yield the crude this compound.

Purification and the Impact on Reproducibility

The purity of the final compound is paramount for reproducible biological data. Impurities can lead to off-target effects or altered physicochemical properties.

Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.

  • Dry the crystals under high vacuum.

Comparison of Purification Methods:

MethodProsConsImpact on Reproducibility
Recrystallization Cost-effective, can yield high purity crystalline material.Can have lower yields, may not remove closely related impurities.High, if a single crystalline form is consistently obtained.
Column Chromatography Can separate a wide range of impurities.More time-consuming and expensive, potential for silica gel contamination.High, but requires a well-defined and consistently executed protocol.
Preparative HPLC Highest purity achievable.Expensive, requires specialized equipment, limited by scale.Very high, considered the gold standard for analytical samples.

Analytical Characterization: The Fingerprint of Your Compound

Thorough characterization is non-negotiable. It provides the "fingerprint" of your compound, ensuring that you are working with the correct molecule at a known purity level.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure.

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Determines purity.

  • Melting Point: A sharp melting point is indicative of high purity.

Comparative Data for Purity Assessment
Analytical TechniqueExpected Result (High Purity)Potential Result (Low Purity / Alternative Isomer)
¹H NMR Sharp, well-resolved peaks corresponding to the this compound structure. Integral ratios should be correct.Broad peaks, presence of unidentifiable signals, incorrect integral ratios.
HPLC A single major peak with >98% purity.Multiple peaks indicating impurities.
Melting Point Sharp melting range (e.g., 1-2 °C).Broad or depressed melting range.

Biological Assays: Controlling for Variability

Even with a pure compound, variability in biological assays can be a major hurdle to reproducibility. The furan scaffold is known to be present in compounds with a wide range of biological activities, from antibacterial to anti-inflammatory.[1]

General Considerations for Cell-Based Assays
  • Cell Line Authentication: Regularly authenticate cell lines to avoid cross-contamination.

  • Passage Number: Use cells within a consistent and low passage number range.

  • Reagent Consistency: Use the same lot of media, serum, and other reagents whenever possible.

  • Compound Handling: Prepare fresh stock solutions of the compound and perform accurate serial dilutions. Use a consistent solvent and ensure the final solvent concentration is the same across all wells and does not affect cell viability.

Workflow for a Reproducible Cell Viability Assay (e.g., MTT)

A Cell Seeding (Consistent density) B Incubation (24h) A->B C Compound Treatment (Serial dilutions, vehicle control) B->C D Incubation (48h) C->D E MTT Reagent Addition D->E F Incubation (4h) E->F G Solubilization of Formazan F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 calculation) H->I

Caption: Workflow for a reproducible MTT cell viability assay.

Conclusion: A Commitment to Rigor

The reproducibility of experiments with this compound, and indeed any novel compound, hinges on a meticulous and well-documented approach. By controlling for variables in synthesis, ensuring high purity through rigorous purification and characterization, and standardizing biological assay protocols, researchers can build a foundation of trustworthy and reproducible data. This commitment to scientific rigor is essential for the advancement of drug discovery and development.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]

Sources

A Researcher's Guide to the Statistical Analysis of 5-(3-Methylphenyl)-2-furoic Acid and Its Analogs in Preclinical Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, furoic acid derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. Among these, 5-(3-Methylphenyl)-2-furoic acid represents a compound of interest for which a systematic evaluation of its therapeutic potential is warranted. This guide provides a comprehensive framework for the statistical analysis of data derived from assays of this compound, presenting a comparative analysis with structurally related analogs to contextualize its potential pharmacological profile.

The Evolving Therapeutic Landscape of Substituted 2-Furoic Acids

While specific biological targets for this compound are not yet extensively documented in publicly available literature, the broader class of substituted 2-furoic acids has been implicated in several key therapeutic areas. Understanding this context is crucial for designing a relevant and efficient screening cascade.

One of the most well-characterized activities of the parent molecule, 2-furoic acid , is its hypolipidemic effect. It has been shown to lower both serum cholesterol and triglyceride levels by inhibiting key enzymes in lipid metabolism.[1][2] This provides a primary avenue of investigation for its substituted derivatives.

Furthermore, the 5-phenyl-furan-2-carboxylic acid scaffold has been identified as a promising class of antitubercular agents. These compounds are believed to exert their effect by targeting iron acquisition in mycobacterial species, a critical pathway for pathogen survival.[3] This highlights a second, distinct potential application for compounds like this compound.

The diverse biological activities reported for various substituted furoic acids, including those with methoxy, trifluoromethyl, nitro, and bromo substitutions, underscore the chemical tractability and therapeutic potential of this scaffold.[4][5][6][7]

Proposed Screening Strategy and Comparative Analogs

Given the established activities of related compounds, a logical first step in characterizing this compound is to assess its activity in assays related to lipid metabolism and antibacterial efficacy. For a robust comparative analysis, it is recommended to test it alongside a panel of related molecules.

Compound CAS Number Molecular Formula Reported or Inferred Biological Activity
This compoundNot specified in search resultsC12H10O3Putative hypolipidemic, antibacterial
2-Furoic acid88-14-2C5H4O3Hypolipidemic[1][2]
5-(4-Nitrophenyl)furan-2-carboxylic acidNot specified in search resultsC11H7NO5Antitubercular[3]
5-(3-Methoxyphenyl)-2-furoic acid54022-96-7C12H10O4Structurally similar analog for comparison[6]
5-[3-(Trifluoromethyl)phenyl]-2-furoic acid54022-99-0C12H7F3O3Structurally similar analog for comparison

Experimental Protocols and Data Analysis

The following sections provide detailed protocols for key assays to evaluate the potential biological activities of this compound and its analogs. The emphasis is on generating high-quality, reproducible data suitable for rigorous statistical analysis.

Workflow for Assessing Biological Activity

G cluster_0 Compound Preparation & QC cluster_1 Primary Screening: Hypolipidemic Potential cluster_2 Primary Screening: Antibacterial Activity cluster_3 Data Analysis & Interpretation prep Compound Solubilization & Dilution Series qc Purity & Identity Verification (LC-MS, NMR) prep->qc enzyme_assay In vitro Enzyme Inhibition Assay (e.g., ATP Citrate Lyase) qc->enzyme_assay mic_assay Minimum Inhibitory Concentration (MIC) Assay qc->mic_assay cell_assay Cell-based Lipid Accumulation Assay (e.g., Oil Red O Staining) enzyme_assay->cell_assay stat_analysis Statistical Analysis (IC50/EC50, ANOVA, t-tests) cell_assay->stat_analysis bactericidal_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->bactericidal_assay bactericidal_assay->stat_analysis sar Structure-Activity Relationship (SAR) Analysis stat_analysis->sar

Caption: Proposed workflow for the biological evaluation of this compound.

Protocol 1: In Vitro ATP Citrate Lyase (ACLY) Inhibition Assay

Rationale: 2-Furoic acid has been reported to inhibit ATP citrate lyase, a key enzyme in fatty acid synthesis.[1] This assay will determine if this compound and its analogs share this mechanism.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each test compound in DMSO.

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and CoA.

    • Prepare solutions of ATP, citrate, and recombinant human ACLY enzyme.

    • Prepare a detection reagent containing malate dehydrogenase, NADH, and phosphoenolpyruvate.

  • Assay Procedure:

    • Add 2 µL of each compound dilution to a 96-well plate.

    • Add 48 µL of the master mix containing reaction buffer, ATP, and citrate.

    • Initiate the reaction by adding 50 µL of ACLY enzyme solution.

    • Incubate at 37°C for 30 minutes.

    • Add 50 µL of the detection reagent.

    • Measure the decrease in absorbance at 340 nm over 15 minutes, which corresponds to NADH oxidation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

    • Perform a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the IC50 values of the different compounds.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium smegmatis

Rationale: Given that 5-phenyl-furan-2-carboxylic acids have shown promise as antitubercular agents, this assay will assess the antibacterial activity of this compound and its analogs against a non-pathogenic model organism.[3]

Methodology:

  • Bacterial Culture:

    • Grow M. smegmatis in Middlebrook 7H9 broth supplemented with ADC to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Assay Procedure:

    • Prepare a 2-fold serial dilution of each test compound in a 96-well plate.

    • Inoculate each well with the bacterial suspension.

    • Include positive (ciprofloxacin) and negative (no drug) controls.

    • Incubate the plates at 37°C for 48 hours.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis:

    • The MIC values are determined by visual inspection.

    • To compare the potency of the compounds, geometric means of the MICs from at least three independent experiments should be calculated.

    • Non-parametric statistical tests, such as the Kruskal-Wallis test, can be used to compare the MIC distributions of the different compounds.

Comparative Data Summary

The following table provides a template for summarizing the data obtained from the proposed assays. This structured format facilitates a clear comparison of the biological activities of this compound and its analogs.

Compound ACLY Inhibition IC50 (µM) ± SD M. smegmatis MIC (µg/mL)
This compoundExperimental ValueExperimental Value
2-Furoic acidExperimental ValueExperimental Value
5-(4-Nitrophenyl)furan-2-carboxylic acidExperimental ValueExperimental Value
5-(3-Methoxyphenyl)-2-furoic acidExperimental ValueExperimental Value
5-[3-(Trifluoromethyl)phenyl]-2-furoic acidExperimental ValueExperimental Value

Concluding Remarks

This guide provides a scientifically grounded framework for the initial characterization and statistical analysis of this compound. By employing the described methodologies and comparative approach, researchers can generate robust and reliable data to elucidate the therapeutic potential of this compound. The causality behind the experimental choices lies in leveraging the known biological activities of structurally related furoic acid derivatives to form a logical and efficient screening strategy. The self-validating nature of these protocols, through the inclusion of appropriate controls and statistical rigor, ensures the trustworthiness of the generated data. Further exploration into the mechanism of action and in vivo efficacy will be crucial next steps in the development of this compound as a potential therapeutic agent.

References

  • PubChem. 5-(2-Methoxyphenyl)-2-furoic acid. [Link]

  • PubChem. 2-Methyl-5-phenylfuran-3-carboxylic acid. [Link]

  • PubChem. 2-Furancarboxylic acid. [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • ResearchGate. Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... [Link]

  • Weizmann Institute of Science. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. [Link]

  • MDPI. Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. [Link]

  • ResearchGate. Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells | Request PDF. [Link]

  • NIH. Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. [Link]

  • ARKIVOC. Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. [Link]

  • PubChem. 5-Nitro-2-Furoic Acid. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(3-Methylphenyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(3-Methylphenyl)-2-furoic acid, a compound often utilized in synthetic chemistry and drug development. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to provide researchers and laboratory personnel with the expertise to manage this chemical waste stream responsibly from the point of generation to its final disposition.

Hazard Characterization and Assessment

Based on analogous compounds, this compound is anticipated to be a solid organic acid that presents the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[1][2]

Combustion of this and similar organic compounds can produce carbon monoxide (CO) and carbon dioxide (CO2).[3] It is imperative to handle this chemical with the appropriate engineering controls and Personal Protective Equipment (PPE) to mitigate these risks.

Hazard Profile: this compound (Inferred)
Physical State Solid, crystalline powder
Primary Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant (Category 3)[1][2]
Incompatibilities Strong oxidizing agents, bases.[3][4] Acids should be stored separately from cyanides and sulfides.[5]
Combustion Products Carbon Monoxide (CO), Carbon Dioxide (CO2)[3]

Personal Protective Equipment (PPE) and Handling

Before handling this compound in any capacity, including for disposal, personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to prevent exposure to chemical hazards.[6][7]

Step-by-Step PPE Protocol:

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133.[4] A face shield may be required for tasks with a higher splash potential.

  • Skin Protection: Wear a standard laboratory coat. Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[2]

  • Respiratory Protection: Handle the solid material in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[3][8] If engineering controls are insufficient, a NIOSH-approved respirator for particulates may be necessary.[4]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3] Contaminated clothing should be removed and laundered separately before reuse.[3][9]

Waste Segregation and Containment: A Self-Validating System

Proper segregation is the cornerstone of a safe and compliant chemical waste management program. The principle is to prevent unintended and potentially hazardous chemical reactions by keeping incompatible materials separate.[5]

Protocol for Waste Collection:

  • Designate a Container: Use a dedicated, properly labeled hazardous waste container for this compound and related acidic organic solids. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, screw-top lid.[5] Steel containers should never be used for acids.[5]

  • Labeling: Immediately upon designating the container, affix a completed hazardous waste label. This label must include the full chemical name—"this compound"—and explicitly state the associated hazards (e.g., "Irritant," "Corrosive - Acid").

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area must be under the control of laboratory personnel and away from drains or sources of ignition.[1] Crucially, this container must be stored separately from bases, cyanides, sulfides, and strong oxidizing agents.[5]

  • Container Management: Keep the waste container closed at all times except when adding waste.[5][10] Ensure there is at least one inch of headspace to allow for expansion.[5]

Disposal Pathway and Decision Workflow

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[11] As a laboratory chemical waste, it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][12]

The following workflow provides a logical path for managing the waste stream from generation to final disposal.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node waste_container_node Waste Container final_node final_node A Generation of This compound Waste B Is the waste pure solid or mixed with debris? A->B C Place directly into dedicated 'Solid Organic Acid Waste' container. B->C Pure Solid D Is the contaminant a listed hazardous solvent? B->D Contaminated F Container is full or collection is scheduled C->F D->C No (e.g., contaminated with sand, filter paper) E Place in a dedicated 'Halogenated' or 'Non-Halogenated' solvent waste container (as appropriate). Do NOT mix. D->E Yes E->F G Ensure container is sealed, properly labeled, and clean. F->G H Transfer to Central Accumulation Area (CAA) by trained personnel. G->H I Arrange pickup with a licensed hazardous waste vendor. H->I J Transport via manifested shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). I->J K Final Disposal Method: High-Temperature Incineration J->K

Caption: Decision workflow for the disposal of this compound waste.

Approved Disposal Methodology: Incineration

For organic compounds like this compound, the EPA-preferred disposal method is high-temperature incineration.[13]

  • Mechanism of Action: Incineration in a specialized hazardous waste facility equipped with afterburners and scrubbers ensures the complete thermal destruction of the organic molecule.[13] The high temperatures break the chemical bonds, converting the compound primarily into carbon dioxide and water. The scrubbers neutralize acidic gases that may be generated, preventing their release into the atmosphere.

  • Why Other Methods are Unsuitable:

    • Landfill: Disposing of organic chemical waste in a landfill is environmentally irresponsible and illegal. It can lead to the leaching of chemicals into soil and groundwater.

    • Drain Disposal: As an organic acid, this compound is not suitable for drain disposal.[12] It can contribute to the contamination of waterways and potentially damage plumbing systems. Diluting hazardous waste to meet drain disposal criteria is not permitted.[5]

Partnering with a Licensed Disposal Vendor

The final and most critical logistical step is the transfer of waste to a licensed professional waste disposal service.[13]

Procedural Steps:

  • Select a Vendor: Your institution's Environmental Health & Safety (EHS) office will have contracts with approved hazardous waste disposal companies.[14] These companies are certified to transport and dispose of chemical waste in compliance with all federal and state regulations.[15][16][17][18][19]

  • Documentation: The vendor will require a completed hazardous waste manifest. This is a legal document that tracks the waste from the point of generation (the "cradle") to its final disposal (the "grave").[14] Your EHS office will typically manage this paperwork.

  • Scheduled Pickup: The vendor will schedule a pickup from your facility's Central Accumulation Area. Laboratory personnel are responsible for ensuring their waste is properly packaged and labeled before this point.[11]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage this compound waste with the highest degree of safety, scientific integrity, and regulatory compliance, thereby building a culture of trust and responsibility within the laboratory.

References

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: 2-Methylfuran.[Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Phenyl-2-(trifluoromethyl)-3-furoic acid, 97%.[Link]

  • DC Fine Chemicals. Safety Data Sheet - 2-Furoic acid.[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Emory University. EHSO Manual 2025-2026: Hazardous Waste.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Furoic Acid, 98%.[Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • ResearchGate. Pyrolysis of Carboxylic Acids.[Link]

  • Occupational Safety and Health Administration (OSHA). Acid and Caustic Solutions.[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]

  • Waste Management. Industrial and Hazardous Waste Solutions.[Link]

  • Georganics. Safety Data Sheet - 3-METHYL-2-FUROIC ACID.[Link]

  • Capital Resin Corporation. The OSHA Chemical Storage Requirements.[Link]

  • ResearchGate. Paired electrosynthesis of furoic acid and furfuryl alcohol from furfural.[Link]

  • Safety-Kleen. Environmental Products & Services.[Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.[Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]

  • Assessment and Qualifications Alliance (AQA). A-level Chemistry 7405 Specification.[Link]

  • Wikipedia. 2-Furoic acid.[Link]

  • Waste Control Specialists (WCS). Waste Control and Storage Services in Texas.[Link]

  • MDPI. Hydrothermal Carbonization of Biomass for Hydrochar Production.[Link]

  • U.S. Government Publishing Office. 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Electronic Code of Federal Regulations (eCFR). [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]

  • Clean Management. Hazardous Waste Disposal in Portland, Oregon.[Link]

  • ResearchGate. Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells.[Link]

  • Organic Chemistry Portal. Decarboxylation.[Link]

  • A-Plus-Compliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.[Link]

  • Royal Society of Chemistry. Chemistry Olympiad past papers.[Link]

  • Frontier Waste Solutions. Waste Disposal Company in Texas.[Link]

  • Hydroflotech. Chemical Resistance Tables.[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(3-Methylphenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a deep, proactive understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, field-tested safety and logistical information for handling 5-(3-Methylphenyl)-2-furoic acid. While specific toxicological data for this compound is not widely available, its chemical structure as an aromatic carboxylic acid, closely related to 2-furoic acid, provides a solid foundation for a thorough hazard assessment and the establishment of comprehensive safety procedures.

Our approach is grounded in the principle of "self-validating systems"—protocols designed to be inherently safe by explaining the causality behind each step. This ensures that safety is not just a checklist, but a core component of scientific excellence.

Hazard Assessment: Understanding the Compound

This compound is a solid, likely a crystalline powder. Its primary hazards are derived from its functional groups: the carboxylic acid and the aromatic furan and phenyl rings. Based on data from structurally similar compounds like 2-furoic acid, we can anticipate the following hazards:

  • Skin Irritation/Corrosion : Carboxylic acids can be corrosive or irritating to the skin.[1][2][3] Prolonged contact may cause redness, a burning sensation, or dermatitis.[1][4] Some data for 2-furoic acid suggests it can cause severe skin burns.[5]

  • Serious Eye Damage/Irritation : This class of compounds is often severely irritating to the eyes and can cause serious damage upon contact.[1][2][3][6]

  • Respiratory Tract Irritation : As a fine powder, the dust is a significant inhalation hazard.[3][6] Inhaling the dust can irritate the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[1][4]

  • Ingestion Hazard : While not considered a primary route of occupational exposure, ingestion may cause irritation of the digestive tract, nausea, and vomiting.[1][6]

Hazard Summary Table: Proxy Compound (2-Furoic Acid)
Hazard ClassificationDescriptionSource
Skin Irritation / CorrosionCauses skin irritation. Some sources indicate potential for severe burns.[2][3][5]
Eye Damage / IrritationCauses serious eye irritation and potential damage.[1][2][6]
Respiratory IrritationMay cause respiratory irritation upon inhalation of dust.[1][3][6]

The Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is the final and most personal line of defense in a comprehensive safety strategy known as the "Hierarchy of Controls." This strategy prioritizes eliminating hazards at their source. When hazards cannot be eliminated, we rely on engineering controls (like fume hoods), administrative controls (training and procedures), and finally, PPE.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not feasible) Substitution Substitution (Not feasible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) Administrative->PPE

Caption: Hierarchy of Controls applied to handling this compound.

Step-by-Step PPE Protocol

1. Eye and Face Protection:

  • What to Use: Chemical splash goggles that form a seal around the eyes are mandatory.[7]

  • The Causality: Standard safety glasses do not protect against fine dust particles that can become airborne and circulate around the lenses.[7] Goggles provide a necessary seal to prevent this exposure. A face shield, worn over goggles, should be used when handling larger quantities or when there is a significant risk of splashing.

2. Skin and Body Protection:

  • What to Use: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs is the minimum requirement.[8][9] For tasks with a higher risk of spillage, such as handling large quantities, a chemical-resistant apron should be worn over the lab coat.[7]

  • The Causality: The primary purpose is to prevent incidental skin contact. Aromatic carboxylic acids can cause irritation or burns.[2][3][5] Contaminated clothing must be removed immediately and laundered separately before reuse.[1][3]

3. Hand Protection:

  • What to Use: Chemically resistant gloves, such as nitrile, are essential.[8] Always inspect gloves for tears or punctures before use.

  • The Causality: Gloves are the primary barrier against direct skin contact.[7][8] Proper technique is critical: use the "glove removal technique" to avoid touching the outer surface of the contaminated glove with your bare hands.[10] Wash hands thoroughly with soap and water after removing gloves.[1][3][4]

4. Respiratory Protection:

  • What to Use: A NIOSH-approved respirator is required whenever there is a potential to generate dust.[1][10] For weighing or transferring powders, a half-mask respirator with N95 (or better) particulate filters is necessary.

  • The Causality: Engineering controls like a fume hood are the first line of defense.[5] However, even within a hood, operations like scraping or pouring can generate fine dust.[10] A respirator protects the user's respiratory system from irritation and potential long-term damage from inhaled particulates.[1][3][8]

Operational and Disposal Plan

A safe experiment begins long before the chemical is used and ends long after. This workflow ensures safety at every stage.

Chemical_Handling_Workflow cluster_1 Safe Handling & Disposal Workflow Receiving Receiving & Inspection (Check for damage) Storage Secure Storage (Cool, dry, well-ventilated area) Receiving->Storage Handling Handling in Hood (Weighing, preparing solutions) Storage->Handling Use Experimental Use Handling->Use Waste Waste Collection (Segregated, labeled containers) Use->Waste Disposal Disposal (Follow institutional guidelines) Waste->Disposal

Caption: The complete lifecycle for handling this compound.

Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

    • Ensure the container is clearly labeled and kept tightly sealed when not in use.[1][3][6]

  • Preparation (Weighing and Dissolving):

    • All handling of the solid chemical that may generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure.[5]

    • Before handling, ensure an eyewash station and safety shower are readily accessible.[6][11]

    • Don the full, required PPE as described above.

    • To minimize dust, do not pour the powder from a height. Use a spatula to carefully transfer the solid.

    • Clean any residual powder from the spatula and weighing vessel within the hood.

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.

  • Containerization: Collect solid waste in a clearly labeled, sealable container.[1][3] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Final Disposal: Adhere strictly to your institution's and local regulations for hazardous waste disposal.[3][5][6] For acid derivatives, hydrolysis with a base like sodium hydroxide can sometimes be used to create less toxic, water-soluble products, but this should only be performed by trained personnel following a validated EHS procedure.[12]

Emergency Procedures

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][6][13]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][13]
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][13]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water. Seek immediate medical attention.[6][13]
Spill Response Protocol

For a minor spill of solid material within a fume hood:

Spill_Response cluster_2 Minor Solid Spill Response Alert Alert Personnel (Restrict access to area) PPE Don Appropriate PPE (Include respirator) Alert->PPE Cleanup Clean Up Spill (Use dry methods, avoid dust) PPE->Cleanup Collect Collect Waste (Place in sealed, labeled container) Cleanup->Collect Decontaminate Decontaminate Area (Wash with soap and water) Collect->Decontaminate Dispose Dispose of Waste (As hazardous material) Decontaminate->Dispose

Caption: Step-by-step procedure for a minor spill of this compound.

  • Control and Alert: Alert personnel in the immediate area and restrict access. Ensure the spill is contained within the fume hood.[1]

  • PPE: Ensure you are wearing the appropriate PPE, including a respirator, before cleaning up.[1]

  • Cleanup: Clean up spills immediately.[3] Use dry methods to avoid generating dust.[1][3] Gently sweep or vacuum (using a vacuum with a HEPA filter) the material and place it into a suitable, labeled disposal container.[3][6] DO NOT use compressed air or dry sweeping that could aerosolize the powder.[3]

  • Decontamination: Once the solid is removed, decontaminate the area with soap and water.

  • Disposal: Seal the container with the spilled material and dispose of it as hazardous waste according to institutional protocols.[1][3]

By integrating these expert-driven protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoic Acid, 98%. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet - 2-Furoic acid. Retrieved from [Link]

  • Servi-An (2024). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • RecSupply. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • KHA Online-SDS. (2020). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. Retrieved from [Link]

  • Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-furoic acid procedure. Retrieved from [Link]

  • Hamilton College. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methylphenyl)-2-furoic acid
Reactant of Route 2
Reactant of Route 2
5-(3-Methylphenyl)-2-furoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.